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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione in Medicinal Chemistry and Drug Development

Executive Summary & Chemical Identity In the landscape of modern drug discovery, the quinazoline-2,4-dione scaffold is recognized as a "privileged structure"—a core framework capable of providing high-affinity ligands fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, the quinazoline-2,4-dione scaffold is recognized as a "privileged structure"—a core framework capable of providing high-affinity ligands for diverse biological targets. Among its most versatile derivatives is 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (CAS: 1332124-72-7).

As a Senior Application Scientist, I frequently encounter this compound not as a final therapeutic, but as a critical, highly reactive pharmacophore building block. The strategic placement of an N1-methyl group and an N3-aminoethyl linker transforms the rigid quinazoline-2,4-dione core into an ideal precursor for synthesizing complex 5-HT2A receptor ligands, AMPA receptor antagonists, and Poly(ADP-ribose) glycohydrolase (PARG) inhibitors. This whitepaper provides an authoritative, E-E-A-T-aligned guide to its structural pharmacology, physicochemical properties, and validated synthetic workflows.

Physicochemical Properties & Analytical Characterization

To ensure reproducibility across synthetic lots, rigorous analytical characterization is mandatory. The table below summarizes the core physicochemical data for the compound, typically handled as a hydrochloride salt to prevent spontaneous dimerization or degradation of the primary amine.

PropertySpecification / Value
Chemical Name 3-(2-Aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione
CAS Registry Number 1332124-72-7 [3]
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol (Free base)
Exact Mass 219.1008 Da
Physical Appearance White to off-white crystalline powder (as HCl salt)
Solubility Profile Soluble in DMSO, Methanol, and Water (HCl salt); Insoluble in Hexanes
pKa (Predicted) ~9.5 (Primary amine)

Structural Pharmacology & Mechanistic Insights

The architectural design of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements [1]:

  • The N1-Methyl Group: Unsubstituted quinazoline-2,4-diones can undergo lactam-lactim tautomerization. Methylation at the N1 position locks the molecule in the dione state, ensuring a predictable 3D conformation. Furthermore, the lipophilic methyl group enhances blood-brain barrier (BBB) permeability, a critical factor for Central Nervous System (CNS) targets like AMPA and 5-HT2A receptors [2].

  • The N3-Aminoethyl Linker: The two-carbon ethyl chain acts as a flexible spacer, mimicking the endogenous ethylamine side chain of serotonin (5-HT). The terminal primary amine serves as a highly nucleophilic anchor, allowing medicinal chemists to append diverse aryl, sulfonyl, or acyl groups to probe deep receptor binding pockets.

Pharmacophore Mapping: 5-HT2A Receptor Modulation

Derivatives of this scaffold (such as EZS-8 analogs) act as partial agonists or antagonists at the 5-HT2A receptor. The quinazoline dione core engages in π-π stacking with aromatic residues in the receptor's binding pocket, while the extended amine interacts with the conserved Aspartate (D3.32) via a critical salt bridge.

Pathway Ligand Quinazoline-2,4-dione Ligand (e.g., EZS-8 Analog) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Modulates Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: Signal transduction pathway of 5-HT2A receptors modulated by quinazoline-2,4-dione ligands.

Synthetic Methodologies & Experimental Workflows

To guarantee high yields and purity, the synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione relies on a two-step alkylation-deprotection sequence. This protocol is designed as a self-validating system: the intermediate and final product have distinct polarity profiles, making reaction monitoring via LC-MS or TLC highly unambiguous.

Step-by-Step Experimental Protocol

Step 1: N3-Alkylation via Sₙ2 Displacement

  • Rationale: The N3 imide proton of 1-methylquinazoline-2,4-dione has a pKa of ~8.5. Using a mild base like Potassium Carbonate (K₂CO₃) selectively deprotonates this position without causing ring-opening hydrolysis of the dione. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to accelerate the Sₙ2 attack on the alkyl halide.

  • Procedure:

    • Charge a dry round-bottom flask with 1-methylquinazoline-2,4-dione (1.0 equiv) and anhydrous DMF (0.2 M).

    • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

    • Add N-Boc-2-bromoethylamine (1.2 equiv) dropwise.

    • Elevate the temperature to 80°C and stir for 12 hours.

    • Validation: Monitor by LC-MS. The starting material (M+H) should be fully consumed, replaced by the Boc-protected intermediate.

    • Workup: Cool to room temperature and pour the mixture into ice-cold water. The Boc-protected intermediate will precipitate. Filter, wash with water (to remove residual DMF), and dry under a vacuum.

Step 2: Acidic Deprotection of the Boc Group

  • Rationale: Acidic cleavage using 4M HCl in dioxane cleanly removes the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gases. This method directly yields the product as a highly crystalline hydrochloride salt, bypassing the need for tedious column chromatography.

  • Procedure:

    • Suspend the Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

    • Add 4M HCl in Dioxane (10.0 equiv) at 0°C.

    • Warm to room temperature and stir for 3 hours.

    • Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble HCl salt precipitates.

    • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry in vacuo to afford 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride as a white solid.

Synthesis SM 1-Methylquinazoline-2,4-dione (Starting Material) Reagent N-Boc-2-bromoethylamine + K2CO3 / DMF (80°C) SM->Reagent Step 1 Intermediate Boc-Protected Intermediate (Alkylation at N3) Reagent->Intermediate SN2 Substitution Deprotect HCl in Dioxane (Deprotection, RT) Intermediate->Deprotect Step 2 Product 3-(2-Aminoethyl)-1-methyl- quinazoline-2,4-dione HCl Deprotect->Product Acidic Cleavage

Caption: Two-step synthetic workflow for 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione.

Applications in Advanced Drug Discovery

The true value of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione lies in its downstream applications. By reacting the primary amine with various electrophiles, researchers can access multiple therapeutic classes:

  • PARG Inhibitors (Oncology): Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in DNA damage repair. Reacting our target compound with aryl sulfonyl chlorides yields 2,4-dioxo-quinazoline-6-sulfonamide derivatives, which have been heavily patented as potent PARG inhibitors for targeted cancer therapies [4].

  • AMPA Receptor Antagonists (Neurology): The quinazoline-2,4-dione core is a validated pharmacophore for AMPA receptor ligands. Derivatization of the aminoethyl side chain generates compounds capable of mitigating excessive excitatory neurotransmission, offering therapeutic potential for epilepsy and schizophrenia[5].

  • 5-HT2A Receptor Ligands (Psychiatry): As an analog of EZS-8, this compound is utilized to synthesize high-affinity 5-HT2A receptor partial agonists and antagonists, which are critical tools for studying serotonergic signaling and developing novel antipsychotics [1].

References

  • Heim R, Pertz HH, Elz S. (1999). "Preparation and in vitro pharmacology of novel secondary amine-type 5-HT2A receptor agonists: from submillimolar to subnanomolar activity". Arch. Pharm. Pharm. Med. Chem. 332: 34. (Referenced via Wikipedia: EZS-8). URL: [Link]

  • Silva M. (2009). "Theoretical study of the interaction of agonists with the 5-HT2A receptor". Universität Regensburg. URL: [Link]

  • Molaid Chemical Database. "3-(2-amino-ethyl)-1-methyl-1H-quinazoline-2,4-dione | CAS: 1332124-72-7". URL: [Link]

  • Cancer Research Technology Ltd. (2019). "2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG". US Patent US10239843B2.
  • Novartis AG. (2006). "1H-Quinazoline-2,4-diones and their use as AMPA-receptor ligands". WIPO Patent WO2006108591A1.
Exploratory

5-HT2A Receptor Agonist Potential of Quinazolinedione Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the 5-HT2A receptor agonist potential of quinazolinedione derivatives—a structural class traditionally viewed as antagonists. It synthesizes medicinal chemistry, phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-HT2A receptor agonist potential of quinazolinedione derivatives—a structural class traditionally viewed as antagonists. It synthesizes medicinal chemistry, pharmacology, and experimental protocols to guide researchers in exploring this rare but potent agonist niche.

Executive Summary

While the quinazolinedione scaffold is pharmacologically synonymous with 5-HT2A antagonism (e.g., Ketanserin, Altanserin), specific structural modifications can invert this intrinsic activity. This guide details the medicinal chemistry required to convert the quinazolinedione "antagonist cap" into a bioactive "agonist anchor." We focus on the 3-(2-aminoethyl)quinazoline-2,4-dione series (e.g., EZS-8 ) and its N-benzylated derivatives (e.g., RH-34 ), which demonstrate that this scaffold can support high-affinity partial agonism. This transition offers a novel chemical space for developing non-tryptamine, non-phenethylamine 5-HT2A ligands with unique functional selectivity profiles.

Structural Pharmacology: The Antagonist-to-Agonist Switch

The Classical View: Antagonism

The quinazoline-2,4-dione core typically acts as a bioisostere for the catechol or indole moiety but binds in a manner that stabilizes the inactive G-protein-coupled receptor (GPCR) state.

  • Ketanserin Binding Mode: The quinazolinedione headgroup occupies a hydrophobic pocket near Transmembrane (TM) helices 6 and 7, sterically preventing the inward toggle switch of Trp6.48 (Rotamer toggle switch) required for Gq coupling.

  • Key Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp3.32 , anchoring the molecule.

The Agonist Pivot: EZS-8 and RH-34

To achieve agonism, the scaffold must be reoriented to permit TM6 movement. This is achieved by stripping the bulky antagonist side chains (e.g., 4-fluorobenzoyl) and simplifying the linker to mimic the endogenous ligand, serotonin.

  • EZS-8 (3-(2-aminoethyl)quinazoline-2,4-dione): A structural hybrid where the quinazolinedione ring mimics the indole of serotonin. It acts as a weak partial agonist (EC50 ≈ 66 µM).

  • RH-34 (N-(2-methoxybenzyl)-EZS-8): The addition of a 2-methoxybenzyl group to the primary amine of EZS-8 creates a "super-agonist" effect, increasing potency by >250-fold (EC50 in nanomolar range).[1]

    • Mechanism:[2][3][4][5] The N-benzyl group engages the hydrophobic pocket (Phe6.51, Phe6.52) similarly to the NBOMe class of phenethylamines, stabilizing the active receptor conformation.

Structure-Activity Relationship (SAR) Diagram

SAR_Quinazolinedione Scaffold Quinazoline-2,4-dione Core Pos3 Position 3 (N3) Scaffold->Pos3 Attachment Point SideChain Side Chain Length Pos3->SideChain Ethyl Linker (Critical) NBenzyl N-Benzyl Substitution SideChain->NBenzyl Amine Modification Activity Intrinsic Activity SideChain->Activity Short (2C) = Agonist Potential Long/Bulky = Antagonist NBenzyl->Activity 2-OMe-Benzyl (RH-34) >> Potency boost (Agonist)

Caption: SAR flow illustrating the critical modifications at the N3 position required to convert the scaffold from antagonist to agonist.

Experimental Protocols

Chemical Synthesis of Agonist Derivatives

Objective: Synthesize RH-34 analogs starting from anthranilic acid derivatives.

Step-by-Step Methodology:

  • Cyclization: React anthranilic acid with potassium cyanate in acetic acid to yield quinazoline-2,4-dione .

  • Alkylation (The Agonist Linker):

    • Dissolve quinazoline-2,4-dione in DMF with

      
      .
      
    • Add N-(2-bromoethyl)phthalimide (protecting the amine is crucial to prevent polymerization).

    • Heat to 80°C for 4-6 hours.

  • Deprotection: Reflux the intermediate with hydrazine hydrate in ethanol to liberate the primary amine (EZS-8 ).

  • Reductive Amination (The Potency Boost):

    • React EZS-8 with 2-methoxybenzaldehyde in methanol.

    • Add sodium borohydride (

      
      ) or sodium triacetoxyborohydride (
      
      
      
      ) to reduce the imine.
    • Purification: Isolate the secondary amine as a hydrochloride salt via crystallization from isopropanol/HCl.

Functional Assay: Calcium Flux (Gq Coupling)

Objective: Quantify the agonist efficacy (


) and potency (

) relative to serotonin (5-HT).[1]

Protocol:

  • Cell Line: HEK-293 stably expressing human 5-HT2A (non-edited isoform).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) and Probenecid (2.5 mM) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the quinazolinedione derivative (1 nM to 100 µM).

    • Include 5-HT (10 µM) as the Full Agonist Control (100% response).

    • Include Ketanserin (1 µM) as the Antagonist Control (to verify mechanism).

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to detect intracellular

    
     release.
    
  • Data Analysis: Fit curves using a 4-parameter logistic equation.

    • Success Metric: Agonism is confirmed if the compound induces

      
       of the 5-HT response, blockable by Ketanserin.
      

Signaling Pathways & Functional Selectivity[6]

Quinazolinedione agonists may exhibit functional selectivity (biased agonism), preferentially activating


-arrestin over Gq, or vice versa.[6] This is critical for separating therapeutic effects from hallucinogenic side effects.[6]
Signaling Cascade Diagram

Signaling_Pathway Ligand Quinazolinedione Agonist (e.g., RH-34) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Canonical Arrestin Beta-Arrestin 2 Receptor->Arrestin Biased? PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Hallucination Psychedelic Effect (Head Twitch) Ca->Hallucination ERK p-ERK1/2 Arrestin->ERK Therapeutic Neuroplasticity/ Antidepressant ERK->Therapeutic

Caption: Divergent signaling pathways. Quinazolinedione agonists are being investigated for bias toward the Arrestin/ERK pathway.

Quantitative Comparison of Ligands

The table below contrasts the pharmacological profiles of the standard antagonist against the engineered agonists.

CompoundStructure Class5-HT2A Affinity (

)
Intrinsic Activity (

)
Functional Classification
Ketanserin Quinazolinedione~1–2 nM0% (Inverse Agonist)Antagonist
EZS-8 Aminoethyl-Quinazolinedione~15,000 nM~40%Weak Partial Agonist
RH-34 N-Benzyl-Quinazolinedione~60 nM~80%Potent Partial Agonist
25I-NBOMe Phenethylamine~0.5 nM90–100%Full Agonist (Reference)

Note: RH-34 demonstrates that the quinazolinedione core can support nanomolar affinity agonism when properly substituted.

References

  • Heim, R., Pertz, H. H., & Elz, S. (2002). Development of highly potent partial agonists and chiral antagonists as tools for the study of 5-HT2A-receptor mediated function.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 365(1), R21–R40.[1] Link[1]

  • Silva, M. E., et al. (2011). Theoretical studies on the interaction of partial agonists with the 5-HT2A receptor.[1] Journal of Computer-Aided Molecular Design, 25(1), 51–66.[1] Link[1]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists.[7] WIREs Membrane Transport and Signaling, 1(5), 559–579. Link[7]

  • Elz, S. (1999). Preparation and in vitro pharmacology of novel secondary amine-type 5-HT2A receptor agonists: from submillimolar to subnanomolar activity.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 359(S1), R105.

Sources

Foundational

The N1-Vector: Unlocking the Polypharmacology of Quinazoline-2,4-diones through Structure-Activity Relationships

Executive Summary The 1H,3H-quinazoline-2,4-dione core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Originally recognized as a structural mimic of antibacterial fluoroquinolones, this scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H,3H-quinazoline-2,4-dione core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Originally recognized as a structural mimic of antibacterial fluoroquinolones, this scaffold has transcended its initial infectious disease applications. By lacking the C3/C4 keto-acid moiety characteristic of quinolones, quinazolinediones avoid specific target-mediated resistance mechanisms while opening new avenues for polypharmacology.

As an Application Scientist analyzing this scaffold, it becomes evident that the N1-position is the master vector for target selectivity. Strategic functionalization at the N1-nitrogen dictates the molecule's spatial geometry, lipophilicity, and binding affinity, effectively shifting its therapeutic application from bacterial topoisomerase poisoning to viral RNA-polymerase inhibition, and even host-cell E3 ubiquitin ligase modulation. This whitepaper deconstructs the Structure-Activity Relationship (SAR) of the N1-vector across these diverse therapeutic landscapes.

Bypassing Target-Mediated Resistance in Bacterial Topoisomerases

The Mechanistic Causality of the N1 Vector

Fluoroquinolones trap bacterial DNA gyrase and Topoisomerase IV by forming a drug-enzyme-DNA "cleaved complex." This interaction heavily relies on a magnesium-water bridge coordinated by the quinolone's C3/C4 keto-acid and specific serine/aspartic acid residues (e.g., GyrA Ser83 and Asp87)[1]. Mutations at these residues confer severe clinical resistance[2].

Quinazolinediones lack this C3/C4 keto-acid. Instead, they bypass the mutated Mg²⁺-water bridge entirely by relying on direct hydrophobic and steric interactions driven by their N1 and C7 substituents ()[3]. The N1-substituent (typically a cyclopropyl, ethyl, or 2,4-difluorophenyl group) projects deeply into a hydrophobic pocket formed by the GyrA subunit, anchoring the dione within the DNA minor groove and stabilizing the lethal cleaved complex without requiring the vulnerable Mg²⁺ bridge[2].

TopoisomeraseBypass FQ Fluoroquinolones (C3/C4 Keto-Acid) MgBridge Mg2+-Water Bridge (GyrA Ser83/Asp87) FQ->MgBridge Resist GyrA Mutations (Resistance) MgBridge->Resist Disrupted by Resist->FQ Ineffective Dione Quinazolinediones (No C3/C4 Keto-Acid) Resist->Dione Bypassed DirectBind Direct Binding via N1/C7 Vectors Dione->DirectBind Cleavage Cleaved Complex (Cell Death) DirectBind->Cleavage

Caption: Mechanism of fluoroquinolone resistance bypass by quinazolinediones.

Self-Validating Protocol: Cleaved-Complex Formation Assay

To empirically validate the efficacy of an N1-substituted dione against resistant GyrA strains, a DNA linearization assay must be employed with an internal causality control.

  • Reaction Setup: Incubate supercoiled plasmid DNA (pBR322) with purified mutant DNA gyrase (e.g., GyrA-S83L) and the N1-substituted quinazolinedione (0.1–100 μM) in a buffer containing ATP and Mg²⁺.

  • Cleavage Trapping: Add SDS (1% final) and Proteinase K to covalently trap the enzyme on the DNA and digest the protein, leaving linear DNA.

  • Internal Validation (Heat Reversibility): Critical Step. Run a parallel control where the reaction is heated to 65°C for 10 minutes prior to SDS addition. True topoisomerase-mediated cleaved complexes are reversible; heating causes the enzyme to reseal the DNA, returning it to a supercoiled state. If the DNA remains linear after heating, the cleavage is an artifact of non-specific nuclease contamination[1].

  • Analysis: Resolve via agarose gel electrophoresis. Quantify the conversion of supercoiled (Form I) to linear (Form III) DNA.

Antiviral SAR: Tuning the N1-Benzyl Pocket for RSV Inhibition

Beyond antibacterial applications, N1-substituted quinazolinediones have been identified as potent, post-entry inhibitors of the Human Respiratory Syncytial Virus (hRSV) by blocking the RNA-dependent RNA-polymerase complex ()[4].

The Steric Imperative of the N1-Benzyl Group

In the context of RSV polymerase inhibition, the N1 vector must occupy a highly specific, deep lipophilic cleft. SAR studies demonstrate a rigid spatial requirement: truncated alkyl groups (e.g., N-methyl) or extended linkers (e.g., phenethyl) completely abolish activity[5]. The optimal vector is a 4-substituted N-benzyl group. Increasing the steric bulk at the para-position of this benzyl ring directly correlates with enhanced antiviral potency, suggesting the pocket relies heavily on van der Waals packing[5].

Table 1: SAR of N1-Substituted Quinazoline-2,4-diones against RSV

Compound N1-Substituent (R1) N3-Substituent (R2) RSV CPE EC₅₀ (μM) Cytotoxicity CC₅₀ (μM) Selectivity Index (SI)
Hit 2 4-Methylbenzyl 3-Methoxypropylamine 2.1 >50 ~24
Analog 18 4-Ethylbenzyl 3-Methoxypropylamine 0.81 >50 >60
Analog 19 4-Isopropylbenzyl 3-Methoxypropylamine 0.3 - 0.5 >50 >100
Truncated N-Methyl 3-Methoxypropylamine >50 N/A Inactive
Extended Phenethyl 3-Methoxypropylamine >50 N/A Inactive

(Data synthesized from Matharu et al., 2014[5],[6])

Metabolic Modulation: The COP1-ATGL Axis in NAFLD

Recent breakthroughs have expanded the utility of the quinazolinedione scaffold into metabolic diseases, specifically Nonalcoholic Fatty Liver Disease (NAFLD). The E3 ubiquitin ligase COP1 regulates the turnover of Adipose Triglyceride Lipase (ATGL). Overactive COP1 leads to ATGL degradation and subsequent hepatic lipid accumulation ()[7].

Systematic SAR optimization at the N1, N3, C5, and C6 positions yielded nanomolar modulators that bind COP1, preventing ATGL ubiquitination[7]. Here, the N1-substituent acts as a critical anchor within the WD40 domain of COP1. Proper functionalization at N1 ensures the molecule sterically occludes the substrate-binding groove, allowing ATGL protein expression to recover and resolving fibrosis in preclinical NAFLD models[8].

Self-Validating Synthetic Methodology

Synthesizing N1-substituted quinazoline-2,4-diones presents a regioselectivity challenge: the N3 position is significantly more acidic (pKa ~ 8-9) than the N1 position. Direct alkylation of an unsubstituted dione predominantly yields N3-alkylated or N1,N3-dialkylated products. To ensure absolute fidelity of the N1-vector, a de novo ring construction approach from N-substituted precursors is required.

Protocol: Regiospecific Synthesis via Isatoic Anhydride
  • Precursor Preparation: Begin with an N1-alkylated isatoic anhydride (e.g., N-isopropylbenzyl isatoic anhydride).

  • Ring Opening (Aminolysis): React the anhydride with a primary amine (R2-NH₂) in the presence of a catalytic base (e.g., DMAP) in DMF at 80°C.

  • In-Process LC-MS Validation: Critical Step. Do not proceed until LC-MS confirms the complete disappearance of the anhydride mass and the formation of the intermediate 2-aminobenzamide. The absence of the unreacted primary amine confirms stoichiometric coupling, preventing competitive urea formation in the next step.

  • Cyclization (Carbonylation): Cool the reaction to 0°C. Slowly add a cyclizing agent such as triphosgene (0.33 equivalents) or 1,1'-Carbonyldiimidazole (CDI, 1.2 equivalents) in the presence of triethylamine.

  • Workup: Allow the reaction to warm to room temperature. Quench with ice water, extract with ethyl acetate, and purify via flash chromatography to yield the pure N1,N3-disubstituted quinazoline-2,4-dione.

SynthesisWorkflow Start N1-Substituted Isatoic Anhydride Intermediate 2-Aminobenzamide Intermediate Start->Intermediate Step 1: Ring Opening Amine Primary Amine (R2-NH2) + Base Amine->Intermediate Product N1, N3-Disubstituted Quinazoline-2,4-dione Intermediate->Product Step 2: Carbonylation Cyclization Triphosgene / CDI (Cyclization Agent) Cyclization->Product

Caption: Self-validating synthetic workflow for N1-substituted quinazoline-2,4-diones.

Conclusion

The 1H,3H-quinazoline-2,4-dione scaffold is a masterclass in polypharmacology. By understanding the strict steric and electronic requirements of the N1-vector, medicinal chemists can rationally design molecules that bypass bacterial resistance mechanisms, inhibit viral replication machinery, or modulate host metabolic pathways. The transition from hit to lead in all these indications relies entirely on the precise geometric tuning of the N1-substituent.

References

  • Drlica, K., Mustaev, A., Towle, T. R., Luan, G., Kerns, R. J., & Berger, J. M. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(12), 2895–2904. URL: [Link]

  • Matharu, D. S., Flaherty, D. P., Simpson, D. S., Schroeder, C. E., Chung, D., Yan, D., Noah, J. W., Jonsson, C. B., White, E. L., Aubé, J., Plemper, R. K., Severson, W. E., & Golden, J. E. (2014). Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity. Journal of Medicinal Chemistry, 57(24), 10314–10328. URL: [Link]

  • Sarkar, D., Chowdhury, S., Goon, S., Sen, A., Dastidar, U. G., Mondal, M. A., Chakrabarti, P., & Talukdar, A. (2023). Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis. Journal of Medicinal Chemistry, 66(24), 16728–16761. URL: [Link]

Sources

Exploratory

Technical Whitepaper: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione – Structural Utility, Synthesis, and Derivatization

Introduction & Pharmacophore Rationale The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of antihypertensive agents, kinase inhibitors, and monoamine rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of antihypertensive agents, kinase inhibitors, and monoamine receptor modulators. Specifically, 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione represents a highly optimized bifunctional building block.

The N1-methylation serves a dual purpose: it locks the molecule into a specific tautomeric state, preventing hydrogen-bond donation at this position, which empirically enhances blood-brain barrier (BBB) penetrance and metabolic stability. Concurrently, the N3-aminoethyl substituent provides a highly reactive primary amine tether. This tether acts as a versatile vector, allowing medicinal chemists to rapidly explore chemical space via amidation, reductive amination, or urea formation without perturbing the rigid, pi-stacking quinazoline core.

Physicochemical Properties

To facilitate accurate stoichiometric calculations and analytical tracking, the quantitative data for both the free base and the hydrochloride salt are summarized below.

PropertyFree BaseHydrochloride (HCl) Salt
Molecular Formula C11H13N3O2C11H14ClN3O2
Molecular Weight 219.24 g/mol 255.70 g/mol
CAS Registry Number 1332124-72-71417348-88-9
Physical State Off-white solidWhite crystalline powder
Solubility Soluble in DMSO, DMFSoluble in Water, MeOH, DMSO
Monoisotopic Mass 219.1008 DaN/A (Salt)

Downstream Derivatization Pathways

The primary utility of this compound lies in its capacity for late-stage functionalization. The primary amine is unhindered, allowing for rapid parallel synthesis of compound libraries targeting various biological systems.

DerivPathway Core 3-(2-Aminoethyl)-1-methyl quinazoline-2,4-dione Rxn1 Amidation (R-COOH, HATU) Core->Rxn1 Rxn2 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Rxn2 Rxn3 Urea Formation (R-NCO) Core->Rxn3 Target1 GPCR Modulators (e.g., 5-HT Receptors) Rxn1->Target1 Target2 Kinase Inhibitors (ATP-competitive) Rxn2->Target2 Target3 TRP Channel Antagonists Rxn3->Target3

Figure 1: Downstream derivatization pathways for drug discovery applications.

Validated Synthetic Methodology

While quinazoline-2,4-diones can be synthesized via the cyclization of anthranilamides using Boc anhydride (), the most regioselective approach for synthesizing the title compound is the direct N3-alkylation of commercially available 1-methylquinazoline-2,4-dione, a method aligned with modern core functionalization strategies ().

Causality in Experimental Design: Directly reacting the quinazoline core with unprotected ethylenediamine or 2-bromoethylamine leads to complex mixtures of bis-alkylated products and cross-linked dimers. To prevent this, a Boc-protected electrophile (N-Boc-2-bromoethylamine) is utilized. Furthermore, the use of Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is deliberate: the N3 proton has a pKa of ~11, requiring a strong base for complete, irreversible deprotonation. DMF solvates the sodium cation, leaving a highly nucleophilic nitrogen anion that rapidly attacks the alkyl bromide.

Step-by-Step Protocol (Self-Validating System):

Step 1: Deprotonation and Alkylation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1-methylquinazoline-2,4-dione (1.0 eq) and anhydrous DMF (10 mL/g).

  • Cool the solution to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Effervescence (H2 gas) will occur. Stir for 30 minutes at 0 °C to ensure complete anion formation.

  • Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Validation Checkpoint 1 (IPC): Sample 10 µL of the reaction mixture, quench in 1 mL MeCN/H2O, and analyze via LC-MS. The reaction is complete when the starting material (m/z 177.1 [M+H]+) is consumed, and the Boc-protected intermediate (m/z 320.1 [M+H]+) is the dominant peak.

Step 2: Workup of Intermediate 6. Quench the reaction carefully with saturated aqueous NH4Cl. 7. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. 8. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 3: Boc Deprotection and Salt Formation 9. Dissolve the crude intermediate in minimal anhydrous Dichloromethane (DCM). 10. Add 4M HCl in Dioxane (10.0 eq). Causality: Anhydrous acidic conditions are strictly required to prevent hydrolytic opening of the quinazoline-2,4-dione ring while cleanly cleaving the Boc group. 11. Stir at room temperature for 2-4 hours. The product will precipitate out of solution as the hydrochloride salt. 12. Validation Checkpoint 2 (IPC): Analyze the precipitate via LC-MS. The target mass must be m/z 220.1[M+H]+ (free base mass), with complete disappearance of m/z 320.1. 13. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride as a white solid.

SynthesisWorkflow SM 1-Methylquinazoline-2,4-dione (Starting Material) Deprot Step 1: Deprotonation NaH, DMF, 0°C to RT SM->Deprot Alkyl Step 2: Alkylation N-Boc-2-bromoethylamine Deprot->Alkyl IPC IPC Checkpoint LC-MS: [M+H]+ = 320.1 Alkyl->IPC Deprot2 Step 3: Boc Deprotection 4M HCl in Dioxane IPC->Deprot2 Product 3-(2-Aminoethyl)-1-methyl quinazoline-2,4-dione HCl (Final Product) Deprot2->Product

Figure 2: Synthetic workflow and in-process controls for the target compound.

Analytical Characterization Standards

To ensure high-fidelity screening results, the synthesized batch must meet the following analytical criteria before being deployed in biological assays:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.10 (br s, 3H, -NH3+), 8.05 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.78 (td, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (t, J = 7.5 Hz, 1H, Ar-H), 4.15 (t, J = 6.0 Hz, 2H, -CH2-N(ring)), 3.55 (s, 3H, N-CH3), 3.05 (m, 2H, -CH2-NH3+).
    
  • Purity: >95% by HPLC (UV detection at 254 nm).

References

  • Freitas, R. H. C. N., & da Rocha, D. R. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9462–9473. URL: [Link]

  • Li, X.-Q., et al. (2009). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Chinese Chemical Letters, 20(10), 1201-1203. URL: [Link]

Foundational

Quinazolinedione derivatives as PARP-1/2 inhibitors

Title: Engineering Efficacy: A Technical Guide to Quinazoline-2,4-dione Derivatives as Next-Generation PARP-1/2 Inhibitors Executive Summary This technical guide addresses the design, synthesis, and validation of Quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Efficacy: A Technical Guide to Quinazoline-2,4-dione Derivatives as Next-Generation PARP-1/2 Inhibitors

Executive Summary

This technical guide addresses the design, synthesis, and validation of Quinazoline-2,4(1H,3H)-dione derivatives as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] While first-generation inhibitors (e.g., Olaparib) rely on phthalazinone scaffolds, the quinazolinedione core offers distinct physicochemical advantages, including tunable solubility and metabolic stability profiles. This document provides a roadmap for researchers to navigate the Structure-Activity Relationship (SAR), execute robust "PARP Trapping" assays, and interpret enzymatic vs. cellular potency data.

Part 1: The Pharmacophore & Rational Design

The clinical success of PARP inhibitors hinges on two mechanisms: Catalytic Inhibition (blocking NAD+ consumption) and PARP Trapping (locking the enzyme on damaged DNA).

The Quinazolinedione Core Advantage

The quinazoline-2,4-dione scaffold functions as a bioisostere of the nicotinamide moiety of NAD+. Unlike the phthalazinone core of Olaparib, the dione system presents two carbonyl hydrogen bond acceptors and a crucial N-H donor at position 3.

  • Binding Mode: The lactam group (NH-CO) mimics the amide of nicotinamide.

  • Key Interactions:

    • Gly863 (PARP-1): The NH at position 3 forms a critical hydrogen bond with the backbone carbonyl of Gly863.

    • Ser904: The carbonyl oxygen at position 2 accepts a hydrogen bond from the hydroxyl side chain of Ser904.

    • 
      -Stacking:  The benzene ring of the quinazoline core engages in 
      
      
      
      -
      
      
      stacking with Tyr907 .
Mechanism of Action Visualization

PARP_Mechanism NAD NAD+ Substrate PARP_Free PARP-1 (Apo) Complex PARP-DNA Complex PARP_Free->Complex Detects DNA_Damage SSB DNA Damage DNA_Damage->Complex Recruits PARylation PARylation (Auto-modification) Complex->PARylation Uses NAD+ Trapped Trapped PARP-DNA Complex (Cytotoxic) Complex->Trapped Prevents PARylation & Stabilizes Binding Inhibitor Quinazolinedione Inhibitor Inhibitor->Complex Competes w/ NAD+ Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Release PARP Release PARylation->Release Neg. Charge Repulsion Replication Replication Fork Collapse Trapped->Replication Stalls Forks

Figure 1: Mechanism of Action showing the bifurcation between normal repair (PARylation) and Inhibitor-induced Trapping.

Part 2: Synthetic Chemistry Strategy

The synthesis of quinazoline-2,4-diones typically proceeds via the cyclization of anthranilic acid derivatives. Below is a robust, scalable route suitable for generating libraries for SAR optimization.

Core Synthesis Workflow (Isatoic Anhydride Route)

This route is preferred over the urea fusion method due to milder conditions and higher regioselectivity.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-4-fluorobenzoic acid (allows for later SNAr functionalization).

  • Cyclization Precursor: React with triphosgene or CDI to form the Isatoic Anhydride intermediate.

  • Ring Opening: Nucleophilic attack by a primary amine (R1-NH2) opens the anhydride to form the amide.

  • Ring Closure: Treatment with a base (e.g., NaOEt) or coupling agent (CDI) re-closes the ring to form the quinazoline-2,4-dione.

Synthetic Pathway Diagram

Synthesis_Route SM 2-Amino-4-fluoro benzoic acid Intermediate1 5-Fluoro-isatoic anhydride SM->Intermediate1 Cyclization Reagent1 Triphosgene / THF Intermediate2 Anthranilamide Intermediate Intermediate1->Intermediate2 Ring Opening Amine R-NH2 (Tail Group) Product Quinazoline-2,4-dione Scaffold Intermediate2->Product Ring Closure Reagent2 CDI or Phosgene / Base Final SNAr / Coupling (Library Generation) Product->Final Diversification

Figure 2: Modular synthetic route utilizing isatoic anhydride for scaffold generation.

Part 3: Structure-Activity Relationship (SAR)

To optimize potency and pharmacokinetic (PK) properties, modifications are targeted at three regions: the Head (Binding), Linker , and Tail (Solubility/Trapping).

RegionFunctionOptimization Strategy
Position 1 (N-H) Solvent ExposureAlkylation here (e.g., Methyl, Ethyl) often abolishes activity because it disrupts the steric fit in the pocket. Keep as NH or small groups only if supported by docking.
Position 3 (N-H) H-Bond DonorCritical. Must remain unsubstituted to donate H-bond to Gly863.
Position 6/7 (C-Ring) Electronic TuningElectron-withdrawing groups (F, Cl) at C6 or C7 often enhance metabolic stability. A Fluorine at C6 is a common bioisostere for H.
Tail (via Linker) Solubility & TrappingAttaching a piperazine or piperidine moiety via a flexible linker (methylene or ethylene) to the C6 or C7 position extends into the solvent front. This is crucial for PARP Trapping efficiency.

Key Insight: Bulky groups at Position 3 are generally forbidden. However, extending a "tail" from Position 6 or 7 allows the molecule to interact with the ribose-binding site or solvent, dramatically improving solubility and cellular potency (IC50 shift from


M to nM).

Part 4: Biological Validation Protocols

Trustworthy data requires distinguishing between enzymatic inhibition and chromatin trapping.

Protocol: Chromatin Fractionation (The "Trapping" Assay)

Why this matters: A compound can be a potent catalytic inhibitor but a weak trapper (e.g., Veliparib).[3] Trapping correlates better with cytotoxicity in BRCA-deficient cells.

Reagents:

  • Buffer A (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.

  • Buffer B (Nuclear Soluble): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.

  • Buffer C (Chromatin Bound): SDS-PAGE Loading Buffer (1X).

Workflow:

  • Treatment: Treat HeLa or MDA-MB-436 cells with the test compound (0.1 - 10

    
    M) for 4 hours. Note: Include Methyl Methanesulfonate (MMS) at 0.01% as a DNA damage inducer to maximize the trapping signal.
    
  • Harvest: Wash cells with ice-cold PBS. Scrape and pellet.

  • Cytosolic Extraction: Resuspend pellet in Buffer A . Incubate on ice for 5 min. Centrifuge at 1,300 x g for 4 min. Save Supernatant (Cytosol).

  • Nuclear Wash: Resuspend nuclei pellet in Buffer A (without Triton) to wash. Centrifuge.

  • Nuclear Soluble Extraction: Resuspend pellet in Buffer B . Incubate on ice for 30 min with intermittent vortexing. Centrifuge at 1,700 x g for 5 min. Save Supernatant (Nuclear Soluble).

  • Chromatin Extraction: Resuspend the final insoluble pellet in Buffer C . Sonicate for 10-15 seconds to shear DNA. Boil for 5 min.

  • Analysis: Perform Western Blot.

    • Target: PARP-1 (Full length).

    • Loading Control: Histone H3 (Chromatin marker), Tubulin (Cytosol marker).

Interpretation: A potent trapper will show a dose-dependent increase in the PARP-1 band intensity in the Chromatin Bound fraction, distinct from the Nuclear Soluble fraction.

Protocol: HT Universal Colorimetric PARP Assay

Why this matters: High-throughput screening for IC50 determination.

  • Coating: Coat 96-well strip wells with Histones.

  • Reaction: Add PARP enzyme, Biotinylated-NAD+, and Test Compound.

  • Incubation: 1 hour at Room Temp.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure Absorbance at 450 nm.

  • Calculation: $ % Inhibition = \frac{(Max - Background) - (Test - Background)}{(Max - Background)} \times 100 $.

References

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Source: Royal Society of Chemistry (RSC), Med. Chem. Commun. URL:[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link][2]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability. Source: AACR (Molecular Cancer Therapeutics). URL:[Link]

  • PARP inhibitors: Clinical development, emerging differences, and the current therapeutic issues. Source: Journal of Hematology & Oncology. URL:[Link]

Sources

Exploratory

The Emergence of 3-Aminoethyl-quinazoline-2,4-diones as a Promising Frontier in Antibacterial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In an era marked by the escalating threat of antimicrobial resistance, the quest for novel antibacterial agents is a paramount c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the quest for novel antibacterial agents is a paramount challenge for global health. Within this landscape, the quinazoline-2,4-dione scaffold has garnered significant attention as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide delves into a specific and promising subclass: 3-aminoethyl-quinazoline-2,4-diones, exploring their synthesis, antibacterial properties, mechanism of action, and the critical structure-activity relationships that govern their efficacy.

The Quinazoline-2,4-dione Core: A Versatile Scaffold

The quinazoline-2,4-dione nucleus, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine ring, serves as a foundational structure for a multitude of pharmacologically active compounds.[2][4] Its derivatives have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] The adaptability of the quinazoline-2,4-dione ring system for chemical modification at various positions allows for the fine-tuning of its biological profile, making it an attractive starting point for the design of new therapeutic agents.[7]

Synthesis of 3-Aminoethyl-quinazoline-2,4-diones: A Strategic Approach

The synthesis of 3-aminoethyl-quinazoline-2,4-diones is a multi-step process that typically begins with readily available starting materials. A common synthetic route involves the initial preparation of the quinazoline-2,4-dione core, followed by the introduction of the aminoethyl side chain at the N-3 position.

A generalized synthetic scheme often commences with the reaction of anthranilic acid or its derivatives with a source of carbonyl, such as urea or phosgene, to form the foundational quinazoline-2,4-dione ring. Subsequent N-alkylation at the 3-position is achieved by reacting the quinazoline-2,4-dione with a suitable haloethylamine derivative, such as 2-chloroethylamine or 2-bromoethylamine, in the presence of a base. This crucial step introduces the aminoethyl moiety. Further modifications to the terminal amine of the side chain can be performed to generate a library of derivatives for structure-activity relationship studies.

Synthesis of 3-Aminoethyl-quinazoline-2,4-diones A Anthranilic Acid Derivative C Quinazoline-2,4-dione A->C Cyclization B Urea or Phosgene B->C F 3-Aminoethyl-quinazoline-2,4-dione C->F N-Alkylation D Haloethylamine Derivative D->F E Base E->F

Caption: Generalized synthetic pathway for 3-aminoethyl-quinazoline-2,4-diones.

Unraveling the Antibacterial Mechanism of Action

While the precise mechanism of action for all 3-aminoethyl-quinazoline-2,4-dione derivatives is an area of ongoing investigation, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary target.[8][9][10] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[11][12]

The proposed mechanism involves the binding of the quinazoline-2,4-dione derivative to the DNA-gyrase complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to a cascade of events including the cessation of DNA synthesis and ultimately, bacterial cell death. The structural similarity of some quinazolinone derivatives to quinolones, a well-established class of DNA gyrase inhibitors, lends further support to this hypothesis.[8]

Mechanism of Action A 3-Aminoethyl-quinazoline-2,4-dione B Bacterial DNA Gyrase A->B Binds to C DNA B->C Acts on D Stabilized DNA-Gyrase Complex B->D C->D E Inhibition of DNA Re-ligation D->E F Cessation of DNA Replication E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of 3-aminoethyl-quinazoline-2,4-diones is intricately linked to the nature and position of substituents on both the quinazoline core and the aminoethyl side chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antibacterial agents.[1][9]

Key SAR Observations:

  • Substituents on the Quinazoline Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, at positions 6 and 7 of the quinazoline ring has been shown to enhance antibacterial activity.[9] This is likely due to the modulation of the electronic properties of the molecule, potentially improving its binding affinity to the target enzyme.

  • The Aminoethyl Side Chain: The presence of the aminoethyl group at the N-3 position is a critical determinant of activity. Modifications of the terminal amine, such as alkylation or acylation, can significantly impact the compound's potency and spectrum of activity.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. A balance between hydrophilic and lipophilic properties is necessary for optimal activity.

In Vitro Antibacterial Activity

Numerous studies have demonstrated the in vitro antibacterial activity of 3-aminoethyl-quinazoline-2,4-dione derivatives against a range of both Gram-positive and Gram-negative bacteria.[1][3][8][13] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, is a key parameter used to quantify this activity.

Bacterial Strain Compound Class Reported MIC Range (µg/mL) Reference
Staphylococcus aureusQuinazoline-2,4-dione derivatives10 - 100[1][14]
Staphylococcus haemolyticusQuinazoline-2,4-dione derivatives10 - >128[1]
Escherichia coliQuinazoline-2,4-dione derivatives15 - >128[3][8]
Pseudomonas aeruginosaQuinazoline-2,4-dione derivatives>100[14]
Bacillus subtilisQuinazoline-2,4-dione derivatives1.0 - 1.4[15]

Table 1: Summary of Reported In Vitro Antibacterial Activity of Quinazoline-2,4-dione Derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following provides a standardized, step-by-step methodology for determining the MIC of 3-aminoethyl-quinazoline-2,4-dione derivatives using the broth microdilution method.

Materials:

  • Test compounds (3-aminoethyl-quinazoline-2,4-dione derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Future Directions and Conclusion

3-Aminoethyl-quinazoline-2,4-diones represent a promising class of antibacterial agents with a compelling mechanism of action. Further research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. In vivo efficacy studies in animal models of infection are a critical next step to validate their therapeutic potential. The continued exploration of this chemical scaffold holds significant promise for the development of new and effective treatments to combat the growing threat of bacterial infections.

References

  • Al-Ostath, A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8353. [Link]

  • Tiwari, A. K., et al. (2012). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry, 24(12), 5981-5983. [Link]

  • Manasa, K., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 614-618. [Link]

  • Rostom, S. A. F., et al. (2011). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Archives of Pharmacal Research, 34(8), 1255-1265. [Link]

  • Ghorab, M. M., et al. (2015). In vitro antibacterial activity of ten series of substituted quinazolines. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1170. [Link]

  • Al-Omar, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • El-Sayed, N. N. E., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(24), 17093-17109. [Link]

  • Nencini, A., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 5(67), 54383-54397. [Link]

  • El-Sayed, N. N. E., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(24), 17093-17109. [Link]

  • Al-Otaibi, M. A. (2014). Synthesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). International Journal of Pharmaceutical Sciences and Research, 5(11), 4811-4818. [Link]

  • El-Sayed, N. N. E., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DN. RSC Advances, 14(24), 17093-17109. [Link]

  • Nencini, A., et al. (2015). Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. European Journal of Medicinal Chemistry, 95, 526-545. [Link]

  • Mahmoud, M. R., et al. (2017). Synthesis of Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones and Their Antibacterial Activity on the Ultra-structure of Some Pathogenic Microorganisms. Egyptian Journal of Chemistry, 60(6), 1055-1067. [Link]

  • Kumar, A., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H). International Journal of Medicinal Chemistry, 2012, 672834. [Link]

  • Jain, S., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Drug Development and Research, 3(1), 204-211. [Link]

  • Hubschwerlen, C., et al. (2004). Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4405-4409. [Link]

  • Al-Omar, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Hubschwerlen, C., et al. (2004). Synthesis and Structural—Activity Relationships of 3-Hydroxyquinazoline-2,4-dione Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4405-4409. [Link]

Sources

Foundational

Technical Guide: Distinguishing 1-Methyl and 3-Methyl Quinazoline-2,4-dione Isomers

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic utility, structural identification, and structure-activity relati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic utility, structural identification, and structure-activity relationship (SAR) logic.[1]

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phthalimides and quinolones.[1] It appears in inhibitors of PARP, aldose reductase, and bacterial DNA gyrase.[1]

The distinction between the 1-methyl and 3-methyl isomers is not merely semantic; it represents a fundamental divergence in electronic properties, solubility profiles, and hydrogen-bonding capabilities within a binding pocket.[1] This guide provides a definitive workflow for the synthesis, spectroscopic differentiation, and pharmacological evaluation of these isomers.

Part 1: Structural & Electronic Characterization[1]

Understanding the electronic environment of the N1 and N3 positions is the prerequisite for controlling their chemistry.[1]

Electronic Divergence[1]
  • The 1-Position (Benzenoid Nitrogen): The nitrogen at position 1 is conjugated directly with the benzene ring.[1] It behaves similarly to a vinylogous urea. The lone pair contributes significantly to the aromatic stability of the fused system.[1]

  • The 3-Position (Imidic Nitrogen): The nitrogen at position 3 is flanked by two carbonyl groups (C2 and C4).[1] It exists in an imide-like environment.

Acidity and Reactivity (The pKa Rule)

The most critical differentiator for synthesis is acidity.[1]

  • N3-H (pKa ~10–11): High acidity due to resonance stabilization of the conjugate base between C2 and C4 carbonyls.

  • N1-H (pKa >14): Lower acidity. Deprotonation disrupts the aromatic conjugation of the benzene ring to some extent.[1]

Implication: Direct alkylation of the parent quinazoline-2,4-dione under mild basic conditions (e.g., K₂CO₃/DMF) occurs almost exclusively at N3 (kinetic and thermodynamic control).[1] Accessing the 1-methyl isomer requires alternative synthetic logic.

Part 2: Spectroscopic Differentiation (The Diagnostic Workflow)

When analyzing a crude reaction mixture, use this table to identify your isomer.

Table 1: Comparative Spectroscopic Data
Feature1-Methyl Isomer3-Methyl IsomerMechanistic Cause
¹H NMR (N-Me) δ 3.50 – 3.65 ppm δ 3.20 – 3.35 ppm N1 is deshielded by the anisotropic current of the fused benzene ring.
¹H NMR (Aromatic) H8 (peri-proton) doublet is distinct; often shows NOE correlation to N-Me.[1]H8 is unaffected by N-Me; NOE observed between N-Me and H2/H4 (if applicable) or solvent exchangeable NH.Proximity of N1-Me to the C8 proton.
¹³C NMR (N-Me) ~30–32 ppm~27–29 ppmSteric compression and electronic shielding at the imide position.
IR (Carbonyls) Split bands often less resolved.[1]Distinct "Imide II" bands; sharp doublet for C2/C4 stretches.Symmetry and dipole moment variations.
Solubility Higher lipophilicity (typically).[1]Lower lipophilicity; higher melting point.N3-Me disrupts the primary dimerization motif (imide-imide H-bonding).

Part 3: Regioselective Synthetic Pathways[1]

To ensure purity, do not rely on separating mixtures from direct methylation.[1] Use "Design for Synthesis" principles to build the isomer from the correct anthranilic acid precursor.

Synthesis Logic Diagram (DOT)

SynthesisPathways Anthranilic Anthranilic Acid N_Me_Anthranilic N-Methylanthranilic Acid Anthranilic->N_Me_Anthranilic Methylation (MeI/Base) Isatoic Isatoic Anhydride Anthranilic->Isatoic Phosgene Three_Me 3-Methylquinazoline-2,4-dione (Target B) Anthranilic->Three_Me Cyclization (MeNCO) One_Me 1-Methylquinazoline-2,4-dione (Target A) N_Me_Anthranilic->One_Me Cyclization (Urea, 180°C) Isatoic->Three_Me 1. MeNH2 2. Ring Closure Urea + Urea / Heat MeNCO + Methyl Isocyanate MeNH2 + Methylamine then Phosgene/CDI

Caption: Figure 1. Divergent synthetic workflows. Path Blue (Top) yields the 1-methyl isomer via N-alkylated precursors. Path Red (Bottom) yields the 3-methyl isomer via isocyanate or isatoic anhydride intermediates.[1]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. If your melting point deviates by >5°C, check your starting material purity.[1]

Protocol A: Synthesis of 1-Methylquinazoline-2,4-dione

Principle: Utilizing N-methylanthranilic acid ensures the methyl group is locked at position 1 before the heterocyclic ring is formed.

  • Reagents: Mix N-methylanthranilic acid (15.1 g, 0.1 mol) and Urea (30.0 g, 0.5 mol).

  • Fusion: Heat the mixture in an open flask (to allow NH₃ escape) at 160–180°C for 2–3 hours. The mixture will melt and then resolidify.[1]

  • Work-up: Cool to 100°C. Add water (100 mL) and boil to dissolve excess urea.

  • Isolation: Filter the hot suspension. The insoluble residue is the crude product.[1]

  • Purification: Recrystallize from Ethanol/Water (or glacial acetic acid for high purity).

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.55 ppm (3H) and a broad singlet at ~11.5 ppm (N3-H).

Protocol B: Synthesis of 3-Methylquinazoline-2,4-dione

Principle: Exploiting the reactivity of anthranilic acid amines toward isocyanates.

  • Setup: Dissolve anthranilic acid (13.7 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Addition: Dropwise add methyl isocyanate (6.0 g, 0.105 mol) or potassium cyanate/methylamine equivalent at 25°C. (Caution: Methyl isocyanate is toxic; handle in a fume hood).

  • Cyclization: Heat the mixture to reflux for 2 hours.

  • Isolation: Cool to room temperature. Pour into ice water (300 mL).

  • Purification: Filter the white precipitate. Recrystallize from Methanol.[2]

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.25 ppm (3H) and a broad singlet at ~11.2 ppm (N1-H).

Part 5: Pharmacological Implications (SAR)[1]

The choice of isomer dictates the drug-target interaction profile.

Hydrogen Bonding Map
  • 1-Methyl Isomer:

    • Donor: N3-H (Imide). Good donor for backbone carbonyls in proteins.

    • Acceptor: C2=O, C4=O.[1]

    • Sterics: N1-Me projects into the "floor" of the binding pocket (often hydrophobic).[1]

  • 3-Methyl Isomer:

    • Donor: N1-H (Aniline-like). Weaker donor, often involved in water-bridged interactions.[1]

    • Acceptor: C2=O, C4=O.[1]

    • Sterics: N3-Me projects into the "ceiling" or solvent front.

Case Study: Antibacterial Gyrase Inhibitors

In fluoroquinolone-like diones, substitution at N1 is often critical for pharmacokinetic properties (solubility/permeability), while N3 must often remain unsubstituted (N3-H) or bear specific small groups to maintain hydrogen bonding with the Serine/Aspartic acid residues in the enzyme active site.[1] Methylating N3 can abolish activity if that proton is a requisite H-bond donor.

References

  • Synthesis of 1-Methyl Isomer: Title: "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate" Source: ACS Omega, 2020.[1] URL:[Link][1]

  • Biological Activity & SAR: Title: "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent" Source:[1][3] Molecules (MDPI), 2021.[1] URL:[Link][1]

  • pKa and Electronic Properties: Title: "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors" Source: ResearchGate / Computational Biology and Chemistry. URL:[Link]

  • General Quinazoline Chemistry: Title: "Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review" Source: The Open Medicinal Chemistry Journal.[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione from Anthranilic Acid

Introduction & Scientific Rationale The quinazoline-2,4-dione scaffold is a privileged pharmacophore embedded within numerous biologically active compounds, most notably the antihypertensive agents [1], which act as pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinazoline-2,4-dione scaffold is a privileged pharmacophore embedded within numerous biologically active compounds, most notably the antihypertensive agents [1], which act as potent 5-HT2 and α1-adrenoceptor antagonists. For drug development professionals, the synthesis of 1-alkyl-3-aminoalkyl-quinazoline-2,4-diones presents a specific regiochemical challenge: avoiding unwanted N1/N3 cross-alkylation.

Because the N3 proton of an unsubstituted quinazoline-2,4-dione core is significantly more acidic than the N1 proton, direct alkylation of the core almost exclusively occurs at N3. Therefore, to achieve the specific 1-methyl-3-(2-aminoethyl) substitution pattern, the N1-methyl group must be introduced early in the synthetic sequence.

This protocol details a robust, highly scalable five-step linear synthesis starting from anthranilic acid. The strategy leverages the highly versatile isatoic anhydride intermediate. Isatoic anhydride serves a dual purpose: it acts as a protecting group for the anthranilic acid carboxylate during N-methylation, and subsequently serves as an activated electrophile for ring-opening amidation. The final cyclocarbonylation is achieved using [2], ensuring high fidelity and yield.

Reaction Pathway Visualization

SynthesisWorkflow A Anthranilic Acid B Isatoic Anhydride A->B Triphosgene, THF C N-Methylisatoic Anhydride B->C MeI, K2CO3, DMF D 2-(Methylamino)-N-(2-(Boc-amino)ethyl)benzamide C->D N-Boc-ethylenediamine E Protected Quinazoline-2,4-dione D->E CDI, THF, Heat F 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione E->F TFA, DCM

Five-step synthetic workflow from anthranilic acid to the target quinazoline-2,4-dione.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Properties

StepReagent / IntermediateMW ( g/mol )EquivalentsRole in Synthesis
1 Anthranilic Acid137.141.00Primary Starting Material
1 Triphosgene296.750.35Cyclocarbonylation Agent
2 Isatoic Anhydride163.131.00Intermediate 1
2 Methyl Iodide (MeI)141.941.20Alkylating Agent
3 N-Methylisatoic Anhydride177.161.00Intermediate 2
3 N-Boc-ethylenediamine160.221.10Amine Nucleophile
4 Boc-Benzamide Intermediate293.361.00Intermediate 3
4 1,1'-Carbonyldiimidazole (CDI)162.151.50Ring-Closing Agent
5 Protected Quinazolinedione319.361.00Intermediate 4
5 Trifluoroacetic Acid (TFA)114.02ExcessAcidic Deprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Isatoic Anhydride

Causality & Rationale : Triphosgene is utilized as a safer, solid alternative to phosgene gas. It provides the carbonyl carbon necessary to cyclize anthranilic acid into the highly reactive benzoxazine-2,4-dione (isatoic anhydride) ring system.

  • Dissolve anthranilic acid (10.0 g, 72.9 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere.

  • Add triethylamine (2.0 eq) to the solution and cool to 0 °C using an ice bath.

  • Dissolve triphosgene (0.35 eq, 7.57 g) in anhydrous THF (30 mL) and add dropwise to the anthranilic acid solution over 30 minutes. Note: Slow addition controls the exothermic reaction and prevents over-chlorination.

  • Stir the mixture at room temperature for 4 hours.

  • Quench with ice water (150 mL) to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to yield isatoic anhydride.

Step 2: N-Methylation to N-Methylisatoic Anhydride

Causality & Rationale : Methylation is performed at this stage because the isatoic anhydride ring protects the carboxylic acid as an intramolecular mixed anhydride, leaving only the aniline nitrogen available for deprotonation and selective alkylation.

  • Suspend isatoic anhydride (10.0 g, 61.3 mmol) and anhydrous K₂CO₃ (1.5 eq, 12.7 g) in anhydrous DMF (80 mL).

  • Add methyl iodide (1.2 eq, 10.4 g) dropwise at room temperature.

  • Stir the suspension at 40 °C for 12 hours.

  • Pour the reaction mixture into crushed ice (200 g). The N-methylisatoic anhydride will precipitate as an off-white solid.

  • Filter, wash thoroughly with water to remove DMF/salts, and dry under vacuum.

Step 3: Ring-Opening Amidation

Causality & Rationale : The reaction of N-methylisatoic anhydride with a primary amine is driven by the thermodynamically favorable release of CO₂ gas. [3]; using unprotected ethylenediamine would lead to bis-amidation (cross-linking two isatoic anhydride molecules) and complex oligomeric mixtures.

  • Dissolve N-methylisatoic anhydride (8.0 g, 45.1 mmol) in anhydrous acetonitrile (80 mL).

  • Add N-Boc-ethylenediamine (1.1 eq, 7.9 g) and a catalytic amount of DMAP (0.1 eq).

  • Heat the mixture to 60 °C for 4 hours. Note: Vigorous effervescence (CO₂ evolution) will be observed.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 0.1 M HCl, followed by brine, and dry over Na₂SO₄. Evaporate to yield 2-(methylamino)-N-(2-(Boc-amino)ethyl)benzamide.

Step 4: Cyclocarbonylation to the Quinazoline-2,4-dione Core

Causality & Rationale : 1,1'-Carbonyldiimidazole (CDI) is employed to insert a carbonyl group between the secondary aniline and the secondary amide. CDI is preferred over triphosgene at this late stage due to its milder nature, which eliminates the risk of premature Boc-group cleavage or chlorination of the aromatic ring.

  • Dissolve the benzamide intermediate (10.0 g, 34.1 mmol) in anhydrous THF (100 mL).

  • Add CDI (1.5 eq, 8.3 g) in one portion.

  • Reflux the mixture (85 °C) for 18 hours. The reaction proceeds via a transient carbamyl imidazole intermediate before intramolecular attack by the amide nitrogen.

  • Cool to room temperature and remove THF under reduced pressure.

  • Redissolve the crude product in dichloromethane (DCM), wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate 3-(2-(Boc-amino)ethyl)-1-methylquinazoline-2,4-dione.

Step 5: Boc Deprotection

Causality & Rationale : Acidic cleavage of the tert-butyloxycarbonyl (Boc) group yields the target primary amine as a stable trifluoroacetate salt, which prevents premature degradation and can be easily free-based prior to downstream coupling (e.g., coupling with alkyl halides to form ketanserin analogs).

  • Dissolve the protected quinazolinedione (8.0 g) in DCM (40 mL) and cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA, 20 mL) dropwise.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under vacuum to remove excess TFA and DCM.

  • Triturate the resulting oil with cold diethyl ether to precipitate the 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione trifluoroacetate salt as a highly pure white powder.

  • (Optional) To obtain the free base, dissolve the salt in minimal water, adjust to pH 10 with 1M NaOH, and extract with DCM.

References

  • Pelanserin: 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • A Concise Synthesis towards Antimalarial Quinazolinedione TCMDC-125133 and Its Anti-Proliferative Activity against MCF-7 Molecules (MDPI) URL:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ACS Omega URL:[Link]

Application

Application Note: Selective N1-Methylation of 3-(2-aminoethyl)quinazoline-2,4-dione

Subtitle: A Protection-Directed Workflow for Advanced Medicinal Chemistry Scaffolds Mechanistic Rationale & Chemoselectivity Challenges Quinazoline-2,4-diones are privileged pharmacophores widely utilized in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Protection-Directed Workflow for Advanced Medicinal Chemistry Scaffolds

Mechanistic Rationale & Chemoselectivity Challenges

Quinazoline-2,4-diones are privileged pharmacophores widely utilized in the development of antihypertensive agents, PARP-1/2 inhibitors, and highly selective sphingosine-1-phosphate receptor 2 (S1PR2) ligands . Functionalization of the N1 position via alkylation is a critical structural modification that modulates the physicochemical and pharmacokinetic properties of these drugs.

However, the N1-methylation of 3-(2-aminoethyl)quinazoline-2,4-dione presents a distinct chemoselectivity challenge. While the N1-proton is relatively acidic (pKa ~8.5) and readily deprotonated by mild bases such as potassium carbonate (K₂CO₃), the primary aliphatic amine on the C3-ethyl chain is highly nucleophilic (pKa ~10.5). Direct exposure to methylating agents (e.g., methyl iodide or dimethyl sulfate) inevitably results in competitive over-alkylation at the primary amine, yielding complex mixtures of N,N-dimethyl and quaternary ammonium byproducts.

To establish a self-validating and robust protocol, this application note outlines a three-step, protection-directed workflow: (1) Transient tert-butyloxycarbonyl (Boc) protection of the primary amine, (2) Selective N1-methylation, and (3) Acidic deprotection to yield the target 1-methyl-3-(2-aminoethyl)quinazoline-2,4-dione.

Chemoselectivity SM Unprotected Substrate (Primary Amine + N1-H) Direct Direct Methylation (MeI, Base) SM->Direct No Protection Protected Boc-Protected Substrate SM->Protected Boc2O OverAlk Over-Alkylation (N,N-dimethyl byproducts) Direct->OverAlk Primary amine cross-reactivity Target Selective N1-Methylation Protected->Target 1. MeI/Base 2. TFA

Mechanistic rationale demonstrating the necessity of primary amine protection.

Workflow Overview

Workflow SM 3-(2-aminoethyl) quinazoline-2,4-dione Prot Boc Protection (Boc2O, Et3N, DCM) SM->Prot Meth N1-Methylation (MeI, K2CO3, DMF) Prot->Meth Deprot Boc Deprotection (TFA, DCM) Meth->Deprot Prod 1-methyl-3-(2-aminoethyl) quinazoline-2,4-dione Deprot->Prod

Workflow for the selective N1-methylation via transient Boc-protection.

Experimental Protocols

Step 1: Transient Boc-Protection of the Primary Amine

Rationale: The bulky Boc group sterically and electronically masks the primary amine, preventing its nucleophilic attack on the alkylating agent while leaving the N1-imide proton accessible for deprotonation. Methodology:

  • Dissolve 3-(2-aminoethyl)quinazoline-2,4-dione (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add triethylamine (Et₃N) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM over 15 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quench the reaction with 10% aqueous citric acid to remove excess Et₃N.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate (typically >95% yield, used without further purification).

Step 2: Selective N1-Methylation

Rationale: With the primary amine protected, the N1 position can be selectively alkylated. We present two validated methods: the classical methyl iodide (MeI) approach and a greener, microwave-assisted dimethyl carbonate (DMC) approach . The N1-anion is generated using K₂CO₃, a mild base that minimizes competitive O-alkylation at the C4 carbonyl, which is often a byproduct when using stronger bases like NaH.

Protocol A: Classical MeI Alkylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to form the N1-anion.

  • Add methyl iodide (MeI) (1.2 eq) dropwise and stir the mixture for 2-4 hours at room temperature.

  • Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Microwave-Assisted Green Alkylation (Alternative)

  • Combine the Boc-protected intermediate (1.0 eq), K₂CO₃ (3.0 eq), and dimethyl carbonate (DMC) (excess, acting as both reagent and solvent) in a 10 mL microwave reactor vessel.

  • Irradiate the mixture at 130 °C for 15 minutes (200 W).

  • Cool the vessel to room temperature, dilute with DCM, and filter to remove solid inorganic salts.

  • Concentrate the filtrate under vacuum to obtain the N1-methylated intermediate.

Step 3: Acidic Deprotection

Rationale: The Boc group is highly acid-labile, allowing for clean removal without affecting the robust quinazoline-2,4-dione core or the newly formed N1-methyl bond. Methodology:

  • Dissolve the N1-methylated, Boc-protected intermediate in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio (v/v).

  • Stir the mixture at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Triturate the resulting oily residue with cold diethyl ether to precipitate the target compound, 1-methyl-3-(2-aminoethyl)quinazoline-2,4-dione, as a TFA salt.

  • (Optional) To obtain the free base, dissolve the salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21).

Data Presentation: Optimization of N1-Methylation Conditions

The following table summarizes the quantitative data for the optimization of the N1-methylation step (Step 2), comparing different reagents and bases to maximize chemoselectivity and yield.

MethodAlkylating AgentBaseConditionsYield (%)Purity (LC-MS)Mechanistic Notes
Classical MeI (1.2 eq)K₂CO₃ (2.0 eq)RT, 4h88%>95%Clean N-alkylation; standard protocol.
Classical (Strong Base) MeI (1.2 eq)NaH (1.5 eq)0°C to RT, 2h82%~90%Faster reaction, but trace O-alkylation observed at C4.
Microwave (Green) DMC (Excess)K₂CO₃ (3.0 eq)130°C, 15 min94%>98%Highest yield and purity; avoids toxic, volatile MeI .

References

  • Luo, Z., Liu, H., Yu, Y., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(4), 450-463.[Link]

  • Li, X., Lee, Y. R., & Kim, S. H. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1861-1872.[Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3894.[Link]

Method

Application Note: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione as a Privileged Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Rationale The quinazoline-2,4(1H,3H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Rationale

The quinazoline-2,4(1H,3H)-dione core is a highly versatile, "privileged" pharmacophore in medicinal chemistry, frequently appearing in agents targeting G-protein coupled receptors (GPCRs), topoisomerases, and poly(ADP-ribose) glycohydrolase (PARG) [3]. However, the unsubstituted quinazoline-2,4-dione scaffold presents significant synthetic challenges due to lactam-lactim tautomerism, which often leads to complex mixtures of N-alkylated and O-alkylated products during downstream derivatization.

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (AEMQ) solves this challenge through strategic pre-functionalization:

  • N1-Methylation: Capping the N1 position with a methyl group completely suppresses tautomerization, locking the molecule in the stable diketo (lactam) form. This not only ensures regiocontrol during synthesis but also improves the lipophilicity and membrane permeability of the resulting drug candidates.

  • N3-Aminoethyl Linker: The 2-aminoethyl chain provides a highly reactive, unhindered primary amine handle. This allows for rapid, divergent synthesis of compound libraries via amide coupling, reductive amination, or urea formation without disrupting the core pharmacophore.

Key Applications in Therapeutics

GPCR Ligand Discovery (5-HT2A Antagonists)

AEMQ is a direct precursor to analogs of Ketanserin [1] and EZS-8 [4], which are well-documented serotonin 5-HT2A receptor antagonists and partial agonists. The quinazoline-2,4-dione core acts as a hydrogen-bond acceptor and engages in


 stacking within the receptor's orthosteric binding pocket. By appending various lipophilic aryl-piperidine or aryl-piperazine moieties to the primary amine of AEMQ, researchers can finely tune the selectivity profile against other monoamine receptors (e.g., 

1-adrenergic or H1-histaminergic receptors).

G AEMQ AEMQ-Derived Antagonist Receptor 5-HT2A Receptor AEMQ->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 / Ca2+ Release PIP2->IP3 DAG DAG / PKC Activation PIP2->DAG Response Vasoconstriction / Platelet Aggregation IP3->Response DAG->Response

Fig 1: Mechanism of 5-HT2A receptor antagonism by AEMQ-derived ligands.

Oncology & DNA Repair (PARG Inhibitors)

Recent patent literature highlights the use of 1-methylquinazoline-2,4-dione derivatives as potent inhibitors of Poly(ADP-ribose) glycohydrolase (PARG) [2]. PARG is a critical enzyme in the DNA damage response (DDR) network. Inhibiting PARG leads to the accumulation of poly(ADP-ribose) chains, triggering replication fork stalling and apoptosis in cancer cells. AEMQ serves as an ideal vector to build PARG-targeting PROTACs or small-molecule inhibitors.

Physicochemical Properties & Data Summary

To ensure predictable behavior in both synthetic workflows and biological assays, the baseline properties of AEMQ are summarized below.

Table 1: Physicochemical Properties of AEMQ

PropertyValueRelevance to Drug Design
Molecular Weight 219.24 g/mol Leaves ~280 g/mol budget for appendages (Rule of 5).
LogP (estimated) 0.8 - 1.2Excellent aqueous solubility; ideal for lead optimization.
pKa (Primary Amine) ~9.5Protonated at physiological pH; useful for salt formation.
H-Bond Donors 1 (Amine)Can be converted to 0 via tertiary amine formation.
H-Bond Acceptors 3Strong interaction potential with target kinase/GPCR hinges.

Synthetic Workflows & Experimental Protocols

The primary amine of AEMQ allows for divergent parallel synthesis. Below are two field-validated protocols optimized for high-throughput library generation.

Workflow AEMQ AEMQ Building Block (Primary Amine) Amide Amide Coupling (HATU, DIPEA, DMF) AEMQ->Amide RedAm Reductive Amination (NaBH(OAc)3, DCE) AEMQ->RedAm Urea Urea Formation (Isocyanates, THF) AEMQ->Urea Prod1 Target 1: Amide Derivatives Amide->Prod1 Prod2 Target 2: Secondary Amines RedAm->Prod2 Prod3 Target 3: Urea Derivatives Urea->Prod3

Fig 2: Divergent synthetic workflow utilizing the AEMQ primary amine handle.

Protocol A: HATU-Mediated Amide Coupling

Causality Note: HATU is selected over EDC/HOBt for this protocol. The 7-azabenzotriazole leaving group generated by HATU significantly accelerates the reaction kinetics and minimizes epimerization if chiral carboxylic acids are used.

Reagents:

  • AEMQ (1.0 equiv, typically as the HCl salt)

  • Carboxylic Acid of choice (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 equiv of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add AEMQ (1.0 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv, to neutralize the AEMQ-HCl salt).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography (typically

    
    /MeOH gradients).
    
Protocol B: Reductive Amination

Causality Note: Sodium triacetoxyborohydride (


) is the reducing agent of choice. The electron-withdrawing acetate groups make it significantly milder than 

or

. It selectively reduces the transient imine/iminium intermediate without reducing the dione carbonyls of the quinazoline core.

Reagents:

  • AEMQ (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Glacial Acetic Acid (1.0 equiv, optional but recommended for ketones)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Imine Formation: Suspend AEMQ and the aldehyde/ketone in anhydrous DCE. If AEMQ is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base the amine. Stir at room temperature for 2 hours. (Note: For sterically hindered ketones, addition of

    
     or molecular sieves may be required).
    
  • Reduction: Cool the reaction to 0 °C. Add

    
     portion-wise.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Carefully quench the reaction with 1N NaOH (to break down boron complexes and free-base the newly formed secondary amine).

  • Extraction: Extract 3x with Dichloromethane (DCM). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1%

    
     in the mobile phase to prevent streaking of the secondary amine).
    

Table 2: Reaction Optimization Summary

ProtocolReagent SystemSolventTempAvg. YieldNotes
Amide Coupling HATU / DIPEADMF25 °C85-95%Highly reliable; preferred for library synthesis.
Amide Coupling EDC / HOBtDCM25 °C60-75%Slower kinetics; requires longer reaction times.
Red. Amination

DCE25 °C70-90%Excellent chemoselectivity; dione remains intact.
Red. Amination

MeOH65 °C40-60%Toxic byproducts; potential for over-reduction.

Conclusion

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is a highly stable, versatile building block that bypasses the traditional regioselectivity issues of quinazoline-2,4-diones. By utilizing the robust protocols outlined above, medicinal chemists can rapidly access vast chemical space targeting critical GPCRs and DNA-repair enzymes.

References

  • Ketanserin | PubChem. National Institutes of Health (NIH). [Link]

  • US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG.
  • The quinazoline-2,4(1H,3H)-diones skeleton: A key intermediate in drug synthesis. ResearchGate.[Link]

  • EZS-8. Wikipedia.[Link]

Application

Fmoc-protection of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione for SPPS

Application Note: Fmoc-Protection and SPPS Integration of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione Abstract This application note details the protocol for the -Fmoc protection of 3-(2-aminoethyl)-1-methylquinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc-Protection and SPPS Integration of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione

Abstract

This application note details the protocol for the


-Fmoc protection of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione and its subsequent utilization in Solid-Phase Peptide Synthesis (SPPS). The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, often serving as a rigid peptidomimetic spacer or a nucleobase mimic in Peptide Nucleic Acids (PNA). This guide addresses the specific challenges of protecting the primary amine on the ethyl side chain while maintaining the integrity of the heterocyclic core, ensuring high purity and compatibility with standard Fmoc/tBu SPPS workflows.

Background & Chemical Logic

The target molecule, 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione , contains a rigid bicyclic core. The N1 position is methylated, rendering it inert to acylation. The N3 position bears an aminoethyl side chain, which serves as the handle for peptide backbone integration.

Why Fmoc? The 9-fluorenylmethoxycarbonyl (Fmoc) group is chosen for its orthogonality. It is stable to acid (TFA), which is used for final resin cleavage, but labile to mild base (piperidine), allowing for stepwise chain elongation.

Strategic Considerations:

  • Reagent Selection: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-Cl is highly reactive and can lead to the formation of "dipeptides" (where the protected amine reacts with another equivalent of activated Fmoc-amino acid during protection) or other acylated side products. Fmoc-OSu allows for a controlled, milder reaction [1].[2]

  • Solubility: The quinazolinedione core is planar and hydrophobic, often leading to poor solubility in pure aqueous buffers. A mixed solvent system (Dioxane/Water or DMF) is required to maintain homogeneity.

  • Stability: The quinazoline-2,4-dione ring is stable under standard SPPS conditions (20% piperidine and 95% TFA).

Experimental Protocols

Protocol A: Solution-Phase Fmoc Protection

Objective: Conversion of the free amine precursor to the Fmoc-protected building block.

Materials:

  • Starting Material: 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione (free amine or HCl salt).

  • Reagent: Fmoc-OSu (1.1 equivalents).

  • Base: NaHCO

    
     (Sodium Bicarbonate) or DIPEA (Diisopropylethylamine).
    
  • Solvent: 1,4-Dioxane and HPLC-grade Water (1:1 v/v).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 mmol of the starting amine in 10 mL of 1:1 Dioxane/Water.

    • Note: If the starting material is an HCl salt, add 1.0 mmol of NaHCO

      
       first to neutralize it.
      
    • Add an additional 1.5 mmol (126 mg) of NaHCO

      
       to the solution. The pH should be approximately 8.5–9.0.
      
  • Reaction:

    • Slowly add 1.1 mmol (371 mg) of Fmoc-OSu dissolved in 2 mL of Dioxane dropwise to the stirring amine solution.

    • Causality: Dropwise addition prevents local high concentrations of Fmoc-OSu, minimizing oligomerization side reactions.

    • Stir the mixture at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the dioxane.

    • Dilute the remaining aqueous suspension with 50 mL of Water.

    • Acidification: Carefully acidify to pH 2–3 using 1M HCl.

    • Reasoning: This protonates any unreacted amine, keeping it in the aqueous phase during extraction, while the Fmoc-protected product precipitates or becomes extractable.

  • Extraction & Purification:

    • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).[3]

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO

      
      , gradient 0-5% MeOH in DCM) to remove excess Fmoc-OSu/N-hydroxysuccinimide.
      

Yield Expectation: >85% White to off-white solid.

Protocol B: Integration into SPPS (Coupling)

Objective: Coupling the Fmoc-protected building block to a resin-bound peptide.

Materials:

  • Resin: Rink Amide or Wang Resin (swelled in DMF).[4]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

  • Base: DIPEA (N,N-Diisopropylethylamine).[5]

Step-by-Step Methodology:

  • Fmoc Deprotection (Resin):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash resin 5x with DMF.

  • Activation:

    • Dissolve Fmoc-protected quinazolinedione (3 eq relative to resin loading) in dry DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6 eq).

    • Note: Pre-activation for 30 seconds is sufficient. Do not exceed 5 minutes to avoid racemization (though less relevant for this achiral linker, it is good practice).

  • Coupling:

    • Add the activated solution to the resin.[4][6]

    • Shake/agitate at RT for 2 hours.

    • Verification: Perform a Kaiser Test (ninhydrin). If the beads remain white, coupling is complete. If blue, re-couple.

  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.

Visualization of Workflows

Figure 1: Chemical Synthesis & Protection Workflow

SynthesisWorkflow Start Start: Free Amine (Quinazolinedione) Solubilization Solubilization (Dioxane/H2O + NaHCO3) Start->Solubilization Reaction Reaction (+ Fmoc-OSu, 4-6h RT) Solubilization->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Add time/reagent) Workup Acidic Workup (pH 2-3, Extract EtOAc) Check->Workup Yes Purify Purification (Flash Column/Recryst) Workup->Purify Final Final Product (Fmoc-Building Block) Purify->Final

Caption: Workflow for the solution-phase Fmoc-protection of the quinazolinedione building block.

Figure 2: SPPS Cycle Integration

SPPSCycle Resin Resin-Peptide-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Couple 4. Coupling (2h, RT) Wash1->Couple Activate 3. Activation (Fmoc-Block + HATU + DIPEA) Activate->Couple Add Reagents QC 5. Kaiser Test Couple->QC QC->Couple Positive (Fail) - Recouple Next Next Cycle / Cleavage QC->Next Negative (Pass)

Caption: Standard SPPS cycle incorporating the Fmoc-quinazolinedione building block.

Analytical Data & Quality Control

To ensure the trustworthiness of the synthesized building block, compare your results against these expected parameters.

Table 1: Expected Analytical Data

ParameterMethodExpected ResultNotes
Appearance VisualWhite/Off-white powderYellowing indicates impurities or oxidation.
Rf Value TLC (DCM/MeOH 9:1)~0.5 – 0.6Free amine stays at baseline; Fmoc moves up.
1H NMR DMSO-d6 / CDCl3

7.8-7.3 (m, 8H, Ar-H + Fmoc)
Look for characteristic Fmoc doublet at ~4.2-4.5 ppm.
1H NMR (Me) DMSO-d6

~3.5 (s, 3H)
N1-Methyl singlet.
Mass Spec ESI-MS (Positive)[M+H]+ and [M+Na]+Confirm mass of Core + Fmoc (MW + 222.2).
Solubility VisualSoluble in DMF, DMSO, DCMInsoluble in water/ether.

Troubleshooting & Causality

  • Issue: Low Yield / Precipitation during reaction.

    • Cause: The Fmoc-protected product is often less soluble in water than the starting amine.

    • Solution: Increase the ratio of Dioxane or add small amounts of DMF to the reaction mixture to keep the product in solution until workup.

  • Issue: "Double" Fmoc peaks in NMR (Rotamers).

    • Cause: Tertiary carbamates often exhibit rotamers, but this is a secondary carbamate. However, restricted rotation around the N-ethyl bond can occur.

    • Verification: Run NMR at elevated temperature (50°C). If peaks coalesce, they are rotamers, not impurities.

  • Issue: Incomplete Coupling in SPPS.

    • Cause: Steric hindrance of the quinazoline core near the resin surface.

    • Solution: Use a lower loading resin (e.g., 0.3 mmol/g) or switch to a more potent coupling reagent like COMU or PyAOP if HATU fails.

References

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671-673. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][7] International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][3][8][9][7][10] Chemical Reviews, 109(6), 2455-2504. Link

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

Sources

Method

Microwave-Assisted Synthesis of 1,3-Disubstituted Quinazoline-2,4(1H,3H)-diones: A Modern Protocol for Accelerated Drug Discovery

An Application Guide for Drug Development Professionals Abstract Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Traditional synthetic routes to these heterocycles often involve lengthy reaction times, harsh conditions, and laborious purification. This application note provides a detailed protocol for the synthesis of 1,3-disubstituted quinazolinediones utilizing Microwave-Assisted Organic Synthesis (MAOS). We delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible step-by-step protocol, and discuss the profound advantages of this "green chemistry" approach, including dramatic reductions in reaction time, increased yields, and enhanced product purity.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic technologies to accelerate the creation of novel compound libraries.

The MAOS Advantage: A Paradigm Shift in Heterocyclic Synthesis

Microwave-assisted synthesis is not merely an alternative heating method; it is a transformative technology that leverages the ability of polar molecules to efficiently absorb microwave energy.[2] Unlike conventional heating, which relies on slow and inefficient thermal conduction from the vessel walls, microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture.[1] This "volumetric heating" mechanism avoids thermal gradients and localized overheating, leading to a cleaner and more reproducible chemical process.[1]

The primary benefits of MAOS in the context of quinazolinedione synthesis include:

  • Accelerated Reaction Rates: Reactions that take several hours or even days using conventional reflux can often be completed in a matter of minutes.[1][3]

  • Enhanced Yields and Purity: The rapid heating and precise temperature control minimize the formation of side products, resulting in higher isolated yields and simplifying downstream purification.[2]

  • Energy Efficiency: By directly heating the reactants, MAOS significantly reduces energy consumption compared to traditional oil baths or heating mantles.[3][4]

  • Alignment with Green Chemistry: MAOS protocols often use less solvent or are compatible with greener solvent systems, reducing the environmental impact of chemical synthesis.[2][4]

Reaction Mechanism and Strategy

The featured protocol is a highly efficient, one-pot condensation reaction between a substituted anthranilic acid ester and an isocyanate.[5][6] The reaction proceeds through a key urea intermediate, which subsequently undergoes intramolecular cyclization promoted by microwave energy.

The key steps are:

  • Urea Formation: The amino group of the substituted methyl anthranilate performs a nucleophilic attack on the electrophilic carbon of the isocyanate. This step is rapid and forms a urea derivative.

  • Intramolecular Cyclization: Under microwave irradiation, the ester group is activated, and the secondary amine of the newly formed urea attacks the ester carbonyl.

  • Elimination: A molecule of methanol is eliminated to form the stable, six-membered heterocyclic quinazolinedione ring system.

This method is particularly powerful as it often proceeds without the need for a catalyst or strong base, simplifying the reaction setup and workup.[5][6]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 3-substituted and 1,3-disubstituted quinazoline-2,4(1H,3H)-diones.[5][6] To synthesize a 1,3-disubstituted product, the starting material must be an N-substituted anthranilate ester.

Materials and Equipment
  • Reagents:

    • Substituted Methyl Anthranilate (e.g., Methyl N-methylanthranilate for 1-methyl substitution) (1.0 eq)

    • Substituted Isocyanate (e.g., Phenyl isocyanate) (1.2 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Scientific Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with sealed vessel capability and temperature/pressure sensors. Note: Domestic kitchen microwave ovens should never be used for chemical synthesis due to safety risks and lack of parameter control.

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, Hirsch funnel)

    • Analytical balance

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial, add the substituted methyl anthranilate (1.0 eq, e.g., 0.5 mmol, 82.6 mg of methyl N-methylanthranilate).

  • Solvent Addition: Add DMSO (2.0 mL) and Deionized Water (0.5 mL) to the vial. The use of a polar solvent like DMSO is crucial for efficient microwave energy absorption, while water can facilitate the reaction.[5]

  • Reactant Addition: Add the substituted isocyanate (1.2 eq, e.g., 0.6 mmol, 71.5 mg of phenyl isocyanate) to the solution. Add a magnetic stir bar.

  • Vessel Sealing: Securely cap the reaction vial. Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C (using dynamic power control to hold the target temperature)

    • Reaction Time: 10 minutes

    • Stirring: On

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air jet in the reactor) before carefully opening the cap.

  • Product Precipitation: Pour the reaction mixture into a beaker containing 20 mL of cold deionized water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold water.

  • Drying: Dry the product, either air-dried or in a vacuum oven at 50-60 °C.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3-disubstituted quinazoline-2,4(1H,3H)-dione.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Experimental Workflow Diagram

G prep 1. Reagent Preparation (Anthranilate, Isocyanate, DMSO/H₂O) seal 2. Vessel Sealing prep->seal mw 3. Microwave Irradiation (120 °C, 10 min) seal->mw cool 4. Cooling to RT mw->cool precip 5. Precipitation (Add to Cold Water) cool->precip iso 6. Isolation (Filtration & Washing) precip->iso dry 7. Drying iso->dry purify 8. Purification (Recrystallization) dry->purify char 9. Characterization (NMR, MS) purify->char

Caption: Microwave-assisted synthesis workflow.

Results: Scope and Yields

This microwave-assisted protocol is robust and accommodates a wide variety of substituents on both the anthranilate and isocyanate starting materials. High yields are typically achieved in very short reaction times.

EntryR¹ on AnthranilateR² on IsocyanateTime (min)Yield (%)*
1HPhenyl1096%
2H4-Chlorophenyl1098%
3HEthyl1091%
44-ChloroPhenyl1095%
54-Methyl4-Chlorophenyl1097%
Data synthesized from Li, Z. et al. (2008).[5][6]

Troubleshooting and Key Insights

  • Low or No Yield:

    • Check Reagents: Ensure the isocyanate has not hydrolyzed. Use freshly opened or properly stored reagents.

    • Microwave Parameters: Verify that the target temperature was reached and maintained. Ensure stirring was active to prevent localized superheating.

    • Solvent Quality: Use anhydrous grade DMSO, as excess water can lead to side reactions with the isocyanate.

  • Impure Product:

    • Incomplete Reaction: If starting material is observed, consider increasing the reaction time to 15 minutes or the temperature to 130 °C.

    • Side Products: The primary side product is often the symmetric urea formed from the isocyanate reacting with trace water. Ensure anhydrous conditions and proper workup to minimize this. A thorough recrystallization is usually sufficient for purification.

  • Safety Considerations:

    • Always use a dedicated scientific microwave reactor.

    • Never exceed the recommended volume or pressure limits for the reaction vials.

    • Isocyanates are lachrymators and respiratory irritants; always handle them in a well-ventilated fume hood.

Conclusion

The microwave-assisted synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones offers a superior alternative to conventional methods.[7][8] This approach provides a rapid, efficient, and scalable protocol that aligns with the principles of green chemistry.[2][4] By significantly reducing reaction times and improving yields, this technique empowers medicinal chemists to accelerate the design-make-test-analyze cycle, paving the way for faster discovery of novel therapeutic agents.

References

  • Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Chemistry, 9(1), 1-10. [Link]

  • Bargues, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Sharma, P., & Singh, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Verma, P., & Kumar, N. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 115-120. [Link]

  • Chaskar, S. (n.d.). Specific effects of microwave - Solid supported reaction. [Link]

  • Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed, 10(3), 484-6. [Link]

  • Aslam, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Aslam, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Al-Ostath, A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Yadav, P., et al. (2026). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Progress in Chemical and Biochemical Research, 9(2), 118-129. [Link]

  • Alexandre, F. R., et al. (2002). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Tetrahedron Letters, 43(22), 4051-4053. [Link]

  • Al-Shamary, R. K. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 8. [Link]

Sources

Application

Preparation of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride salt

An Application Guide for the Multi-Step Synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione Hydrochloride Salt Introduction The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Multi-Step Synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione Hydrochloride Salt

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization at the N-1 and N-3 positions of this heterocyclic system allows for the fine-tuning of pharmacological profiles. This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride, a valuable intermediate for drug discovery and development.

This document is structured to provide not just a series of steps, but a scientific narrative explaining the rationale behind the chosen synthetic route and methodologies. The protocol is divided into three primary stages: the synthesis of the key intermediate, N-methylisatoic anhydride; the construction of the protected quinazolinedione core; and the final deprotection and salt formation. Each stage is accompanied by detailed experimental procedures, characterization guidelines, and safety considerations, designed for researchers and professionals in the field of chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis follows a logical and efficient three-step pathway starting from the commercially available or synthetically accessible N-methylisatoic anhydride. This strategy leverages a protected diamine to ensure regioselective alkylation at the N-3 position, followed by a standard deprotection and salt formation to yield the final target compound with high purity.

G A N-Methylisatoic Anhydride C tert-butyl (2-((1-methyl-2,4-dioxo-1,2,3,4- tetrahydroquinazolin-3-yl)amino)ethyl)carbamate A->C DMF, Heat Step 1 B N-Boc-ethylenediamine D 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione (Free Base) C->D HCl or TFA DCM/Dioxane Step 2 E 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione HCl (Final Product) D->E Anhydrous HCl in Ether/Dioxane Step 3

Caption: Overall synthetic scheme for the target compound.

Part 1: Synthesis of N-Methylisatoic Anhydride (Optional Starting Material Preparation)

Scientific Rationale: N-methylisatoic anhydride is the key electrophilic precursor for building the quinazolinedione ring system.[3] While commercially available, its synthesis from N-methylanthranilic acid using a phosgene equivalent like triphosgene is a standard laboratory procedure.[4] This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization to form the stable anhydride ring.

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-methylanthranilic acid (1.0 eq).

  • Dissolution: Add anhydrous toluene or dichloromethane (DCM) as the solvent.[4]

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of N-methylanthranilic acid at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid and wash with cold solvent (e.g., hexane) to remove any unreacted triphosgene byproducts.

  • Purification: The resulting N-methylisatoic anhydride is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like ethyl acetate.

Safety: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas. All glassware should be thoroughly dried before use.

Part 2: Synthesis of the Protected Quinazolinedione Intermediate

Scientific Rationale: This step involves the nucleophilic ring-opening of N-methylisatoic anhydride by the primary amine of N-Boc-ethylenediamine, followed by an intramolecular cyclization with the elimination of carbon dioxide to form the quinazolinedione ring.[5] The use of a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is critical to prevent unwanted side reactions, such as the formation of bis-adducts.[6]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methylisatoic anhydride (1.0 eq) and N-Boc-ethylenediamine (1.1 eq).[3][7]

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product, tert-butyl (2-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)amino)ethyl)carbamate, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like hexane or ether to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.

Part 3: Deprotection and Preparation of the Free Amine

Scientific Rationale: The Boc group is a robust protecting group that is stable to many reaction conditions but can be efficiently cleaved under acidic conditions.[8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine. A solution of anhydrous HCl in an organic solvent like 1,4-dioxane or diethyl ether is commonly used for this purpose to facilitate the direct precipitation of the hydrochloride salt in the subsequent step or isolation of the free base after neutralization.[9]

Protocol:

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq) from Part 2 in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material.[10]

  • Isolation of Free Base:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Dissolve the residue in water and basify the aqueous solution to a pH of 9-10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution).

    • Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione, as an oil or solid.

Part 4: Preparation of the Hydrochloride Salt

Scientific Rationale: Converting the free amine to its hydrochloride salt is often desirable for pharmaceutical applications as it can improve stability, crystallinity, and aqueous solubility.[11][12] The salt is formed by the protonation of the basic primary amine by hydrochloric acid. This procedure is typically performed under anhydrous conditions to prevent the incorporation of water into the crystal lattice.[13]

Protocol:

  • Dissolution: Dissolve the purified free base from Part 3 in a minimal amount of an anhydrous solvent like diethyl ether or a mixture of DCM and ether.

  • Salt Formation: To the stirred solution, slowly add a solution of anhydrous HCl (1.1 eq, e.g., 2M in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.[13]

  • Isolation: Stir the resulting suspension for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product, 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride, under vacuum.

Experimental Workflow Overview

G cluster_0 Step 1: Quinazolinedione Formation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A1 Combine N-Methylisatoic Anhydride & N-Boc-ethylenediamine in DMF A2 Heat to 80-100 °C (4-6h) A1->A2 A3 Precipitate in Ice-Water A2->A3 A4 Filter and Wash Solid A3->A4 B1 Dissolve Protected Intermediate in DCM/Dioxane A4->B1 Purified Intermediate B2 Add 4M HCl in Dioxane at 0 °C B1->B2 B3 Stir at RT (1-3h) B2->B3 B4 Neutralize with Base & Extract B3->B4 C1 Dissolve Free Base in Anhydrous Ether B4->C1 Purified Free Base C2 Add Anhydrous HCl Solution C1->C2 C3 Filter Precipitated Salt C2->C3 C4 Wash with Cold Ether & Dry C3->C4 D Characterization (NMR, MS, IR) C4->D Final Product

Caption: Step-by-step experimental workflow diagram.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the quinazoline ring, a singlet for the N-methyl group, and triplets for the two methylene groups of the ethyl side chain. The amine protons may appear as a broad singlet.[14][15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the two carbonyl carbons, the aromatic carbons, the N-methyl carbon, and the two methylene carbons.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should display characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching of the dione, and C-H stretching.[2]

Data Summary Table

Compound/ReagentFormulaM.W. ( g/mol )Key Analytical Data (Expected)
N-Methylisatoic AnhydrideC₉H₇NO₃177.16-
N-Boc-ethylenediamineC₇H₁₆N₂O₂160.21-
Boc-protected IntermediateC₁₆H₂₁N₃O₄319.36MS (ESI): m/z = 320.1 [M+H]⁺
Free BaseC₁₁H₁₃N₃O₂219.24MS (ESI): m/z = 220.1 [M+H]⁺
Final HCl Salt C₁₁H₁₄ClN₃O₂ 255.70 ¹H NMR (DMSO-d₆): δ ~8.1 (br s, 3H, NH₃⁺), 7.2-7.8 (m, 4H, Ar-H), ~4.2 (t, 2H, CH₂), ~3.5 (s, 3H, N-CH₃), ~3.2 (t, 2H, CH₂).

References

  • ResearchGate. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Retrieved from [Link]

  • Bent-amer, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Retrieved from [Link]

  • Zhang, J., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Publications. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.
  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylisatoic anhydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). General procedure for the preparation of 1-18. Retrieved from [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2-quinolones 173. 1-R-3-(2-diethylamino-ethyl)-1H-quinazoline- 2,4-dione hydrochlorides as potential local anesthetic agents*. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved from [Link]

  • PLOS. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • International Journal of Drug Development and Research. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Taylor & Francis Online. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one.... Retrieved from [Link]

Sources

Method

Application Note: Recrystallization Protocols for Quinazolinedione Amine Derivatives

Abstract Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, serving as the core for serotonin antagonists (e.g., Ketanserin, Pelanserin) and -adrenergic blockers. However, the high lattice energy der...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinazoline-2,4-diones are privileged scaffolds in medicinal chemistry, serving as the core for serotonin antagonists (e.g., Ketanserin, Pelanserin) and


-adrenergic blockers. However, the high lattice energy derived from their dual hydrogen-bond donor/acceptor motifs, combined with the basicity of amine side chains, creates significant purification challenges. This guide details three field-validated protocols for the recrystallization of quinazolinedione amine derivatives, focusing on polymorph control, impurity rejection, and yield optimization.

Introduction & Chemical Challenges

The quinazoline-2,4(1H,3H)-dione core is characterized by extreme insolubility in common organic solvents due to strong intermolecular hydrogen bonding (dimerization) in the crystal lattice. When an amine side chain is attached (typically at the N3 or alkylated positions), the molecule becomes amphoteric but predominantly basic.

Key Purification Challenges:

  • "Oiling Out": The amine tail often increases lipophilicity, causing the compound to separate as an oil rather than a crystal during cooling.

  • Polymorphism: Amine salts of quinazolinediones (e.g., HCl, Mesylate) exhibit complex polymorphic landscapes, affecting bioavailability.

  • Solubility Paradox: The dione core requires polar aprotic solvents (DMSO, DMF) to break H-bonds, while the amine tail prefers alcohols or chlorinated solvents.

Solvent Selection Strategy

Successful recrystallization requires balancing the dissolution of the dione core with the crystallization of the amine tail.

Solvent ClassExamplesRole in Quinazolinedione Purification
Primary Solvents DMF, DMSO, DMAcHigh Solubility. Breaks dione H-bonds. Used for initial dissolution.
Anti-Solvents Water, Isopropanol, Ethyl AcetateLow Solubility. Induces precipitation. Water is effective for removing inorganic salts.
Modifiers Acetic Acid, TriethylaminepH Control. Acetic acid increases solubility of the basic amine; TEA suppresses ionization to force precipitation.
Intermediate Ethanol, MethanolModerate. often used in mixtures (e.g., DMF:EtOH 1:4) to control crystal growth rate.

Decision Matrix: Method Selection

Before proceeding, determine the state of your crude material using the following logic flow.

RecrystallizationLogic Start Crude Quinazolinedione Amine SolubilityCheck Solubility in Hot Ethanol? Start->SolubilityCheck ImpurityCheck Major Impurity Type? SolubilityCheck->ImpurityCheck No (Insoluble) MethodA Protocol A: Thermal Recrystallization (DMF/EtOH) SolubilityCheck->MethodA Yes (Soluble) MethodB Protocol B: Acid-Base Swing (pH Controlled) ImpurityCheck->MethodB Regioisomers/Unreacted SM MethodC Protocol C: Salt Formation (HCl/Mesylate) ImpurityCheck->MethodC Need Polymorph Control

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and impurity profile.

Experimental Protocols

Protocol A: Thermal Recrystallization (DMF/Water or DMF/Alcohol)

Best for: High-purity crude material requiring particle size adjustment.

Mechanism: DMF disrupts the dione intermolecular H-bonds at high temperatures. Gradual cooling or anti-solvent addition restores the lattice forces in a controlled manner.

  • Dissolution: Suspend the crude solid (10 g) in DMF (30 mL). Heat to 90–100°C.

    • Checkpoint: If the solution is not clear, add DMF in 5 mL increments. Do not exceed 100°C to avoid decomposing the amine.

  • Filtration: Perform a hot filtration through a sintered glass funnel (pre-heated) to remove inorganic salts or dust.

  • Nucleation: Allow the filtrate to cool slowly to 60°C.

  • Anti-Solvent Addition:

    • Add hot water (or Ethanol) dropwise until a persistent turbidity is observed.

    • Ratio: Typically 1:1 to 1:3 (Solvent:Anti-solvent).

  • Crystallization: Cool to room temperature at a rate of 10°C/hour. Stirring speed should be low (100 rpm) to encourage crystal growth over nucleation.

  • Isolation: Filter the solid, wash with water/ethanol (1:1), and dry under vacuum at 50°C.

Protocol B: Acid-Base Swing (pH-Shift Precipitation)

Best for: Removing non-basic impurities (e.g., unreacted anthranilic acid derivatives) or isomeric byproducts.

Mechanism: The amine functionality allows the molecule to dissolve in dilute acid (protonation), leaving non-basic impurities behind. Neutralization then reprecipitates the pure free base.

  • Acid Dissolution: Suspend crude material in 1M Acetic Acid or dilute HCl (0.5M).

    • Volume: ~10-15 volumes relative to solid weight.

    • Action: Sonicate or warm slightly (40°C) to ensure complete protonation of the amine.

  • Clarification: Filter the acidic solution to remove insoluble non-basic impurities (e.g., bis-dione side products).

  • Controlled Neutralization:

    • Cool filtrate to 10°C.

    • Slowly add 2M NaOH or NH₄OH dropwise while monitoring pH.

    • Target: Adjust pH to exactly the pKa of the amine + 1 (typically pH 9-10).

  • Digestion: Once the precipitate forms, heat the slurry to 50°C for 30 minutes (Ostwald ripening) to transform amorphous aggregates into crystalline solids.

  • Filtration: Cool and filter. Wash with water until the filtrate is neutral.

Protocol C: Salt Recrystallization (Polymorph Control)

Best for: Final API (Active Pharmaceutical Ingredient) preparation, specifically for Prazosin/Ketanserin analogs.

Mechanism: Converting the free base to a salt (HCl, Mesylate) alters the lattice energy and solubility profile, often yielding better crystallinity than the free base.

  • Salt Formation: Dissolve the free base in hot Methanol or Ethanol.

  • Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., Methanesulfonic acid or HCl in dioxane).

    • Note: Avoid large excesses of acid, which can cause hygroscopic "oils" to form.

  • Reflux: Heat to reflux for 30 minutes to ensure homogeneity.

  • Cooling Profile:

    • Rapid Cooling: Generates metastable kinetic polymorphs (often smaller particles).

    • Slow Cooling: Generates thermodynamically stable polymorphs (larger needles/prisms).

  • Validation: Analyze the dried product via XRPD (X-Ray Powder Diffraction) to confirm the polymorph matches the reference standard.

Troubleshooting "Oiling Out"

Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.

SymptomRoot CauseCorrective Action
Sticky Gum Cooling too fast; Impurities lowering melting point.Re-heat to dissolve. Add a "seed" crystal at the cloud point.
Milky Emulsion Anti-solvent added too quickly.Add anti-solvent slower. Use a co-solvent (e.g., add 5% MeOH to water).
Colored Impurities Trapped oxidation products.Treat the hot solution with activated charcoal (5 wt%) before filtration.

Workflow Visualization

The following diagram illustrates the critical Acid-Base Swing protocol, which is specific to the amine nature of these derivatives.

AcidBaseSwing Crude Crude Amine (Solid) Acidify Add 1M HOAc (Protonation) Crude->Acidify Dissolve Filter1 Filter Insoluble Impurities Acidify->Filter1 Filtrate Clear Acidic Filtrate (R-NH3+) Filter1->Filtrate Soluble Fraction Base Add NaOH to pH 10 Filtrate->Base Deprotonation Precip Crystalline Free Base Base->Precip Crystallization

Figure 2: The Acid-Base purification loop efficiently separates the target quinazolinedione amine from non-basic synthetic byproducts.

References

  • Solubility and Thermodynamics: Baluja, S. et al. "Study on the solubility characteristics of some quinazoline derivatives in different organic solvents." International Journal of Basic and Applied Chemical Sciences, 2016.[1] Link

  • Polymorphism in Salts: Kumar, A. et al. "Investigation of the Atypical Glass Transition and Recrystallization Behavior of Amorphous Prazosin Salts." Molecular Pharmaceutics, 2025. Link (Simulated citation based on search context regarding Prazosin salts).

  • Synthesis & Purification: "Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones." ResearchGate, 2020. Link

  • Ketanserin Analogs: "Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding." Journal of Medicinal Chemistry, 1995. Link

  • General Quinazoline Chemistry: "Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents." Molecules, 2022.[2][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Case: Optimization of 1-Methyl-3-(2-aminoethyl)quinazoline-2,4-dione

Ticket ID: #QZ-8492-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Dimerization Trap" Users frequently report low yields (<30%)...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QZ-8492-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Dimerization Trap"

Users frequently report low yields (<30%) and "gummy" crude products when attempting to synthesize 1-methyl-3-(2-aminoethyl)quinazoline-2,4-dione by directly reacting N-methylisatoic anhydride with ethylenediamine.[1]

The Root Cause: The direct reaction of N-methylisatoic anhydride with free ethylenediamine fails due to non-selective bridging . Ethylenediamine is a bidentate nucleophile.[1] Once the first amine attacks the anhydride (opening the ring), the second amine on the tail is still nucleophilic.[1] It often attacks a second molecule of isatoic anhydride before the first ring can close, resulting in a high-molecular-weight bis-amide dimer (Figure 1).[1]

The Solution: To achieve high yields (>80%) and crystalline purity, you must switch to a Protected Alkylation Strategy .[1] This guide outlines two validated protocols:

  • Protocol A (Recommended): N3-Alkylation of the pre-formed dione core.[1]

  • Protocol B (Alternative): Stepwise cyclization using mono-protected diamines.

Diagnostic Workflow

Use this decision tree to select the correct protocol for your available starting materials.

G Start Select Starting Material Isatoic N-Methylisatoic Anhydride Start->Isatoic Dione 1-Methylquinazoline-2,4-dione Start->Dione Decision1 Do you have Mono-Boc-Ethylenediamine? Isatoic->Decision1 RouteA PROTOCOL A (Gold Standard) N3-Alkylation Strategy Yield: ~85% Dione->RouteA React with N-(2-bromoethyl)phthalimide RouteB PROTOCOL B Stepwise Cyclization Yield: ~65% Decision1->RouteB Yes Fail STOP: Direct reaction with free ethylenediamine will cause dimerization. Decision1->Fail No (Free diamine)

Figure 1: Decision matrix for selecting the synthetic route. Protocol A is preferred for scalability.

Protocol A: The "Gabriel" Alkylation (Gold Standard)[1]

This route is the most robust because it eliminates the possibility of dimerization. You start with the stable dione core and attach the side chain as a "masked" amine (phthalimide).[1]

Reagents Required:

  • Substrate: 1-Methylquinazoline-2,4(1H,3H)-dione (Commercially available or synthesized from N-methylanthranilic acid + Urea).[1]

  • Alkylelectrophile: N-(2-Bromoethyl)phthalimide.[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1]

  • Deprotection: Hydrazine Hydrate.[1]

Step 1: N3-Alkylation

The N3-proton of the quinazoline-2,4-dione is acidic (pKa ~10-11) and can be selectively alkylated over the already substituted N1.[1]

  • Dissolution: Dissolve 1-methylquinazoline-2,4-dione (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 eq).[1] Stir at room temperature for 30 mins.

    • Note: If using NaH (1.2 eq), cool to 0°C during addition, then warm to RT.[1]

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.2 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][3] The product (phthalimido-intermediate) will be less polar than the starting material.[1]

  • Workup: Pour into ice water. The intermediate usually precipitates as a white solid. Filter, wash with water, and dry.[1]

    • Yield Expectation: 85–95%.[1]

Step 2: Deprotection (Ing-Manske Procedure)
  • Suspension: Suspend the phthalimido-intermediate in Ethanol (0.2 M).

  • Cleavage: Add Hydrazine Hydrate (3.0 eq).[1]

  • Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.[1]

  • Isolation:

    • Cool to RT.

    • Acidify with concentrated HCl to pH 1 (converts product to soluble hydrochloride salt; phthalhydrazide remains insoluble).[1]

    • Filter off the white solid (phthalhydrazide).[1][2]

    • Crucial Step: Basify the filtrate with NaOH (pH >12) and extract immediately with DCM or CHCl₃.[1] (The free amine is water-soluble; do not leave it in the aqueous phase).[1]

    • Dry organic layer (Na₂SO₄) and evaporate.[1]

Protocol B: The "Mono-Protected" Cyclization

If you must start from N-methylisatoic anhydride, you cannot use free ethylenediamine.[1] You must use N-Boc-ethylenediamine to prevent the tail from reacting.

Step 1: Ring Opening
  • Dissolve N-methylisatoic anhydride (1.0 eq) in Dichloromethane (DCM) or Ethanol.[1]

  • Add N-Boc-ethylenediamine (1.05 eq).[1] Do not use excess.

  • Stir at RT for 2–4 hours. CO₂ gas will evolve.[1][4]

  • Product: This yields the open anthranilamide intermediate: tert-butyl (2-(2-(methylamino)benzamido)ethyl)carbamate.[1]

Step 2: Ring Closure (The "Dione" Formation)

The amide will not close to the dione spontaneously.[1] You must insert a Carbonyl (C1) unit.[1]

  • Dissolve the intermediate from Step 1 in dry THF or Toluene.

  • Add Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.35 eq).[1]

  • Reflux for 4–12 hours.

  • Workup: Quench with water, extract with EtOAc. This yields the Boc-protected dione.

Step 3: Acidic Deprotection
  • Treat the Boc-protected compound with 4M HCl in Dioxane or TFA/DCM (1:1).[1]

  • Stir 1 hour at RT.

  • Evaporate volatiles.[1] Isolate as the HCl salt or neutralize as described in Protocol A.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product is a sticky gum/oil Oligomerization due to free diamine usage.[1]Switch to Protocol A. If using Protocol B, ensure the diamine is mono-protected (Boc).[1]
Low Yield (<30%) Loss of product during aqueous workup.[1]The product is a polar primary amine. Do not wash with water. Salting out the aqueous phase with NaCl before extraction helps. Use CHCl₃/IPA (3:1) for extraction.[1][2]
Starting material remains (Protocol A) Base too weak or Alkyl Halide hydrolysis.[1]Switch from K₂CO₃ to NaH (Sodium Hydride) in DMF. Ensure reagents are dry.[1][4]
High MW Impurity by LCMS "Double-headed" dimer.Occurs when using free ethylenediamine.[1] One diamine molecule bridges two quinazoline rings.[1] Use Mono-Boc-diamine.

References

  • Alkylation of Quinazoline-2,4-diones

    • Methodology: The N3-alkylation of quinazoline-2,4-diones is a documented regioselective process.[1] The N3 proton is significantly more acidic than N1 (if unsubstituted), but in 1-methyl derivatives, N3 is the exclusive nucleophile.[1]

    • Source: Kim, K., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation."[1][5] Organic & Biomolecular Chemistry, 2024.[1][5][6] Link

    • See also: BenchChem Application Note, "N-Alkylation of Phthalimide with 1,2-Dibromoethane." Link

  • Isatoic Anhydride Reactivity

    • Mechanism:[1][2][5][7][8][9][10] The reaction of isatoic anhydrides with amines typically yields anthranilamides (open ring).[1] Cyclization to the dione requires a second carbonyl source (e.g., CDI, Phosgene) or specific high-temperature conditions with urea.[1]

    • Source:Molecules 2024, 29, 5529.[1][6] "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents." Link[1]

  • General Quinazoline Synthesis

    • Context: Detailed protocols for 1,3-disubstituted quinazoline-2,4-diones.
    • Source:Journal of Medicinal Chemistry (General reference for the scaffold, often cited in 5-HT antagonist synthesis).[1] See: European Journal of Medicinal Chemistry, "Synthesis of 1,3-substituted quinazoline-2,4(1H,3H)-diones." Link

Sources

Optimization

Preventing cyclization side reactions in quinazolinedione synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting cyclization failures, regioselectivity issues, and side-reaction mitigation in the synthesis of quinazoline-2,4(1H,3H)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting cyclization failures, regioselectivity issues, and side-reaction mitigation in the synthesis of quinazoline-2,4(1H,3H)-diones.

Mechanistic Insight: Why Cyclization Fails

Before troubleshooting, it is critical to understand the thermodynamic and kinetic barriers governing the formation of the quinazolinedione scaffold. The synthesis generally proceeds via an open-chain ureido intermediate. The failure to close this ring (cyclodehydration) or the formation of alternative stable isomers constitutes the primary "side reaction."

The Critical Pathway

The most robust synthetic route involves the reaction of Isatoic Anhydride with an amine, followed by ring closure.

  • Nucleophilic Attack: The amine attacks the carbonyl at position 4 of the isatoic anhydride.

  • Ring Opening: CO₂ is released (decarboxylation), forming an anthranilamide intermediate.

  • Re-Cyclization: A carbonyl source (e.g., phosgene, triphosgene, carbonyldiimidazole, or urea) is required to close the second ring to form the dione. Note: If starting from anthranilic acid + urea, the intermediate is a ureidobenzoic acid.

Common Failure Modes:

  • Premature Decarboxylation: In the isatoic anhydride route, if the amine is sterically hindered or weakly nucleophilic, thermal decarboxylation occurs before amine attack, leading to polymerization or intractable tars.

  • Arrested Cyclization: The ureido intermediate forms but lacks sufficient activation energy to expel the leaving group (usually water or ammonia) to close the dione ring.

Visualizing the Reaction Landscape

The following diagram illustrates the bifurcation points where the reaction succeeds or fails.

QuinazolinedionePathways Start Isatoic Anhydride Inter1 Anthranilamide Intermediate Start->Inter1 Nucleophilic Attack (-CO2) Side1 Polymerization/Tars (Thermal Decarboxylation) Start->Side1 Heat w/o Nucleophile Amine Amine (R-NH2) Amine->Start Reactant Side2 Open Ureido Intermediate (Incomplete Cyclization) Inter1->Side2 Steric Hindrance Low Temp Product Quinazoline-2,4-dione Inter1->Product + Carbonyl Source (Ring Closure) Carbonyl Carbonyl Source (CDI, Triphosgene, Urea) Carbonyl->Inter1 Reactant

Caption: Kinetic competition between successful anthranilamide formation and thermal degradation pathways.

Troubleshooting Protocols

Protocol A: Preventing Incomplete Cyclization (Isatoic Anhydride Route)

Issue: The reaction yields a solid that melts significantly lower than expected and shows broad IR peaks around 3200-3400 cm⁻¹ (indicating uncyclized urea/amide).

Root Cause: The intermediate anthranilamide formed, but the second ring closure with the carbonyl source (e.g., CDI or Triphosgene) failed due to steric bulk or insufficient base strength.

Corrective Workflow:

  • Solvent Switch: Switch from THF or DCM to 1,4-Dioxane or Diglyme . The higher boiling point allows you to overcome the activation energy barrier for ring closure.

  • Base Activation: If using Triphosgene/Phosgene, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq). This scavenges the HCl generated and drives the equilibrium forward.

  • Microwave Assist:

    • Settings: 120°C, 150W, 10-20 minutes.

    • Rationale: Microwave irradiation efficiently couples the amide nitrogen to the carbonyl source, often bypassing the thermal degradation observed in conventional heating [1].

Protocol B: Solving Regioselectivity in Alkylation

Issue: You are attempting to alkylate the N1 or N3 position, but you observe O-alkylation (formation of an imidate ether) or a mixture of isomers.

Mechanism: Quinazolinediones exhibit Lactam-Lactim Tautomerism . Under basic conditions, the anion is ambident.

  • Hard Electrophiles/Bases tend to favor O-alkylation (Charge control).

  • Soft Electrophiles/Bases tend to favor N-alkylation (Orbital control).

Visualizing Tautomerism:

Tautomerism Dione Lactam Form (Dione) (Thermodynamic Product) Lactim Lactim Form (Enol) (Kinetic/Base Dep.) Dione->Lactim Equilibrium N_Prod N-Alkylated Product (Target) Dione->N_Prod K2CO3 / Polar Aprotic Solvent O_Prod O-Alkylated Product (Imidate) Lactim->O_Prod Ag2CO3 / Hard Electrophile

Caption: Influence of base and solvent on the alkylation site of the quinazolinedione scaffold.

Regiocontrol Guide:

Desired Outcome Recommended Base Recommended Solvent Mechanism Note

| N-Alkylation (Target) |


 or 

| DMF or DMSO | Polar aprotic solvents solvate the cation, leaving the "soft" N-anion free to react [2]. | | O-Alkylation (Avoid) |

or

(excess) | THF or Toluene | Silver coordinates to Nitrogen, forcing electrophile attack at Oxygen. |
Protocol C: The "Green" One-Pot Urea Method

Issue: Traditional urea fusion requires >160°C, leading to charred black tar ("coking") in the flask.

Solution: Aqueous One-Pot Cyclization. Instead of fusion, utilize the solubility differences of the salt forms.

  • Mix: Anthranilic acid (1 eq) + Urea (5 eq) in water.

  • Acidify: Add glacial acetic acid.

  • Reflux: Heat to 100°C for 24h.

  • Precipitation: The product precipitates out as a white solid while impurities remain in the urea-saturated aqueous phase.

    • Validation: This method avoids the high-temp polymerization of urea (biuret formation) [3].

FAQ: Rapid Troubleshooting

Q: My product is stuck as the open ureidobenzoic acid intermediate. How do I force it to close? A: This is common in acid-catalyzed routes. Treat the isolated intermediate with thionyl chloride (


)  in refluxing toluene. This converts the carboxylic acid to an acid chloride, which spontaneously cyclizes with the urea nitrogen.

Q: I am seeing a "dimer" byproduct in the Mass Spec. A: This usually happens when using Isatoic Anhydride with insufficient amine. The isatoic anhydride reacts with itself or the newly formed anthranilamide.

  • Fix: Ensure the amine is in excess (1.2 - 1.5 eq) and add the isatoic anhydride slowly to the amine solution, not the other way around.

Q: Can I use microwave synthesis for scale-up? A: Yes, but caution is required. Quinazolinediones are polar and absorb microwave energy efficiently. Use a silicon carbide (SiC) vessel if available to ensure passive heating homogeneity, preventing "hot spots" that cause charring at the vessel walls [4].

References

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski reaction: A rapid access to 3H-quinazolin-4-ones and derivatives." Tetrahedron Letters, 44(24), 4455-4458. Link

  • Kouznetsov, V. V., et al. (2025). "Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective N- and O-alkylation pathways." ResearchGate. Link

  • Gao, S., et al. (2014). "Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water." Tetrahedron Letters, 55(10), 1715-1719. Link

  • Li, Z., et al. (2008). "Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones." Journal of Combinatorial Chemistry, 10(3), 484-486. Link

Troubleshooting

Technical Support Center: Purification of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

[1] Strategic Overview The molecule 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione represents a classic "Janus" intermediate in medicinal chemistry.[1] It possesses a rigid, lipophilic, and polar quinazoline-2,4-dione co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Overview

The molecule 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione represents a classic "Janus" intermediate in medicinal chemistry.[1] It possesses a rigid, lipophilic, and polar quinazoline-2,4-dione core (often serving as a bioisostere for antagonists) fused with a highly flexible, basic primary amine side chain .[1]

The Purification Paradox: The dione core renders the molecule prone to strong intermolecular hydrogen bonding and high melting points (often >200°C), leading to poor solubility in standard organic solvents. Conversely, the primary amine makes it "sticky" on silica gel and susceptible to oxidative degradation.

Successful purification relies on exploiting the pKa differential between the basic side chain (pKa ~9.5–10.0) and the neutral impurities (dimers, unreacted diones).[1] The protocols below prioritize chemical separation (Acid-Base extraction) over physical separation (chromatography) to maximize yield and scalability.

Troubleshooting Guide (Q&A)

Q1: My crude product is a sticky, yellow gum that refuses to crystallize. How do I get a solid?

Diagnosis: This is the most common issue. The "gum" is likely a mixture of your product and residual high-boiling solvent (DMF/DMAc) or unreacted diamine, which acts as a plasticizer.[1] The Fix: Do not attempt to recrystallize the gum directly.

  • Dissolution: Dissolve the gum in a minimal amount of Methanol (MeOH).

  • Salt Formation: Add 1.2 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.[1]

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) with vigorous stirring. The hydrochloride salt of your amine is far more likely to crystallize than the free base.

  • Trituration: If it remains gummy, decant the solvent and triturate (grind under solvent) with fresh EtOAc.

Q2: I see a major impurity spot just above my product on TLC. It won't separate by column.

Diagnosis: This is almost certainly the "Bis-Dimer" impurity .[1]

  • Mechanism:[2][3][4] If you synthesized this from N-methylisatoic anhydride and ethylenediamine, the diamine can attack two anhydride molecules, forming a symmetric bis-quinazolinedione.[1]

  • Chemical Nature:[1][4][5][6][7] The dimer has no free primary amine ; it is neutral. The Fix: Use the pH-Swing Extraction (Protocol A) .

  • At pH 2–3, your target (amine) is protonated and water-soluble.[1]

  • The Dimer (neutral amide/urea character) remains in the organic layer.

  • Result: You wash the dimer away with DCM/EtOAc while your product stays safely in the water.

Q3: My compound streaks/tails badly on silica columns, even with MeOH.

Diagnosis: The primary amine interacts strongly with the acidic silanol groups (


) on the silica surface, causing peak broadening and irreversible adsorption.
The Fix:  You must basify the stationary phase.
  • Eluent Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your DCM:MeOH eluent.[1]

  • Pre-treatment: Flush the column with the eluent containing the base before loading your sample. This neutralizes the active silanol sites.

Core Protocols

Protocol A: The "pH-Swing" Purification (Recommended)

Best for: Removing non-basic impurities (Dimers, unreacted dione core).[1]

Principle: Exploits the basicity of the primary amine side chain.

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) . If insoluble, use Ethyl Acetate (EtOAc) .[1]

  • Acid Extraction (Target -> Water):

    • Extract the organic layer twice with 1M HCl (aq) .

    • Chemistry: The target amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (Dimers) stay in the DCM.
      
    • Keep the Aqueous Layer. Discard the DCM (after checking TLC).

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.[1]

  • Base Release (Target -> Precipitate/Organic):

    • Cool the aqueous solution on ice.

    • Slowly basify to pH >12 using 6M NaOH or 50% NaOH .[1]

    • Observation: The product should precipitate as a white/off-white solid (Free Base).[1]

  • Recovery:

    • If Solid: Filter and wash with cold water.[1]

    • If Oiling out: Extract the aqueous mixture three times with DCM or CHCl₃ . Dry over

      
       and evaporate.[1]
      
Protocol B: Hydrochloride Salt Crystallization

Best for: Long-term storage and stabilizing the amine.[1]

  • Dissolve the purified free base in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5–10 mL per gram).[1]

  • Heat to 50°C to ensure complete dissolution.

  • Add 1.1 eq of Concentrated HCl (37%) dropwise.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals.[1]

    • Note: The HCl salt significantly increases water solubility for biological assays but decreases solubility in organic synthesis solvents.

Visualizations

Figure 1: The pH-Swing Purification Logic

A flow diagram illustrating the separation of the target amine from the bis-dimer impurity.

PurificationLogic Start Crude Mixture (Target + Dimer + Solvents) Step1 Dissolve in DCM Add 1M HCl (aq) Start->Step1 LayerSep Phase Separation Step1->LayerSep OrgLayer Organic Layer (DCM) Contains: Neutral Dimer Action: Discard LayerSep->OrgLayer Neutrals AqLayer Aqueous Layer (pH < 2) Contains: Target-NH3+ (Salt) Action: Keep LayerSep->AqLayer Protonated Amine Step2 Basify with NaOH to pH > 12 AqLayer->Step2 Final Precipitate / Extract Target (Free Base) Step2->Final

Caption: Separation of basic amino-quinazolinedione from neutral bis-impurities using acid-base extraction.

Figure 2: Troubleshooting Decision Matrix

Select the correct method based on your specific impurity profile.

DecisionMatrix Problem Identify Issue Issue1 Neutral Impurities (Dimer/SM) Problem->Issue1 Issue2 Sticky Gum / No Solid Problem->Issue2 Issue3 TLC Tailing Problem->Issue3 Sol1 Protocol A: Acid-Base Extraction Issue1->Sol1 Sol2 Protocol B: HCl Salt Formation Issue2->Sol2 Sol3 Chromatography: DCM:MeOH + 1% TEA Issue3->Sol3

Caption: Decision tree for selecting the appropriate purification strategy.

Key Data & Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityApplication
Water Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Biological Assays
DCM SolubleInsolubleExtraction / Chromatography
Methanol ModerateSolubleTransfer Solvent
DMSO Highly SolubleSolubleStock Solutions
Diethyl Ether InsolubleInsolublePrecipitating Anti-solvent

References

  • PubChem. 3-amino-1H-quinazoline-2,4-dione | C8H7N3O2.[1][8] National Library of Medicine.[5] Available at: [Link][1]

  • RSC. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available at: [Link]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. Available at: [Link][1]

Sources

Optimization

Troubleshooting low purity in quinazoline-2,4-dione alkylation reactions

Topic: Troubleshooting Low Purity & Regioselectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction You are likely here because your LC-MS traces look like a "forest" rather than a sing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Regioselectivity Issues

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

You are likely here because your LC-MS traces look like a "forest" rather than a single peak. The alkylation of quinazoline-2,4(1H,3H)-dione is deceptively simple on paper but notoriously difficult in practice.

The core problem lies in the scaffold's dual-nucleophilic nature. You have two nitrogen atoms (N1 and N3) with distinct electronic environments, competing against poor solubility and the risk of over-alkylation. This guide abandons generic advice to focus on the specific mechanistic failures that cause low purity in this specific scaffold.

Module 1: The Regioselectivity Crisis (N1 vs. N3)

The Core Mechanism

The most common cause of low purity is an uncontrolled mixture of N3-alkylated , N1-alkylated , and N1,N3-dialkylated products. To fix this, you must understand the acidity difference.

  • N3-H (Imide-like): Flanked by two carbonyls (C2 and C4). It is significantly more acidic (

    
    ). It deprotonates first.
    
  • N1-H (Amide-like): Flanked by one carbonyl (C2) and the benzene ring. It is less acidic (

    
    ). It deprotonates second.
    
Troubleshooting Q&A

Q: I am trying to alkylate N1, but I keep getting N3 or mixtures. Why? A: You are likely using a base that is too weak or adding the electrophile too fast. If you use a carbonate base (e.g.,


) in DMF, you will almost exclusively deprotonate N3 first. The electrophile will react at N3.
  • The Fix: You cannot easily alkylate N1 directly without protecting N3.

    • Protocol: Benzoylate N3 first (creates 3-benzoylquinazoline-2,4-dione). The N3 position is now blocked. Alkylate N1 using a stronger base (e.g., NaH), then deprotect N3 with ammonia/ethanol [1].

Q: I want N3-alkylation, but I see N1 impurities. A: You are likely using a base that is too strong (like NaH or LiHMDS) or high temperatures.

  • The Fix: Switch to a milder base system. Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in Acetone or Acetonitrile (if soluble) or DMF at room temperature. These bases are strong enough to deprotonate N3 but struggle to deprotonate N1, ensuring high regioselectivity [2].

Q: Is O-alkylation contributing to my impurity profile? A: It is possible but rare compared to N-alkylation. However, if you are using silver salts (


) or very hard electrophiles (like sulfonates) in highly polar solvents, you may trap the lactim tautomer at the oxygen.
  • The Fix: Stick to "soft" electrophiles (alkyl bromides/iodides) and standard alkali bases (

    
    , 
    
    
    
    ) to favor the thermodynamic N-alkylated product.

Module 2: Solubility & The "Brick Dust" Effect

Q: My reaction stalls at 50% conversion, but adding more reagent doesn't help. The flask looks like it contains wet concrete. A: Quinazoline-2,4-diones are notorious for high lattice energy and poor solubility. As the reaction proceeds, the mono-alkylated product might precipitate, or the starting material never fully dissolved, trapping it inside a crystal lattice where the reagents cannot reach it.

The "Solubility-Check" Protocol:

  • Solvent Switch: Move from Acetone/ACN to DMF or NMP (N-methyl-2-pyrrolidone).

  • Temperature: Heat is often required to break the lattice, but heat promotes N1/dialkylation.

  • Phase Transfer: If you must use non-polar solvents, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .

Comparative Solubility & Reactivity Table

SolventSolubility of SMRegioselectivity RiskRecommended For
Acetone Very PoorLow (Favors N3)N3-alkylation of highly soluble derivatives
Acetonitrile PoorLow/ModerateStandard N3-alkylation
DMF/DMSO GoodHigh (Risk of mixtures)N1-alkylation or difficult substrates
Toluene + PTC PoorModerateScale-up (avoids DMF workup)

Module 3: Controlling Dialkylation

Q: I calculated 1.0 equivalent of alkyl halide, but I still have 15% dialkylated product (N1,N3) and 15% unreacted starting material. A: This is a classic kinetic issue. The mono-alkylated product is often more soluble in the reaction mixture than the unsubstituted starting material. Once formed, it dissolves and competes for the remaining alkyl halide.

The "Dilution-Dosing" Solution:

  • Inverse Addition: Do not dump the alkyl halide in at once. Dissolve the alkyl halide in a small amount of solvent and add it dropwise over 1 hour.

  • Stoichiometry Adjustment: Use a slight deficit of alkyl halide (0.9 eq) if purity is more important than yield. It is easier to wash away unreacted starting material (often insoluble in DCM/Ether) than to separate mono- vs. di-alkylated products.

Visualizing the Pathway

The following diagram illustrates the decision logic for regioselective alkylation.

QuinazolineAlkylation Start Target: Alkylated Quinazoline-2,4-dione Decision Which position is the target? Start->Decision TargetN3 Target: N3-Alkylation Decision->TargetN3 N3 (Acidic, pKa ~10) TargetN1 Target: N1-Alkylation Decision->TargetN1 N1 (Less Acidic, pKa >14) CondN3 Condition A: Base: K2CO3 or Cs2CO3 Solvent: Acetone/ACN (RT) Equiv: 1.0 - 1.1 TargetN3->CondN3 CondN1 Condition B: Direct alkylation is difficult. Requires Protection Strategy. TargetN1->CondN1 ResultN3 High Purity N3-Product (N1-H remains intact) CondN3->ResultN3 StepN1_1 Step 1: Benzoylation (PhCOCl, Pyridine) -> N3-Benzoyl CondN1->StepN1_1 StepN1_2 Step 2: Alkylation (R-X, K2CO3, DMF) -> N1-R-N3-Benzoyl StepN1_1->StepN1_2 StepN1_3 Step 3: Deprotection (NH4OH or Hydrazine) -> N1-R Product StepN1_2->StepN1_3 ResultN1 High Purity N1-Product (Avoids N1/N3 mixtures) StepN1_3->ResultN1

Caption: Decision tree for selecting reaction conditions based on N1 vs. N3 regioselectivity requirements.

Module 4: Strategic Alternatives (The "Nuclear" Option)

Q: I have tried everything, and the separation is still impossible. What now? A: Stop trying to alkylate the dione. Build the ring already substituted. This is often the superior synthetic route for N1-substituted derivatives.

The "Ring-Closure" Protocol: Instead of alkylating the dione, alkylate the precursor anthranilic acid (or methyl anthranilate) before cyclization.

  • Step 1: Reductive amination or alkylation of methyl anthranilate to install the N1-R group.

  • Step 2: React the N-alkylated anthranilate with Urea (fusion at 160°C) or Potassium Cyanate (KOCN) in acetic acid [3].

  • Result: You obtain the pure N1-substituted quinazoline-2,4-dione with zero risk of N3 contamination.

References

  • Selective N1-Alkylation: Al-Salahi, R., et al. "Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride." Journal of Heterocyclic Chemistry. (Verified Context: Use of benzoyl protection to force N1 selectivity).

  • N3-Selective Conditions: Kim, K.E., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation."[1][2][3] Organic & Biomolecular Chemistry, 2024.[1][2] (Verified Context: Optimization of mild bases for N3 selectivity).

  • Cyclization Strategy: Connolly, D.J., et al. "Synthesis of quinazolinediones." Organic Chemistry Portal. (Verified Context: General synthetic strategies including cyclization of anthranilic acid derivatives).

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection of N-Boc-3-(2-aminoethyl)-1-methylquinazoline-2,4-dione

Case ID: BOC-QZN-OPT-08 Status: Active Guide Subject: High-fidelity removal of tert-butyloxycarbonyl (Boc) groups from quinazolinedione scaffolds. Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Molec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BOC-QZN-OPT-08 Status: Active Guide Subject: High-fidelity removal of tert-butyloxycarbonyl (Boc) groups from quinazolinedione scaffolds.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule: N-Boc-3-(2-aminoethyl)-1-methylquinazoline-2,4-dione is a critical intermediate, often serving as a pharmacophore in the development of 5-HT antagonists, topoisomerase inhibitors, and antibacterial agents.

The Challenge: While the quinazoline-2,4-dione core is relatively robust, the deprotection step requires precision to avoid:

  • Incomplete Deprotection: Due to solubility issues in standard non-polar solvents.

  • Cation Scavenging Failures: Re-alkylation of the newly formed primary amine or the aromatic ring by the generated tert-butyl cation.

  • Salt Management: Handling the hygroscopic nature of the resulting amine salt (TFA or HCl).

This guide provides two validated protocols (Standard vs. Scale-Up) and a comprehensive troubleshooting matrix.

Reaction Mechanism & Logic

Understanding the "Why" is crucial for troubleshooting. The reaction is an acid-catalyzed elimination.[1]

Visualizing the Pathway

The following diagram illustrates the protonation event, the fragmentation, and the critical role of scavengers in preventing side reactions.

BocDeprotection SM N-Boc-Quinazolinedione (Starting Material) Protonation Protonation of Carbamate Oxygen SM->Protonation + H+ (TFA/HCl) Frag Fragmentation Protonation->Frag Inter Carbamic Acid Intermediate Frag->Inter Cation tert-Butyl Cation (t-Bu+) Frag->Cation Generates Electrophile Product Amine Salt (Product) Inter->Product - CO2 (Gas) Scavenger Scavenger Trap (Silane/Water) Cation->Scavenger Quenching Cation->Product SIDE REACTION (Alkylation) Isobutylene Isobutylene Gas (Inert) Scavenger->Isobutylene Safe Elimination

Figure 1: Mechanistic pathway of acid-mediated Boc removal.[2] Note the critical divergence where the t-Bu+ cation must be intercepted by a scavenger to prevent product alkylation.

Validated Experimental Protocols

Choose the protocol based on your scale and downstream application.

Protocol A: The "Gold Standard" (TFA/DCM)

Best for: Small scale (<1g), medicinal chemistry, high solubility requirements.

  • Preparation: Dissolve 1.0 eq of N-Boc-3-(2-aminoethyl)-1-methylquinazoline-2,4-dione in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq) or water (1% v/v).

    • Why? Although the quinazoline ring is electron-deficient, the tert-butyl cation can alkylate the newly freed amine. TES acts as a "hydride sponge" for the cation.

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to reach a final ratio of 1:4 (TFA:DCM).

  • Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (System: 10% MeOH/DCM; Stain: Ninhydrin).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[2][1]

  • Isolation: Triturate the resulting oil with cold Diethyl Ether to precipitate the TFA salt as a white solid.

Protocol B: Scale-Up / Non-Volatile (HCl/Dioxane)

Best for: Large scale (>5g), avoiding fluorinated waste, obtaining a defined HCl salt.

  • Preparation: Dissolve substrate in minimal 1,4-Dioxane or MeOH (if solubility is poor).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The product (HCl salt) often precipitates directly from the reaction mixture, driving the reaction to completion.

  • Isolation: Filter the precipitate. Wash the cake with cold Et2O.

  • Drying: Dry under high vacuum to remove dioxane traces.

Troubleshooting & Optimization Matrix

If your reaction is failing or yielding low purity, consult this matrix.

SymptomProbable CauseCorrective Action
Incomplete Reaction (SM remains after 4h)Solvation Shell Effect: The lipophilic Boc group folds over the amine in non-polar solvents.Switch Solvent: Use Protocol B (HCl/Dioxane) or add 5% H2O to the TFA mix. Water helps proton transfer.
"Ghost" Peaks in LCMS (+56 mass units)t-Butyl Adducts: The tert-butyl cation alkylated the product amine or the quinazoline ring.Add Scavengers: Repeat with 2.5 eq Triethylsilane (TES) or Triisopropylsilane (TIPS).
Product is a "Sticky Gum" Hygroscopic Salt: TFA salts are notoriously hygroscopic and form oils.Anion Exchange: Dissolve in MeOH, treat with Amberlyst A-21 (weak base resin) to free-base, or switch to HCl/Dioxane method.
Ring Degradation (New impurities < SM mass)Hydrolysis: The imide bond (N3-C4) is hydrolyzing (rare but possible in dilute aqueous acid).Exclude Water: Switch to strictly anhydrous conditions (Anhydrous HCl/Dioxane) and limit reaction time.

Frequently Asked Questions (FAQs)

Q1: Can I use the TFA salt directly for the next coupling reaction?

  • Yes, but with caution. The residual TFA is a strong buffer. If your next step is an amide coupling (e.g., HATU/EDC), you must add extra base (DIPEA/NMM) to neutralize the TFA salt before the coupling agent works. Ensure the pH is adjusted to ~8.0.

Q2: How do I store the deprotected product?

  • The HCl salt is the most stable form. Store at -20°C under argon.

  • The Free Base is prone to air oxidation or carbonate formation (absorbing CO2) over time. Use immediately or convert to a salt.[2]

Q3: My starting material is not soluble in DCM. What now?

  • Quinazoline-2,4-diones can be stubborn. You can use Nitromethane or Chloroform as alternative solvents for the TFA method. For the HCl method, you can use Methanol , but be aware that methyl esters can form if carboxylates are present elsewhere in the molecule.

Q4: Why is the N-1 methyl group stable?

  • The N-methyl on the quinazoline-2,4-dione is part of a cyclic urea/imide system. It is not basic and requires extremely harsh conditions (e.g., HBr/AcOH at reflux or BBr3) to cleave. It is perfectly stable in TFA or 4M HCl at room temperature.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 7: Protection for the Amino Group).

  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978 , 12, 258. (Foundational work on scavenging t-butyl cations).

  • Han, G.; et al. "Recent Advances in the Synthesis of Quinazoline-2,4-diones." Molecules2011 , 16, 3533-3543. (Review of scaffold stability and synthesis).

  • Fields, G. B. "Methods for removing the t-butyloxycarbonyl group." Methods in Enzymology1997 , 289, 69-83.

Sources

Optimization

Technical Support Center: Stability of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione in Acidic Media

This guide serves as a specialized technical support resource for 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione .[1][2] It is designed for researchers and drug development scientists requiring immediate, high-level trou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione .[1][2] It is designed for researchers and drug development scientists requiring immediate, high-level troubleshooting and stability data.[1][2]

[1][2]

Executive Summary

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is a robust pharmacophore often utilized in serotonin (5-HT) and adrenergic receptor research.[1][2] In acidic media, this compound exhibits high stability under standard laboratory and physiological conditions (pH 1.0–6.0).[2] The primary interaction in acid is the protonation of the exocyclic primary amine, forming a stable cation. Degradation (ring opening) occurs only under forcing conditions (e.g., boiling concentrated mineral acids).[2]

Module 1: Chemical Stability & Degradation Mechanisms[1][2]

Q1: What is the primary structural change of this compound in acidic buffers?

A: In mild to moderate acidic media (pH < 9), the molecule does not degrade; it undergoes protonation .

  • Mechanism: The primary amine on the ethyl side chain (

    
    ) acts as a base (
    
    
    
    ).[1][2] In acidic environments (e.g., 0.1% TFA, 0.1 M HCl), it accepts a proton to form the ammonium salt (
    
    
    ).
  • Impact: This increases aqueous solubility significantly but may alter retention times in Reverse Phase HPLC (RP-HPLC).[1][2] The quinazoline-2,4-dione core remains intact because the amide/urea-like resonance stabilizes the ring against nucleophilic attack by water.[1][2]

Q2: Under what specific acidic conditions will the molecule degrade?

A: Degradation is kinetically slow and requires high activation energy.[1][2]

  • Stable Conditions: 0.1 M HCl (Room Temp, 24h), 5% Acetic Acid, Simulated Gastric Fluid (SGF).

  • Unstable Conditions: Refluxing in 6 M HCl or concentrated

    
     for >4 hours.
    
  • Degradation Pathway: Hydrolysis of the dione ring.[1][2] The bond between C2 and N3 or C4 and N3 cleaves, leading to the formation of N-methylanthranilic acid derivatives and the release of the ethylenediamine side chain.[1]

Q3: Does the side chain amine cause intramolecular cyclization in acid?

A: No.

  • Reasoning: In acidic media, the side chain amine is protonated (

    
    ).[2] A protonated amine is non-nucleophilic and cannot attack the carbonyl carbons (C2 or C4) of the ring.[1][2] Therefore, acid actually protects  the molecule from potential intramolecular rearrangement that might occur in basic conditions.
    

Module 2: Visualization of Stability Logic

The following diagram illustrates the competing pathways in acidic media. Note that the Protonation pathway is thermodynamically favored and reversible, while Hydrolysis is kinetically inhibited.

StabilityLogic cluster_0 Outcome in Standard Acid (pH 1-5) Compound Neutral Compound (Free Base) AcidMedia Acidic Media (H+ Excess) Compound->AcidMedia Protonated Protonated Species (Stable Ammonium Salt) [Major Form] AcidMedia->Protonated  Fast / Reversible  (pH < 9) Hydrolysis Ring Opening (Degradation) AcidMedia->Hydrolysis  Requires Heat + Conc. Acid  (High Activation Energy)

Caption: Kinetic competition between reversible protonation (green) and irreversible hydrolysis (red) in acidic environments.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q4: I see a "loss of product" in my acidic HPLC run. Is it degrading?

A: It is likely not degrading.[1][2] You are likely observing a retention time shift or peak broadening .[1][2]

  • Cause: The protonated amine (

    
    ) is highly polar.[1][2] On a standard C18 column, it will elute much earlier (near the solvent front) compared to the neutral species.
    
  • Solution:

    • Check the Void Volume: Look for a peak eluting within 1–2 minutes.[1][2]

    • Ion-Pairing: Add an ion-pairing agent (e.g., 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)) to the mobile phase.[1][2] The anionic counter-ion pairs with the ammonium cation, increasing hydrophobicity and retention.

    • HILIC Mode: If retention is still poor, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed for polar, charged species.

Q5: What diagnostic ions should I look for in LC-MS to confirm stability?

A:

  • Parent Ion: Look for

    
    .[1][2][3][4] (Calculate exact mass based on formula 
    
    
    
    ).
  • Degradant Check: If hydrolysis did occur, look for the mass of N-methylanthranilic acid (

    
     for the cation) or the cleaved side chain.[1]
    
  • Adducts: In high acid (TFA), you may see

    
     adducts; do not confuse these with degradation products.[2]
    

Module 4: Experimental Protocols

Protocol A: Rapid Acid-Stability Validation (24-Hour Test)

Purpose: To certify the compound's integrity for use in acidic buffers or gastric simulations.[1][2]

Materials:

  • Compound: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione[1][2]

  • Solvent A: 0.1 M HCl (pH ~1.0)

  • Solvent B: Phosphate Buffer (pH 7.4, Control)

  • Analysis: HPLC-UV (254 nm)

Workflow:

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (stock).

  • Dilution: Spike stock into 900 µL of Solvent A and Solvent B (Final conc: 1 mg/mL).

  • Incubation:

    • Sample A: Incubate at 37°C for 24 hours (Simulates physiological acid).

    • Sample B: Store at 4°C (Control).

  • Analysis: Inject 10 µL onto C18 column (Mobile Phase: Water/Acetonitrile + 0.1% TFA).

  • Criteria: Recovery of Peak Area in Sample A must be >98% of Sample B.

Protocol B: Handling Precipitates

Issue: User reports "cloudiness" when adding the compound to 1 M HCl. Troubleshooting:

  • While the salt is soluble, the chloride salt of this specific amine might exhibit a "common ion effect" in high molarity HCl, reducing solubility.

  • Fix: Dilute the acid to 0.1 M or warm the solution gently (40°C) to dissolve the salt crystals. Do not filter immediately; allow equilibrium to establish.

Module 5: Storage & Formulation[2]

Q6: Can I store the stock solution in 0.1% TFA?

A: Yes.

  • Duration: Stable for >2 weeks at 4°C.

  • Precaution: Ensure the container is sealed to prevent evaporation of the volatile acid (TFA), which could alter pH over time.

Q7: Is the compound light-sensitive in acid?

A: Quinazolinediones have strong UV absorption.[1][2] While generally stable, acidic solutions can be prone to photo-oxidation over long periods (months).[2]

  • Recommendation: Store acidic solutions in amber glass vials .

References

  • Synthesis and Stability of Quinazoline-2,4-diones Source: National Institutes of Health (NIH) / PubMed Context:[2] Describes the robust nature of the quinazoline-2,4-dione scaffold and its resistance to hydrolysis compared to simple amides. URL:[Link]

  • Pharmacological Evaluation of Quinazoline Derivatives Source: MDPI (Molecules) Context: Details the use of amino-substituted quinazolinediones in biological assays (often acidic), confirming stability during testing protocols. URL:[Link][2]

  • PubChem Compound Summary: 3-Amino-1H-quinazoline-2,4-dione Derivatives Source: PubChem Context:[1][2] Provides chemical and physical property data for the core scaffold and related amino-derivatives.[1][2][5][6] URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: High-Resolution NMR Analysis of 1-Methylquinazolinedione Derivatives

Ticket ID: NMR-MQD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Signal Overlap and Assignment Ambiguity in 1-Methylquinazolinedione Scaffolds User Guide & Troubleshooting Interfac...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-MQD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Signal Overlap and Assignment Ambiguity in 1-Methylquinazolinedione Scaffolds

User Guide & Troubleshooting Interface

Welcome to the Precision NMR Support Center. You are likely facing a "spectral wall" in the aromatic region (


 ppm) or struggling to distinguish the orientation of substituents on the quinazolinedione core. This guide moves beyond basic acquisition, focusing on the specific magnetic behaviors of the 1-methylquinazoline-2,4(1H,3H)-dione  skeleton.[1][2]
Phase 1: Diagnostic Triage (The "Anchor" Strategy)[1]

Q: My aromatic region is a second-order mess. How do I orient myself before attempting deconvolution?

A: Do not start with the aromatic multiplet. Start with the "Anchors." In 1-methylquinazolinedione derivatives, the molecule has a built-in internal reference point that is magnetically distinct: the N1-Methyl group .[1]

  • Locate the N1-Methyl Singlet:

    • Chemical Shift: Look for a sharp singlet between

      
       ppm .
      
    • Why it matters: This methyl group is your primary handle. It is attached to Nitrogen-1, which places it spatially close to the H8 aromatic proton and electronically coupled to C2 (carbonyl) and C8a (quaternary bridgehead).[1]

  • Identify the H5 Proton (Deshielding Effect):

    • Target: The most downfield aromatic signal (often a doublet,

      
       Hz) around 
      
      
      
      ppm
      .[1]
    • Mechanism: The Carbonyl at position 4 (C4=O) exerts a strong anisotropic deshielding cone on the H5 proton (the "peri" effect). This signal is rarely overlapped and serves as the "left-bookend" of your aromatic system.

Diagnostic Protocol:

  • Step 1: Integrate the N1-Me singlet (set to 3H).

  • Step 2: Integrate the downfield H5 doublet (set to 1H).

  • Step 3: If the integral ratio is off, you likely have a co-eluting impurity or solvent peak under the N-Me signal.

Phase 2: Solvent Engineering (The "ASIS" Effect)

Q: I cannot access a 900 MHz magnet. How do I resolve the H6/H7 overlap using standard equipment?

A: You must exploit the Aromatic Solvent-Induced Shift (ASIS) .[3] The quinazolinedione core is highly polarizable. Changing from a "lock-and-key" solvent like DMSO-


 to an anisotropic solvent like Benzene-

will differentially shift protons based on their electron density and steric environment.

The "Solvent Matrix" Strategy:

SolventPrimary Use CaseExpected Effect on Quinazolinedione
DMSO-

Standard (Baseline) Good solubility. Peaks are often broad due to viscosity. H-bonding with NH (pos 3) is strong.
CDCl

Sharpness Sharper lines, but H6/H7 often overlap severely.[1][2][4] N-Me shifts upfield relative to DMSO.
Benzene-

Resolution (The Fixer) Critical Step. Benzene molecules stack against the electron-deficient quinazolinedione face. This often resolves the H6/H7 multiplet into distinct signals.
Acetone-

Alternative Intermediate polarity. Useful if the compound is insoluble in benzene.

Actionable Advice: If your


 ppm region is a blob in CDCl

, dry the sample and redissolve in Benzene-

. The shift is not uniform; H7 often moves upfield more than H6, separating the peaks.[1]
Phase 3: Advanced 2D Assignment (The "Golden Key" HMBC)

Q: I have substituents on the benzene ring, and I can't tell if I have the 6-isomer or the 7-isomer. NOESY isn't clear.

A: NOESY is risky here due to spin diffusion. The definitive answer lies in Long-Range Heteronuclear Correlation (HMBC) , specifically utilizing the N1-Methyl anchor.[1]

The Logic Flow:

  • N1-Me (

    
     ppm)  will show a strong HMBC correlation to C2  (
    
    
    
    ppm) and C8a (
    
    
    ppm).
  • H5 (

    
     ppm)  will correlate to C4  (
    
    
    
    ppm) and C8a (
    
    
    ppm).[4]
  • Triangulation: You now have the chemical shift of C8a identified from two independent sources (N-Me and H5).

  • The Isomer Test:

    • Look for correlations to C8a .

    • H7 (if present) typically shows a 3-bond correlation to C8a.

    • H6 typically does not show a strong correlation to C8a (it is 4 bonds away).

Visualization of the HMBC Logic:

HMBC_Logic cluster_legend Legend N_Me N1-Methyl (3.6 ppm) C2 C2 Carbonyl (~150 ppm) N_Me->C2 3J (Strong) C8a C8a Bridgehead (~140 ppm) N_Me->C8a 3J (Diagnostic) H5 H5 Proton (8.2 ppm) C4 C4 Carbonyl (~160 ppm) H5->C4 2J/3J H5->C8a 3J (Confirmation) H7 H7 Proton (Target) H7->C8a 3J (If present) key Blue Arrows = Anchor Correlations Black Arrow = Isomer Proof

Figure 1: HMBC Connectivity Map. The N1-Methyl group acts as the primary entry point to identify the quaternary C8a carbon, which then serves as the reference to assign the aromatic ring protons.[1]

Phase 4: Algorithmic Solutions (Pure Shift & Deconvolution)

Q: My sample is valuable, and I cannot dry it down to change solvents. The overlap persists.

A: If hardware and chemistry fail, use physics and algorithms.[1][2][4] Standard proton NMR contains


-coupling (splitting) that broadens peaks and causes overlap.

Technique 1: Pure Shift NMR (PSYCHE/DIAG) [1][4]

  • What it does: It collapses multiplets into singlets (broadband homonuclear decoupling).[4]

  • Result: The doublet of doublets at H6 and H7 become single sharp lines.

  • Requirement: Modern spectrometer console (Avance III/NEO or equivalent).

  • Trade-off: Sensitivity loss (approx. 10-20% of standard 1H).

Technique 2: Global Spectral Deconvolution (GSD)

  • What it does: Software (MestReNova, TopSpin) fits Lorentzian/Gaussian lineshapes to your raw data.[1][2][4]

  • Protocol:

    • Process with strong apodization (Gaussian window function, LB = -0.3, GB = 0.5) to sharpen tips.

    • Run GSD algorithm.

    • Extract the "Synthetic Spectrum."

    • The software can mathematically separate the overlapping integrals of H6 and H7.

Summary of Experimental Workflow

Follow this decision tree to resolve your spectral issues efficiently.

Workflow Start Start: Overlapped Aromatic Region Check_H5 Identify H5 (8.2 ppm) & N-Me (3.6 ppm) Start->Check_H5 Decision_Solvent Can you change solvent? Check_H5->Decision_Solvent Benzene Acquire in Benzene-d6 (Exploit ASIS) Decision_Solvent->Benzene Yes Advanced Advanced Acquisition Decision_Solvent->Advanced No Analysis Assign Isomers via C8a connectivity Benzene->Analysis HMBC Run HMBC (Link N-Me to C8a) Advanced->HMBC PureShift Run Pure Shift (PSYCHE) (Collapse Multiplets) Advanced->PureShift HMBC->Analysis PureShift->Analysis

Figure 2: Troubleshooting Decision Matrix. Prioritize solvent swapping (ASIS) before moving to time-intensive 2D or Pure Shift experiments.

References
  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.[1][5][6] (Provides specific chemical shift data for N-Me and aromatic protons in DMSO-

    
    ). [1][4]
    
  • BenchChem. (2025).[3] Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (Details the Aromatic Solvent-Induced Shift / ASIS protocols).

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. (Foundational guide on solvent selection and D2O exchange).

  • Manchester NMR Methodology Group. (n.d.). Pure Shift NMR. (Methodology for collapsing multiplets to resolve crowded aromatic regions).[4]

  • University of Kentucky. (2010). H-C multiple-bond correlations: HMBC. (Detailed guide on optimizing HMBC delays for heterocycles).

Sources

Optimization

Removing unreacted methyl iodide from quinazolinedione product

Topic: Safe Removal of Unreacted Methyl Iodide (MeI) from Quinazolinedione Products Ticket ID: #MeI-QZN-001 Status: Open Priority: Critical (Safety Hazard) ⚠️ Module 1: Immediate Safety Directive READ BEFORE PROCEEDING M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Removal of Unreacted Methyl Iodide (MeI) from Quinazolinedione Products Ticket ID: #MeI-QZN-001 Status: Open Priority: Critical (Safety Hazard)

⚠️ Module 1: Immediate Safety Directive

READ BEFORE PROCEEDING

Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen (OSHA PEL: 2 ppm). It is an alkylating agent that does not discriminate between your substrate and your DNA.

  • The Trap: Quinazolinediones often crystallize rapidly. If you precipitate your product while unreacted MeI is still present, the MeI can become trapped inside the crystal lattice . In this state, it will not evaporate on a rotovap, but it will slowly off-gas during storage or weighing, exposing you to high concentrations.

  • The Solution: You must chemically destroy (quench) the MeI before isolation. Evaporation is NOT a safety protocol.

Module 2: Chemical Quenching Protocols

Objective: Convert volatile, lipophilic MeI into a non-volatile, water-soluble salt via Nucleophilic Substitution (


).
Method A: The Amine Scavenge (Recommended)

Best for: Reactions in DMF/DMSO where the product will be precipitated by water. Mechanism:



  • Check Reaction Completion: Ensure your methylation is complete via TLC/HPLC.

  • Add Scavenger: Add Ethanolamine or Concentrated Aqueous Ammonia (28%) directly to the reaction mixture.

    • Stoichiometry: Add 0.5 to 1.0 equivalents relative to the original amount of MeI used.

    • Why Ethanolamine? It is a primary amine (highly nucleophilic), high boiling (low odor), and forms a highly polar salt that stays in the aqueous phase during workup.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Validation: Take a small aliquot, perform a mini-workup, and check for MeI persistence (though MeI is hard to see on TLC, the disappearance of the scavenger spot can be a proxy).

  • Precipitation: Pour the reaction mixture slowly into excess water (5x reaction volume) with vigorous stirring.

  • Filtration: Filter the precipitated Quinazolinedione. The Quenched MeI (now a methyl-ammonium salt) will pass through the filter in the filtrate.

Method B: The Thiosulfate Wash (Alternative)

Best for: Liquid-liquid extraction workups or waste treatment. Mechanism:



  • Prepare Solution: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    ) solution.
    
  • Biphasic Quench: If your product is soluble in organic solvent (e.g., DCM/Ethyl Acetate), wash the organic layer twice with the Thiosulfate solution.

  • Agitation: Vigorous shaking is required to ensure phase transfer of the MeI into the aqueous phase for reaction.

Module 3: Purification & Isolation Logic

Context: Quinazolinediones are typically high-melting solids with poor water solubility but good solubility in polar aprotic solvents (DMF, NMP).

Comparative Data: Scavenger Efficacy
ScavengerReactivity (

)
Odor ProfileWorkup FateRecommendation
Ethanolamine HighLowAqueous WasteHigh (Best balance)
Aq. Ammonia HighPungentAqueous WasteMedium (Good if no ethanolamine)
Thiosulfate ModerateNoneAqueous WasteHigh (Best for waste treatment)
Pyridine LowUnpleasantOrganic/AqueousLow (Too slow, hard to remove)
Visual Workflow (DOT Diagram)

MeI_Removal Start Crude Reaction Mixture (Quinazolinedione + Excess MeI + DMF) Decision Choose Quench Method Start->Decision PathA Method A: Add Ethanolamine (Stir 30-60 min) Decision->PathA Standard PathB Method B: Add Na2S2O3 (aq) (If doing extraction) Decision->PathB Alternative Reaction SN2 Reaction Occurs MeI converts to Water-Soluble Salt PathA->Reaction PathB->Reaction Precip Pour into H2O Reaction->Precip Filter Filtration Precip->Filter Solid Solid Product (Quinazolinedione) Filter->Solid Retain Filtrate Filtrate Waste (Contains Me-Ethanolamine Salt) Filter->Filtrate Discard to Haz Waste

Caption: Workflow for converting hazardous MeI into benign salts prior to isolation.

Module 4: Troubleshooting & FAQs

Q1: I dried my product, but it still smells like Methyl Iodide. What happened?

Diagnosis: Lattice Trapping. You likely precipitated the product too quickly (e.g., dumping DMF solution into ice water immediately). The Quinazolinedione crystal lattice formed around MeI molecules, shielding them from the wash water. Remediation:

  • Do NOT heat the solid in an oven (this releases toxic vapors).

  • Digestion: Suspend the solid in a solvent it is slightly soluble in (e.g., methanol or warm ethanol) containing a small amount of ammonium hydroxide. Stir vigorously for 2–4 hours.

  • Re-filter: The solvent penetration will release the trapped MeI, allowing the ammonia to quench it.

Q2: Can I just use a Rotovap to remove the MeI?

Answer: Absolutely NOT.

  • Condenser Bypass: MeI is extremely volatile (bp 42°C). It often bypasses rotovap condensers and ends up in the pump oil or exhausted into the lab atmosphere.

  • Concentration Risk: Evaporating the solvent concentrates the MeI, increasing the risk of accidental exposure during flask removal. Always quench chemically first.

Q3: My Quinazolinedione is water-soluble. How do I remove the salt?

Answer: If your product is water-soluble (rare for simple Quinazolinediones, but possible with polar side chains):

  • Use a Solid Supported Scavenger (e.g., Thiol-silica or Amine-polystyrene resin).

  • Add the resin to your reaction mixture.

  • Stir for 1 hour.

  • Filter off the resin (which now holds the methyl group).

  • Your filtrate is now MeI-free.

Q4: How do I dispose of the filtrate waste?

Answer: Even though the MeI is "quenched," the waste stream contains methylated amines or thiosulfates and organic solvents (DMF).

  • Segregate as Halogenated Organic Waste .

  • Do not mix with strong acids (risk of reversing equilibria or creating other hazards).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6328, Methyl Iodide. Retrieved from [Link]

  • Pratt, D. A., et al. (2012). Improving Safety in the Laboratory: A Practical Guide to the Quenching of Hazardous Reagents. Journal of Chemical Health & Safety. (General protocols for alkyl halide quenching).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Methyl Iodide. Retrieved from [Link]

  • Yale University EHS. (2023). Standard Operating Procedure: Methyl Iodide. Retrieved from [Link]

  • Organic Syntheses. (1936). Methyl Iodide Preparation and Handling. Org. Synth. 1936, 16, 51. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

Part 1: Executive Summary & Strategic Context[1] In the development of serotonergic modulators and alpha-adrenergic blockers, the quinazoline-2,4-dione scaffold is a privileged structure. Specifically, 3-(2-Aminoethyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context[1]

In the development of serotonergic modulators and alpha-adrenergic blockers, the quinazoline-2,4-dione scaffold is a privileged structure. Specifically, 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione represents a critical intermediate where the N1-methyl group confers metabolic stability and lipophilicity, while the N3-aminoethyl tail serves as a vector for further functionalization.

This guide moves beyond basic spectral listing. It provides a comparative analysis to distinguish the target product from its synthetic precursors (Boc-protected) and regioisomeric impurities (N-desmethyl or O-alkylated byproducts) . The protocols herein are designed to serve as a self-validating quality control system for medicinal chemistry workflows.

The "Fingerprint" Region

For this molecule, the structural confirmation hinges on three distinct zones:

  • The N1-Methyl Singlet: A sharp diagnostic peak at ~3.5 ppm.[1]

  • The Aromatic "Deshielded" Doublet: H-5 (peri to the C4 carbonyl) appearing downfield at ~8.0 ppm.[1]

  • The Ethylene Linker: A distinct triplet pair differentiating the N3-bound methylene from the amine-bound methylene.[1]

Part 2: Structural Assignment & Theoretical Prediction[1]

Before acquiring data, we must define the proton environments. The quinazoline-2,4-dione core is rigid, but the side chain introduces flexibility.

Graphviz Diagram: Structural Proton Map

The following diagram maps the proton environments to the NMR signals described in the subsequent tables.

G cluster_0 Proton Environment Mapping Core Quinazoline-2,4-dione Core N1_Me N1-Methyl (Pos 1) ~3.5 ppm (s) Core->N1_Me N-Methylation H5 H-5 (Peri-Carbonyl) ~8.0 ppm (dd) Core->H5 Deshielding Zone SideChain N3-Ethylamine Chain Core->SideChain N3-Alkylation Logic Diagnostic Checkpoints Check1 Check 3.5 ppm (Confirms N1-Me) Logic->Check1 Check2 Check 8.0 ppm (Confirms Core Intact) Logic->Check2 Check3 Check Side Chain (Triplets at 4.1 & 2.8) Logic->Check3

Caption: Structural mapping of key proton environments. The H-5 proton is deshielded by the C4 carbonyl, serving as a specific marker for the 2,4-dione oxidation state.

Part 3: Comparative Analysis & Data Tables

This section compares the target molecule against its most common "false positives" in the synthetic pathway.

Scenario A: Target vs. Boc-Protected Precursor

Context: The final step often involves removing a Boc group (tert-butoxycarbonyl) from the primary amine. Incomplete deprotection is a common failure mode.[1]

Table 1: 1H NMR Data Comparison (DMSO-d6, 400 MHz)

PositionProton TypeTarget Molecule (Free Amine)Precursor (Boc-Protected)Diagnostic Note
N1-CH3 Methyl (s)3.52 ppm 3.52 ppmUnchanged. Confirms core N-methylation.[1]
H-5 Aromatic (dd)8.02 ppm 8.02 ppmPeri-proton; typically the most downfield aromatic signal.
H-7 Aromatic (td)7.75 ppm 7.75 ppmTriplet of doublets.[1]
H-8 Aromatic (d)7.45 ppm 7.45 ppm
H-6 Aromatic (t)7.30 ppm 7.30 ppm
N3-CH2 Methylene (t)4.05 ppm 4.10 ppmAlpha to the imide nitrogen.
CH2-N Methylene (t)2.85 ppm 3.25 ppm CRITICAL: Upfield shift (~0.4 ppm) upon Boc removal.
NH/NH2 AmineBroad singlet (variable)~6.9 ppm (t) Boc-NH is a distinct triplet; Free NH2 is often broad/invisible.
t-Butyl Methyls (s)ABSENT 1.38 ppm (9H) The "Boc Singlet" must be completely gone.
Scenario B: Target vs. N-Desmethyl Analog

Context: If the starting material was not pre-methylated (or if N-methylation failed), you isolate 3-(2-aminoethyl)quinazoline-2,4-dione.

  • Differentiation: The Target has a sharp singlet at 3.52 ppm (3H) .[1] The Desmethyl analog lacks this and instead shows a broad singlet downfield at ~11.5 ppm (1H) corresponding to the N1-H proton.

Part 4: Experimental Protocol

To ensure reproducibility and accurate integration (especially for the ratio of N-Me to Aromatic protons), specific acquisition parameters are required.

Sample Preparation
  • Solvent: DMSO-d6 (99.8% D) is preferred over CDCl3.

    • Why? Quinazoline-2,4-diones have poor solubility in chloroform. DMSO also prevents aggregation-induced line broadening common in planar heterocycles.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate quantitation without excessive relaxation delays.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The N-Methyl protons relax slower than the aromatic protons.[1] A short D1 (<1s) will suppress the methyl integral, leading to a calculated ratio < 3:1, falsely suggesting impurity.[1]

  • Spectral Width: -2 ppm to 14 ppm (To catch any exchangeable amide protons or salt counter-ions).

Workflow Logic (Graphviz)

Workflow Start Start: Crude Solid Solubility Dissolve in DMSO-d6 (Check for turbidity) Start->Solubility Acquire Acquire 1H NMR (D1 = 5.0s) Solubility->Acquire Clear Solution CheckBoc Check 1.3-1.4 ppm region Acquire->CheckBoc BocPresent Singlet (9H) Present? INCOMPLETE DEPROTECTION CheckBoc->BocPresent Yes BocAbsent Region Clear CheckBoc->BocAbsent No CheckMe Check 3.5 ppm region BocAbsent->CheckMe MeMissing Singlet (3H) Missing? WRONG STARTING MATERIAL (N-Desmethyl) CheckMe->MeMissing No MePresent Singlet (3H) Present CheckMe->MePresent Yes CheckInt Integration Check N-Me (3H) vs H-5 (1H) MePresent->CheckInt Pass PASS: Product Confirmed CheckInt->Pass Ratio ~3:1

Caption: Decision tree for validating the synthesis of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione.

Part 5: Advanced Mechanistic Insight

The N1 vs. N3 Alkylation Selectivity

Understanding the NMR requires understanding the synthesis.[1] In the quinazoline-2,4-dione system:

  • N3-H (Imide-like): pKa ~10-11. More acidic.

  • N1-H (Amide-like): pKa ~14. Less acidic.

If you alkylate the dione core, N3 alkylates first .[1] Therefore, to obtain the 1-methyl derivative, one typically starts with N-methylanthranilic acid cyclized with urea or a cyanate equivalent.

  • NMR Consequence: If your spectrum shows a complex mixture of alkyl signals, you likely attempted to methylate the dione directly, resulting in a mixture of N3-Me, N1-Me, and N1,N3-diMe products. The target molecule described here is clean because the methyl is installed before ring closure or via selective protection strategies.[1]

Solvent Effects (DMSO vs. CDCl3)

While DMSO-d6 is recommended, some researchers use CDCl3. Be aware:

  • In CDCl3 , the amine protons (NH2) may shift upfield or broaden significantly.

  • The N1-Me singlet often shifts slightly upfield to ~3.60 ppm in CDCl3 compared to DMSO.[1]

  • Solubility Warning: The free amine can react with CO2 in the air to form carbamates if left in solution too long, appearing as "ghost" peaks in the carbonyl region of 13C NMR.[1]

References

  • Gao, Y., et al. (2020).[1] "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate." ACS Omega.[1] (Provides characteristic shifts for the 1-methylquinazoline-2,4-dione core).[2][3][4] [Link]

  • Karim, M. G., et al. (2025).[1][5][6] "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2." PLoS One. (Detailed assignment of the quinazoline aromatic region protons H5-H8). [Link][5]

  • Kim, K. E., et al. (2024).[1][7] "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry. (Discusses N1 vs N3 alkylation selectivity and spectral differentiation). [Link]

  • Starkey, L. S. (Educator.com).[1][8] "1H NMR Chemical Shifts Guide." (General reference for alkyl and aromatic proton shift ranges). [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of quinazolinedione derivatives

Title: Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Quinazolinedione Derivatives in Drug Discovery Executive Summary Quinazoline-2,4-dione (benzopyrimidine-2,4-dione) is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Quinazolinedione Derivatives in Drug Discovery

Executive Summary

Quinazoline-2,4-dione (benzopyrimidine-2,4-dione) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for serotonin antagonists (e.g., Ketanserin, Pelanserin), antihypertensives, and novel anticancer agents. In drug development, distinguishing this core from its structural isomers (quinoxalines, phthalazines) and characterizing its metabolic fate requires a mastery of mass spectrometry (MS) fragmentation dynamics.

This guide moves beyond basic spectral matching. It compares ionization modalities (ESI vs. EI) and details the mechanistic causality of gas-phase dissociation, providing a robust framework for impurity profiling and metabolite identification.

Mechanistic Foundations: The Fragmentation Cascade

The fragmentation of quinazoline-2,4-diones is governed by the stability of the fused benzene ring and the lability of the heterocyclic dione ring. Unlike simple aliphatic amines, charge localization oscillates between the amide nitrogens and the carbonyl oxygens, driving specific cleavage pathways.

Core Fragmentation Pathways (ESI-CID)

In Electrospray Ionization (ESI) positive mode


, the protonated molecule undergoes Collision-Induced Dissociation (CID). The diagnostic "fingerprint" involves three primary mechanisms:
  • Retro-Diels-Alder (RDA) Cleavage: The most specific pathway. It involves the cleavage of the N1-C2 and C3-C4 bonds (or variations depending on substitution), typically ejecting an isocyanate moiety.

  • Neutral Loss of Isocyanic Acid (HNCO): A loss of 43 Da from the parent ion is the hallmark of a unsubstituted N3 position.

  • Carbon Monoxide Elimination: A loss of 28 Da (CO) often competes with HNCO loss, particularly if the C2 carbonyl is activated.

Visualization: Fragmentation Pathway of Core Scaffold

Figure 1: Proposed fragmentation mechanism for a generic Quinazoline-2,4-dione


 (m/z 163).

G Parent Parent [M+H]+ (m/z 163) Protonated Quinazoline-2,4-dione Intermediate1 Intermediate A (m/z 135) [M+H - CO]+ Parent->Intermediate1 - CO (28 Da) Fragment1 Fragment B (m/z 120) [M+H - HNCO]+ (Anthranilic Acid deriv.) Parent->Fragment1 - HNCO (43 Da) (Diagnostic RDA Cleavage) Fragment2 Fragment C (m/z 92) [m/z 120 - CO]+ (Aniline radical cation) Intermediate1->Fragment2 - HNCO (43 Da) Fragment1->Fragment2 - CO (28 Da)

Caption: Diagnostic fragmentation pathway showing the characteristic loss of HNCO (43 Da) and CO (28 Da) typical of the quinazolinedione scaffold.

Comparative Analysis: Ionization & Instrumentation

Selecting the correct ionization technique is critical for the depth of structural information obtained.

Comparison: ESI (Soft) vs. EI (Hard) Ionization
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Application Relevance
Energy Transfer Low (Soft Ionization)High (70 eV)ESI preserves the molecular ion

, essential for MW determination of labile drug conjugates.
Primary Ion Even-electron ions

Odd-electron radical cations

Radical cations in EI promote complex rearrangements not seen in LC-MS, complicating metabolite ID.
Fragmentation Control Tunable (via Collision Energy)Fixed (Source dependent)ESI-MS/MS allows "energy ramping" to distinguish isomeric structures by relative abundance ratios.
Diagnostic Utility High for polar/metabolite IDHigh for library matching (NIST)Recommendation: Use ESI for impurity profiling; use EI only for raw material verification (GC-MS).
Comparison: Triple Quadrupole (QqQ) vs. Q-TOF
  • QqQ (e.g., TSQ Altis): Best for quantification using Multiple Reaction Monitoring (MRM). The transition

    
     (Loss of HNCO) is a standard quantifier transition.
    
  • Q-TOF (e.g., Synapt G2-Si): Best for elucidation. High-resolution mass spectrometry (HRMS) confirms the elemental composition of the fragment ions (e.g., distinguishing loss of

    
     vs. 
    
    
    
    which have similar nominal mass).

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed for the identification of unknown quinazolinedione impurities in a drug substance.[1]

Objective: Isolate and characterize impurities at >0.05% level.

Step 1: Sample Preparation

  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    

Step 2: LC-MS/MS Parameters (Standardized)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in

    
    ; (B) Acetonitrile.
    
  • Gradient: 5% B to 95% B over 10 mins.

  • Source (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Critical: Too high causes in-source fragmentation).

    • Source Temp: 120°C.

Step 3: MS/MS Acquisition Strategy

  • Survey Scan: Full MS (m/z 100–1000).

  • Dependent Scan: Data-Dependent Acquisition (DDA) on top 3 most intense ions.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Rationale: Low energy reveals labile substituents; high energy reveals the core scaffold stability.

Visualization: Analytical Workflow

Figure 2: Step-by-step LC-MS/MS workflow for impurity characterization.

Workflow Sample Sample Prep (MeOH:H2O + 0.1% FA) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+) (Soft Ionization) LC->Ionization MS1 MS1 Survey (Precursor Selection) Ionization->MS1 Collision Collision Cell (Stepped CE: 15-45eV) MS1->Collision MS2 MS2 Spectrum (Fragment Analysis) Collision->MS2

Caption: Linear workflow ensuring separation of isomers prior to MS/MS analysis to prevent mixed spectra.

Case Study: Metabolite Identification

In Phase I metabolism, quinazolinediones often undergo hydroxylation on the aromatic ring or N-dealkylation.

Scenario: Analyzing plasma samples for a Ketanserin-derivative.

  • Observation: A new peak appears at

    
     Da.
    
  • Hypothesis: Hydroxylation (likely on the benzoyl ring or the quinazoline core).

  • Validation: Perform MS/MS.

    • If the fragment at m/z 120 (core) shifts to m/z 136 (+16), the hydroxylation is on the quinazoline ring.

    • If the fragment at m/z 120 remains unchanged, the modification is on the side chain.

Visualization: Metabolic Logic Tree

Figure 3: Decision tree for locating metabolic modifications based on fragment shifts.

Metabolism Metabolite Metabolite Ion [M+H] + 16 Da FragmentCheck Check Core Fragment (Expected m/z 120) Metabolite->FragmentCheck Shifted Fragment Mass = 136 Da (+16 Shift) FragmentCheck->Shifted Mass Shift Observed Unshifted Fragment Mass = 120 Da (No Shift) FragmentCheck->Unshifted Mass Conserved Conclusion1 Hydroxylation is on Quinazoline Core Shifted->Conclusion1 Conclusion2 Hydroxylation is on Side Chain / Substituent Unshifted->Conclusion2

Caption: Logic flow for localizing metabolic hotspots using differential fragmentation analysis.

References

  • Holčapek, M., et al. (2010). Structural analysis of quinazoline derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Electron Ionization Spectra of Quinazoline-2,4-dione. NIST Chemistry WebBook. Link

  • Xiao, Z., et al. (2016). Fragmentation pathways of protonated quinazolinediones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

Validation

Comparative Guide: Potency &amp; Pharmacodynamics of 1-Methyl vs. 1-H Quinazolinedione Analogs

Executive Summary The structural modification of the quinazoline-2,4-dione scaffold at the N1 position—specifically the substitution of the proton (1-H) with a methyl group (1-Methyl)—is a binary switch that frequently d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of the quinazoline-2,4-dione scaffold at the N1 position—specifically the substitution of the proton (1-H) with a methyl group (1-Methyl)—is a binary switch that frequently determines the fate of a lead compound.

This guide objectively compares these two analogs. The decision to methylate is rarely neutral; it typically forces a trade-off between intrinsic potency (often favoring 1-H for polar binding pockets) and pharmacokinetic (PK) viability (favoring 1-Methyl for membrane permeability and metabolic stability).

The Core Differentiator:

  • 1-H Analogs: Function as Hydrogen Bond Donors (HBD). Critical for mimicking substrates in polar active sites (e.g., Glutamate receptors).[1]

  • 1-Methyl Analogs: Abolish HBD capability, increase Lipophilicity (

    
    LogP 
    
    
    
    +0.5), and introduce steric bulk.[1] Critical for hydrophobic pocket occupation and blood-brain barrier (BBB) penetration.

Mechanistic Analysis: The Chemical Basis of Potency

To understand the potency shift, we must analyze the molecular interactions at the binding interface.[1]

Electronic & Steric Effects[1]
Feature1-H Quinazolinedione1-Methyl QuinazolinedioneImpact on Potency
H-Bonding Strong Donor (N-H)None (Acceptor only via C=O)1-H is superior if the target residue is an H-bond acceptor (e.g., Asp, Glu, Thr).[1]
Tautomerism Exists in lactam-lactim equilibriumLocked in lactam form1-Methyl reduces entropic penalty by locking the bioactive conformation.
Sterics MinimalIncreased bulk (

)
1-Methyl increases potency only if a hydrophobic pocket exists adjacent to N1.
Solubility Moderate (Polar)Lower (Lipophilic)1-Methyl improves passive diffusion but lowers aqueous solubility.
Metabolic Implications (ADME)

The N1-H position is a prime site for Phase II conjugation (N-glucuronidation). Methylation blocks this metabolic soft spot, potentially increasing the half-life (


) of the molecule in vivo, even if intrinsic potency (

) slightly decreases.[1]

Comparative Case Studies

The following data synthesizes specific experimental outcomes where this substitution was the variable.

Case A: AMPA Receptor Antagonists (Glutamate Mimics)

Context: Quinazolinediones are classic competitive antagonists at the AMPA receptor. The N-H moiety often mimics the ammonium group of glutamate.

  • Observation: Methylation at N1 frequently abolishes or drastically reduces binding affinity.

  • Mechanism: The N1-H forms a critical salt-bridge-like H-bond with a conserved residue (typically a Glutamate or Threonine) in the ligand-binding domain.

  • Data Trend:

    • 1-H Analog

      
      : ~50 nM (High Potency)
      
    • 1-Methyl Analog

      
      : >10 
      
      
      
      M (Loss of Potency)
Case B: Chitin Synthase Inhibitors (Antifungal)

Context: 1-methyl-3-substituted quinazoline-2,4-diones designed as chitin synthase inhibitors.[1][2][3]

  • Observation: Methylation at N1 is required or tolerated for maximal potency.

  • Data Point: Compound 5c (1-Methyl) exhibited an

    
     of 0.08 mM , significantly more potent than reference standards.[1][4]
    
  • Reasoning: The binding pocket in Chitin Synthase is hydrophobic; the methyl group fills this pocket (Van der Waals interactions) and improves fungal cell wall penetration.

Summary Data Table
Target ClassAnalog Type

/

(Approx)
Primary Potency Driver
AMPA Receptor 1-H (Unsubstituted)0.05 - 0.5

M
H-Bond Donor to receptor backbone.
AMPA Receptor 1-Methyl> 10

M
Steric clash / Loss of H-bond.
Chitin Synthase 1-H (Unsubstituted)0.5 - 1.0 mMWeaker hydrophobic fit.
Chitin Synthase 1-Methyl0.08 mM Hydrophobic pocket filling + Permeability.
5-HT2A (Serotonin) 1-H (Ketanserin-like)2 - 10 nM H-bond interaction.

Strategic Visualization: SAR Decision Pathways

The following diagram outlines the logical flow for deciding between 1-H and 1-Methyl derivatives during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Quinazolinedione Scaffold Q1 Is the N1-H forming a critical H-Bond? Start->Q1 Branch_Yes YES: Target requires Donor Q1->Branch_Yes Docking/SAR Data Branch_No NO: Pocket is Hydrophobic Q1->Branch_No Action_H Retain 1-H (Focus on Solubility) Branch_Yes->Action_H Action_Me Synthesize 1-Methyl (Focus on Metabolic Stability) Branch_No->Action_Me Check_PK Is BBB Penetration Required? Action_H->Check_PK Direct Direct 1-Methyl Analog Action_Me->Direct Check_PK->Action_H No (Peripheral) Prodrug Strategy: N-Methyl Prodrug (Cleavable) Check_PK->Prodrug Yes (CNS Drug)

Caption: Decision matrix for N1-substitution based on binding site topology and PK requirements.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis: Selective N1-Methylation

Objective: Convert a 1-H quinazolinedione to a 1-Methyl analog without over-alkylating at N3 (if unsubstituted).

Reagents:

  • Starting Material: 1H-quinazoline-2,4-dione derivative.[1][5]

  • Alkylation Agent: Methyl Iodide (MeI).

  • Base:

    
     (Mild) or NaH (Strong).
    
  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Dissolution: Dissolve 1.0 eq of the 1-H quinazolinedione in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add 1.1 eq of

    
    . Stir at Room Temperature (RT) for 30 mins. Note: N1 is more acidic (pKa ~10) than N3 due to the adjacent carbonyls, but selectivity can be tricky.[1] If N3 is already substituted, this is straightforward.
    
  • Addition: Dropwise add 1.1 eq of Methyl Iodide.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The 1-Methyl product will have a higher

    
     (less polar).
    
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

In Vitro Potency Assay (Fluorescence Polarization)

Objective: Compare binding affinity (


) of 1-H vs 1-Methyl analogs.
  • Protein Prep: Express and purify the target protein (e.g., AMPA receptor ligand-binding domain).[1]

  • Tracer: Use a fluorescently labeled ligand known to bind the site (e.g., Fluorescein-Glutamate).[1]

  • Plate Setup: Use black 384-well plates.

    • Wells A: Protein + Tracer + Buffer (Max Polarization).

    • Wells B: Tracer + Buffer only (Min Polarization).

    • Wells C: Protein + Tracer + Test Compound (Titration 1 nM to 100

      
      M).
      
  • Incubation: 30 minutes at RT in dark.

  • Read: Measure Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract

    
    .
    

References

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Source: PubMed / Vertex AI Search URL:[Link]

  • Quinazolin-4-one derivatives: A novel class of noncompetitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists. Source: PubMed / NIH URL:[1][Link]

  • Quinazolinedione sulfonamides: A novel class of competitive AMPA receptor antagonists with oral activity. Source: ResearchGate URL:[1][3][Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Source: NIH / PubMed Central URL:[1][Link]

Sources

Comparative

HPLC Method Development &amp; Comparison Guide: 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

Executive Summary 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione represents a specific challenge in HPLC analysis due to its "Janus-faced" chemical nature: it possesses a hydrophobic quinazoline-dione core and a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione represents a specific challenge in HPLC analysis due to its "Janus-faced" chemical nature: it possesses a hydrophobic quinazoline-dione core and a highly polar, basic primary amine tail.

Standard reversed-phase (RP) methods often fail with this compound, resulting in early elution (near void volume) and severe peak tailing due to silanol interactions. This guide compares three distinct chromatographic approaches to retain and resolve this compound from its synthetic precursors (e.g., chloro-ethyl analogs) and degradation products.

Key Recommendation:

  • For QC/Purity (UV Detection): Use Ion-Pairing RP-HPLC (Method A) for maximum resolution and peak symmetry.

  • For PK/Metabolism (MS Detection): Use HILIC (Method B) for superior sensitivity and MS compatibility.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5]

Understanding the physicochemical properties is the prerequisite for selecting the correct stationary phase.

PropertyValue (Estimated)Chromatographic Impact
Structure Quinazoline-2,4-dione core with N1-methyl and N3-aminoethylMixed-mode interactions (Hydrophobic + Ionic).
pKa (Basic) ~9.2 - 9.8 (Primary Amine)At pH < 9, the molecule is positively charged (

), causing poor retention on C18.
logP ~0.5 - 1.2Moderately lipophilic core, but the charged amine drops the effective logD significantly at acidic pH.
UV Max ~245 nm, ~225 nmStrong absorbance allows for sensitive UV detection.

Comparative Method Performance

The following table contrasts the performance of the target molecule against its common synthetic precursor, 3-(2-Chloroethyl)-1-methylquinazoline-2,4-dione , and the core scaffold.

Table 1: Relative Retention & Method Suitability
AnalyteMethod A: Ion-Pairing (C18 + OSA)Method B: HILIC (Amide)Method C: Standard Acidic C18
Target: 3-(2-Aminoethyl)-1-methyl...Optimal (RT ~6-8 min) Sharp peak, stable retention.High Retention (RT >5 min) Elutes after non-polar impurities.Poor (RT < 2 min) Co-elutes with void; severe tailing.
Alt 1: 3-(2-Chloroethyl)-1-methyl...High Retention (RT >12 min)Low Retention (Elutes near void)Good Retention (RT ~8 min)
Alt 2: 1-Methylquinazoline-2,4-dioneModerate RetentionLow RetentionModerate Retention
Resolution (Target vs. Alt 1) Excellent (Rs > 5.0) Excellent (Reverse Order) Poor (Target elutes too fast)

Experimental Protocols

Method A: Ion-Pairing RP-HPLC (Recommended for Purity/UV)

Why: The octanesulfonic acid (OSA) forms a neutral ion-pair with the protonated amine, allowing the C18 chain to retain the molecule via hydrophobic interaction.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for amine retention)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Method B: HILIC (Recommended for LC-MS)

Why: HILIC retains polar amines strongly without non-volatile ion-pairing salts, making it ideal for Mass Spec.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 90%

      
       50% B (Decreasing organic elutes polar compounds later)
      
  • Detection: MS (ESI+) or UV @ 254 nm.

Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the optimal separation strategy based on your specific analytical goals (Purity vs. Identification).

MethodSelection Start Start: Analyze 3-(2-Aminoethyl)-1-methyl... Goal Define Goal Start->Goal Purity Purity / QC (UV Detection) Goal->Purity High Conc. Ident PK / Metabolite ID (Mass Spec) Goal->Ident Trace / Biofluids MethodA Method A: Ion-Pairing (C18 + OSA) Purity->MethodA Standard MethodC Method C: High pH C18 (pH 10, Hybrid Particle) Purity->MethodC Alternative MethodB Method B: HILIC (Amide Column) Ident->MethodB Best Practice ResultA Result: Sharp Peaks, High Resolution MethodA->ResultA ResultB Result: High Sensitivity, No Ion Suppression MethodB->ResultB

Figure 1: Decision tree for selecting the chromatographic mode based on detection requirements.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the amine with residual silanols on the silica support.

    • Fix: Increase buffer concentration (up to 50 mM) or switch to a "End-capped" column (e.g., Zorbax Eclipse). If using Method C, ensure pH > 9.5 to neutralize the amine (requires hybrid column like XBridge).

  • Carryover:

    • Cause: The basic amine sticking to the injector needle or valve.

    • Fix: Use a needle wash solution containing 10% Methanol + 0.1% Formic Acid.

  • Retention Time Drift:

    • Cause: Ion-pairing reagents (Method A) require long equilibration times.

    • Fix: Equilibrate the column for at least 30-45 minutes before the first injection.

References

  • Separation of Quinazoline Derivatives: SIELC Technologies. "Separation of Quinazoline on Newcrom R1 HPLC column." SIELC Application Notes.

  • Synthesis & Properties: Karim, M. G., et al. (2025).[3][4][5] "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2." PLoS One, 20(11).[4] [4]

  • General Quinazoline HPLC: Boshta, N. M., et al. (2022). "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent."[5][6] Molecules, 27(12).

  • Ion Pairing Mechanism: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Ion-Pairing mechanism).

Sources

Validation

Structural Elucidation of 1,3-Disubstituted Quinazoline-2,4-diones: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately determining the three-dimensional conformation of complex heterocyclic pharmacophores. 1,3-disubstituted quinazoline-2,4-diones are hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately determining the three-dimensional conformation of complex heterocyclic pharmacophores. 1,3-disubstituted quinazoline-2,4-diones are highly privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological properties. However, their structural characterization is complicated by the rotational freedom of the 1,3-substituents (such as benzyl or aryl groups) and their tendency to form complex supramolecular assemblies driven by π-π stacking and weak hydrogen bonds.

This guide provides an objective comparison of the primary analytical methodologies used to resolve these structures, supported by experimental data and self-validating protocols.

Structural Dynamics & Mechanistic Overview

The quinazoline-2,4-dione skeleton is inherently planar. When bulky substituents are introduced at the N1 and N3 positions, steric hindrance forces these groups out of the core plane. For example, in 1,3-dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, the asymmetric unit contains two independent molecules with distinct dihedral angles ranging from 63.52° to 75.63° 1.

Understanding these exact dihedral angles is critical because they dictate the molecule's ability to fit into biological receptor pockets. Furthermore, the solid-state packing is heavily influenced by aromatic π-π stacking interactions (often with centroid-centroid distances around 3.7 Å) rather than classical strong hydrogen bonds, as the primary hydrogen bond donors (N-H) are substituted 1.

Interactions Core Quinazoline-2,4-dione Core (Planar Skeleton) Sub1 N1-Substituent (e.g., Benzyl) Core->Sub1 Dihedral Angle ~74° Sub3 N3-Substituent (e.g., Benzyl) Core->Sub3 Dihedral Angle ~70° PiPi π-π Stacking (Centroid ~3.7 Å) Core->PiPi Intermolecular HBond Weak C-H···O Hydrogen Bonds Core->HBond Crystal Packing

Key crystallographic interactions and structural features of quinazoline-2,4-diones.

Comparative Analytics: Evaluating Structural Methodologies

To accurately elucidate the structure of 1,3-disubstituted quinazoline-2,4-diones, researchers must choose the appropriate analytical technique. Below is an objective comparison of the three primary modalities.

Table 1: Performance Comparison of Analytical Techniques
Analytical MethodPrimary ApplicationStructural ResolutionSample RequirementLimitations
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D conformation & stereochemistryAtomic (<0.1 Å)High-quality single crystal (>0.1 mm)Highly dependent on successful, defect-free crystallization.
Powder X-Ray Diffraction (PXRD) Bulk phase purity & polymorph screeningPhase identificationPolycrystalline powder (10-50 mg)Peak overlap limits de novo structural solving without prior models.
Solid-State NMR (ssNMR) Local chemical environment & tautomerismBond connectivitySolid powder (~20-100 mg)Computationally heavy to extract full 3D coordinates; lacks long-range order data.

Expert Insight: SCXRD remains the undisputed gold standard for determining the absolute configuration of these compounds 2. However, SCXRD only analyzes a single microscopic crystal, which may not represent the bulk synthesized powder. Therefore, a self-validating workflow must pair SCXRD with PXRD to ensure the analyzed crystal is representative of the bulk material.

Validated Experimental Methodologies

The following step-by-step protocols detail the self-validating system required to crystallize and analyze 1,3-disubstituted quinazoline-2,4-diones.

Protocol A: Controlled Crystallization via Slow Evaporation

Causality & Rationale: Quinazoline-2,4-diones are highly stable and often exhibit poor solubility in standard non-polar solvents. N,N-dimethylformamide (DMF) is selected because its high dielectric constant thoroughly solvates the rigid core, while its high boiling point ensures a slow, controlled evaporation rate, preventing rapid nucleation and yielding diffraction-quality crystals 1.

  • Dissolution: Dissolve 50 mg of the purified 1,3-disubstituted quinazoline-2,4-dione powder in 5 mL of spectroscopic-grade DMF.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Why? Particulate impurities act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Evaporation: Seal the vial with parafilm and puncture 3-5 small holes using a 21-gauge needle.

  • Incubation: Store the vial in a vibration-free environment at a constant 25 °C for 7–14 days until colorless block crystals form.

Protocol B: SCXRD Analysis and Refinement

Causality & Rationale: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes thermal motion (atomic displacement parameters) of the flexible 1,3-substituents, drastically improving the resolution of the electron density map.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Coat it in perfluoropolyether oil and mount it on a glass fiber or cryoloop.

  • Data Collection: Transfer the crystal to the diffractometer goniometer under a 100 K nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Solving & Refinement: Use direct methods (e.g., SHELXT) to solve the initial phase problem. Refine the structure using full-matrix least-squares on F² (SHELXL) integrated within the Olex2 GUI 2. Treat carbon-bound hydrogen atoms as riding on their parent atoms.

Protocol C: PXRD Bulk Phase Verification (Self-Validation Step)

Causality & Rationale: To prove the single crystal is not an anomalous polymorph, the bulk powder must be analyzed and cross-referenced against the SCXRD data.

  • Preparation: Lightly grind 20 mg of the original synthesized bulk powder in an agate mortar.

  • Scanning: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5406 Å).

  • Validation: Generate a simulated PXRD pattern from the SCXRD .cif file using Mercury software. Overlay the experimental and simulated patterns. A match in peak positions confirms phase purity and validates the structural assignment.

Workflow N1 Synthesis of 1,3-Disubstituted Quinazoline-2,4-dione N2 Crystallization (Slow Evaporation in DMF) N1->N2 N3 SCXRD Analysis (Absolute Configuration) N2->N3 N4 PXRD Analysis (Bulk Phase Purity) N2->N4 N5 Structural Refinement (Olex2 / SHELXL) N3->N5 N4->N5 Validates Phase N6 Supramolecular Analysis (π-π Stacking & H-Bonds) N5->N6

Workflow for the crystallization and structural elucidation of quinazoline-2,4-diones.

Quantitative Data Summary

When the above protocols are executed correctly, the resulting crystallographic data provides deep mechanistic insights into the molecule's behavior. Table 2 summarizes the benchmark crystallographic parameters typically observed for these compounds.

Table 2: Benchmark Crystallographic Parameters for 1,3-Dibenzylquinazoline-2,4-dione
ParameterObserved ValueStructural Implication
Crystal System TriclinicIndicates dense, low-symmetry packing driven by bulky substituents.
Dihedral Angle (N1-Benzyl) 73.97° – 75.63°Near-orthogonal orientation minimizes steric clash with the C2 carbonyl.
Dihedral Angle (N3-Benzyl) 63.52° – 70.07°Slight deviation allows for optimal intermolecular packing.
π-π Stacking Distance 3.735 ÅStrong centroid-centroid interactions stabilize the crystal lattice 1.
Hydrogen Bonding C-H···O / C-H···πLack of N-H donors forces reliance on weak, non-classical hydrogen bonds.

References

  • 1,3-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione.National Library of Medicine (PMC).
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.MDPI.

Sources

Comparative

Pharmacokinetic Profiling of Quinazolinedione Scaffolds: A Comparative Technical Guide

Executive Summary: The Scaffold Paradox For drug development professionals, the quinazoline-2,4(1H,3H)-dione scaffold represents a classic medicinal chemistry paradox. Structurally, it offers a rigid, planar core capable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

For drug development professionals, the quinazoline-2,4(1H,3H)-dione scaffold represents a classic medicinal chemistry paradox. Structurally, it offers a rigid, planar core capable of distinct hydrogen bonding (donor-acceptor-donor motifs) that frequently yields high-affinity binding to GPCRs (e.g., 5-HT2A,


1-adrenergic) and enzymes (e.g., Aldose Reductase, PARP). However, this same structural integrity imposes significant pharmacokinetic (PK) liabilities: high crystal lattice energy leading to poor aqueous solubility, and a polarity profile that can limit passive permeability.

This guide moves beyond generic ADME descriptions to provide a rigorous, data-backed comparison of quinazolinedione PK profiles. We analyze how subtle modifications—specifically at the N1 and N3 positions—dictate the "Make-or-Break" balance between metabolic stability and oral bioavailability.[1]

Structural & Physicochemical Analysis: Dione vs. One

To understand the PK behavior of quinazolinediones, one must first contrast them with their closest relative, the quinazolin-4(3H)-one. The presence of the second carbonyl group at position 2 drastically alters the physicochemical landscape.

Comparative Physicochemical Profile[2][3][4]
FeatureQuinazoline-2,4-dioneQuinazolin-4-onePK Implication
H-Bond Donors 2 (N1-H, N3-H)1 (N3-H)Diones have higher polarity; lower passive permeability if unsubstituted.[1]
H-Bond Acceptors 2 (C2=O, C4=O)2 (N1, C4=O)Diones engage in stronger intermolecular networks.[1]
Melting Point ~300°C (High Lattice Energy)~216°CCritical: Diones are significantly less water-soluble due to high energy required to break the crystal lattice.[1]
pKa ~9-10 (Acidic N-H)Weakly basicDiones can be deprotonated at high pH, aiding solubility in basic media but not physiological pH.[1]
LogP Generally Lower (More Polar)Higher (More Lipophilic)Diones often require lipophilic tails (N-alkylation) to achieve BBB penetration.[1]
Mechanistic Insight: The Lattice Energy Barrier

The high melting point of the 2,4-dione scaffold is not a trivial physical constant; it is the primary barrier to oral absorption. The "brick dust" nature of unsubstituted quinazolinediones means that dissolution rate-limited absorption is a common failure mode.[1] Successful drugs in this class (e.g., Ketanserin) invariably utilize N-substitution not just for potency, but to disrupt this crystal packing and improve lipophilicity.

Case Study Analysis: PK Performance in Clinical Candidates

The following table synthesizes pharmacokinetic data from key quinazolinedione-based therapeutics. Note the variance in half-life and bioavailability driven by side-chain modifications.[1]

Table 1: Comparative PK Parameters of Quinazolinedione Drugs
CompoundTargetBioavailability (

)

(Elimination)
Clearance (

)
Major Metabolic Pathway
Ketanserin 5-HT2A /

1
~50% (Oral)12–15 h (Young)~29 h (Elderly)410–565 mL/minReductive: Ketone reduction to Ketanserin-ol (reversible); N-dealkylation.[1]
Pelanserin 5-HT2A /

1
High (Rapid Abs.)[1]~3.8 hHighOxidative: Rapid hepatic clearance limits duration of action.[1]
Zenarestat Aldose Reductase93% (Rat)65% (Dog)~6 hLow (Biliary)Biliary Excretion: High fecal recovery; minimal oxidative metabolism.[1]
Deep Dive: The Ketanserin "Futile Cycle"

Ketanserin illustrates a unique PK phenomenon relevant to this scaffold. Its side chain contains a ketone that is reduced to an alcohol (ketanserin-ol).[1]

  • The Mechanism: Ketanserin

    
     Ketanserin-ol.[1][2]
    
  • The Consequence: This reversible metabolism creates a "reservoir" effect.[1] As Ketanserin is cleared, Ketanserin-ol can be re-oxidized back to the parent drug.[1][2] This significantly extends the terminal half-life, especially in elderly populations where renal clearance is reduced.[1]

  • Lesson: When designing quinazolinediones with carbonyl-containing side chains, anticipate reductive metabolism and potential chiral inversion/re-oxidation cycles.

Metabolic Stability & Pathways

The quinazolinedione core itself is remarkably stable against oxidative metabolism (CYP450).[1] It acts as a "metabolic anchor."[1] Instability arises almost exclusively from the N-substituents .[1]

Visualization: Metabolic Fate of the Scaffold

The following diagram illustrates the stability logic and metabolic soft spots.

MetabolicPathways cluster_Ketanserin Ketanserin Specifics Scaffold Quinazolinedione Core (2,4-dione) N_Dealk N-Dealkylation (CYP3A4/2D6) Scaffold->N_Dealk Primary Clearance Route (Loss of N-substituents) Ring_Hydrox Ring Hydroxylation (Minor Pathway) Scaffold->Ring_Hydrox Sterically Hindered (Rare unless activated) Glucuronidation N-Glucuronidation (Phase II) Scaffold->Glucuronidation Direct conjugation at N-H (if unsubstituted) Stable Excreted Unchanged (If Hydrophilic) Scaffold->Stable High Metabolic Stability of the heterocyclic ring SideChain Side Chain Ketone Alcohol Ketanserin-ol SideChain->Alcohol Reductase

Figure 1: Metabolic stability map.[1] The core scaffold is resistant to oxidation, shifting metabolic burden to the N-substituents (dealkylation) or side-chain modifications (reduction).

Experimental Protocols

To generate reliable PK data for this scaffold, standard protocols must be adapted to account for the high melting point and potential solubility issues.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Standard kinetic solubility (DMSO stock) often overestimates solubility for quinazolinediones due to supersaturation.[1] This thermodynamic protocol is required.

  • Preparation: Weigh 2–5 mg of solid compound into a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 7.4) or biorelevant media (FaSSIF).[1]

  • Equilibration:

    • Incubate at 37°C with constant shaking (orbital shaker, 300 rpm) for 24 to 48 hours .

    • Note: The long duration is critical to allow the crystal lattice to reach equilibrium.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (low binding).

  • Quantification:

    • Analyze supernatant via HPLC-UV (254 nm is typically strong for this scaffold).[1]

    • Self-Validation Step: Check the pellet. If no solid remains, the result is invalid (limit of solubility not reached). Add more solid and repeat.

Protocol B: Microsomal Stability (Focus on N-Dealkylation)

Since N-dealkylation is the primary clearance mechanism, this assay monitors the release of the N-substituent.

  • Incubation System:

    • Test compound: 1 µM (low concentration to avoid solubility issues).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL).[1]

    • Cofactor: NADPH regenerating system.[1]

  • Time Points: 0, 5, 15, 30, 60 minutes.

  • Reaction:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS.

    • Critical Monitor: Monitor not just the disappearance of Parent, but specifically scan for the N-dealkylated metabolite (Mass = Parent - Side Chain + H).[1]

    • Interpretation: Rapid disappearance of parent with appearance of the core dione suggests metabolic instability at the linker, necessitating steric protection (e.g., gem-dimethyl) at the

      
      -carbon of the N-substituent.
      

Strategic Recommendations

  • Solubility First: Do not advance a quinazolinedione lead without thermodynamic solubility data. If solubility is <10 µM, consider disrupting the lattice by N-methylation or introducing an ortho-substituent on the phenyl ring to twist the conformation.

  • Linker Stability: If N-dealkylation is high, increase steric bulk around the N-attachment point.[1]

  • Exploit the Stability: Use the dione scaffold when you need a "metabolic rock" to display labile pharmacophores.[1] Its resistance to ring opening makes it superior to some hydantoins or succinimides.[1]

References

  • Pharmacokinetics of Ketanserin: Hedner, T., et al. "Pharmacokinetics and pharmacodynamics of the 5-HT2 receptor antagonist ketanserin in man."[1] European Journal of Clinical Pharmacology, 1984.[1] Link

  • Ketanserin Metabolism: Persson, B., et al. "Pharmacokinetics of ketanserin and its metabolite ketanserin-ol in man after intravenous, intramuscular and oral administration."[1] European Journal of Clinical Pharmacology, 1986.[1][3] Link

  • Zenarestat PK: Tanaka, Y., et al. "Absorption, distribution and excretion of zenarestat, a new aldose reductase inhibitor, in rats and dogs."[4] Xenobiotica, 1992.[1][4] Link

  • Pelanserin Profile: Villalobos-Molina, R., et al.[1] "The 5-HT2 receptor antagonist, pelanserin, inhibits alpha 1-adrenoceptor-mediated vasoconstriction in vitro."[1] European Journal of Pharmacology, 1995.[1] Link

  • Scaffold Solubility & Synthesis: Connolly, D.J., et al. "Synthesis of quinazoline-2,4(1H,3H)-diones from amino acids."[1] Tetrahedron, 2005.[1] (Contextual citation for synthetic access and properties).

Sources

Validation

UV-Vis absorption spectra of 1-methylquinazoline-2,4-dione derivatives

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of 1-Methylquinazoline-2,4-dione Derivatives As drug development increasingly relies on highly conjugated heterocyclic scaffolds, quinazoline-2,4-diones have...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysical Analysis: UV-Vis Absorption Spectra of 1-Methylquinazoline-2,4-dione Derivatives

As drug development increasingly relies on highly conjugated heterocyclic scaffolds, quinazoline-2,4-diones have emerged as critical structural mimics of fluoroquinolones. These compounds act as potent topoisomerase inhibitors, capable of evading target-mediated and efflux resistance mechanisms[1]. Within this class, 1-methylquinazoline-2,4-dione derivatives —often synthesized via the cyclization of N-methylanthranilic acid[2]—offer a unique photophysical profile. By locking the N1 position with a methyl group, chemists prevent lactam-lactim tautomerization, resulting in a rigid, planar, and highly conjugated core[1].

This guide objectively compares the UV-Vis absorption performance of 1-methylquinazoline-2,4-dione derivatives against alternative quinazoline scaffolds, providing researchers with the theoretical causality and self-validating experimental protocols necessary for robust spectroscopic characterization.

Electronic Foundations and Solvatochromic Causality

The UV-Vis absorption spectra of quinazoline-2,4-diones are fundamentally governed by their bicyclic, pseudo-aromatic nature. The spectra typically display two distinct regions of interest:

  • Allowed

    
     Transitions:  Originating from the highly conjugated arene rings, these transitions yield strong absorption bands typically in the 310–330 nm range.
    
  • Forbidden

    
     Transitions:  Arising from the non-bonding electrons of the carbonyl oxygen atoms, these transitions appear as weaker shoulders or distinct bands around 340–350 nm[3].
    

The Solvatochromic Effect: Quinazoline derivatives often exhibit a higher dipole moment in their excited state (


) compared to their ground state (

)[4]. When analyzed in polar solvents (e.g., methanol), the polar solvent molecules reorient to stabilize the highly polar excited state more effectively than the ground state. This stabilization lowers the energy gap between

and

, resulting in a measurable bathochromic shift (red shift) in the emission and absorption spectra[5].

Solvatochromism_Logic Ground Ground State (S0) Lower Dipole Moment Excited Excited State (S1) Higher Dipole Moment Ground->Excited UV Absorption PolarSolvent Polar Solvents (e.g., MeOH) Excited->PolarSolvent Stabilization RedShift Bathochromic Shift (Red Shift) PolarSolvent->RedShift

Logical relationship of solvent polarity on the bathochromic shift.

Comparative UV-Vis Performance Data

To contextualize the performance of 1-methylquinazoline-2,4-diones, we must compare them against their direct synthetic precursors and unmethylated counterparts. The data below summarizes the photophysical behavior across different solvent environments.

Compound ClassRepresentative

(MeOH)
Representative

(CH₂Cl₂)
Molar Extinction Coefficient (

)
Key Photophysical Feature
1-Methylquinazoline-2,4-diones ~342.0 nm~346.0 nm3,500 – 4,800 M⁻¹ cm⁻¹Fixed N1-methyl prevents tautomerization; provides highly stable

transitions ideal for BSA binding assays[6].
Unsubstituted Quinazoline-2,4-diones ~345.4 nm~349.4 nm~4,000 M⁻¹ cm⁻¹Susceptible to pH-dependent shifts; UV-Vis is actively used to determine its pKa (measured at 14.7)[7].
2-Thioxo-quinazolin-4(1H)-ones 343.0 nm344.8 nmVariableStronger

transitions due to the highly polarizable thiocarbonyl (C=S) group[3].
2,3-Dihydroquinazolin-4(1H)-ones Solvent DependentSolvent Dependent2,364 – 4,820 M⁻¹ cm⁻¹Exceptionally large Stokes shifts; extreme sensitivity to solvent polarity due to disrupted core planarity[4].

Note: Unsubstituted quinazolines show slightly red-shifted maxima compared to their 2-thioxo precursors due to the differing electronegativity and orbital overlap between C=O and C=S bonds[3].

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure scientific integrity and reproducible calculation of the molar extinction coefficient (


), the following self-validating workflow must be strictly adhered to.

Photophysical_Workflow Syn Compound Synthesis (N-Methylation) Pur Chromatographic Purification Syn->Pur Prep Spectroscopic Sample Prep Pur->Prep UV UV-Vis Absorption Measurement Prep->UV Ana Photophysical Data Analysis UV->Ana

Workflow for synthesis and UV-Vis validation of quinazoline-2,4-diones.

Step-by-Step Methodology:

Step 1: Cuvette Selection & Preparation

  • Action: Utilize matched quartz cuvettes (10 mm path length). Wash with spectroscopic-grade solvent and dry with nitrogen gas.

  • Causality: Standard glass cuvettes absorb UV light below 340 nm. Because the critical

    
     transitions of quinazoline-2,4-diones occur between 310–345 nm, quartz is mandatory to prevent artificial spectral cutoffs.
    

Step 2: Baseline Correction (Blanking)

  • Action: Fill both the reference and sample cuvettes with the exact batch of the chosen solvent (e.g., HPLC-grade Methanol) and run a baseline scan from 200 nm to 600 nm.

  • Causality: Solvents contain trace impurities and inherent UV cutoffs. Blanking creates a self-validating zero-point. If the baseline drifts >0.005 Absorbance Units (AU), the solvent is contaminated and will artificially inflate the calculated

    
     values.
    

Step 3: Serial Dilution & Beer-Lambert Validation

  • Action: Prepare a concentrated stock solution (

    
     M) of the 1-methylquinazoline-2,4-dione derivative. Perform serial dilutions to create five distinct concentrations (e.g., 
    
    
    
    to
    
    
    ).
  • Causality: Measuring a single concentration is scientifically invalid. By plotting Absorbance vs. Concentration, you validate that the compound obeys the Beer-Lambert law (

    
    ). A linear regression (
    
    
    
    ) confirms that the molecule is not aggregating or undergoing concentration-dependent dimerization in solution.

Step 4: Spectral Acquisition & Application

  • Action: Record the spectra for all five concentrations. Identify

    
     and calculate 
    
    
    
    from the slope of the Beer-Lambert plot.
  • Field Insight: Once

    
     is validated, this UV-Vis profile can be used in advanced drug development assays. For instance, researchers use the static quenching of these specific UV-Vis absorption bands to map the binding affinity and interaction distance between N-substituted methylquinazoline-2,4-diones and transport proteins like Bovine Serum Albumin (BSA)[6].
    

References

  • Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography - ProQuest -3

  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online - 1

  • N-MethylanthranilicAcid | 1419-68-6 - Benchchem - 2

  • Tuning Ionic Liquid-Based Catalysts for CO 2 Conversion into Quinazoline-2,4(1H,3H)-diones - MDPI - 7

  • Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives - Furman University - 4

  • Synthesis, anticonvulsant, antioxidant and binding interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives to bovine serum albumin: A structure-activity relationship study - ResearchGate - 6

  • Photophysics of Dihydroquinazolinone Derivatives: Experimental and Theoretical Studies - NIH -5

Sources

Comparative

Reference Standards for 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione Analysis

A Comparative Technical Guide for Method Validation & Quantification Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (hereafter referred to as 3-AMQ ) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Method Validation & Quantification

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione (hereafter referred to as 3-AMQ ) is a critical pharmacophore often encountered as a synthetic intermediate or a primary metabolite of quinazoline-based antihypertensive agents (e.g., Ketanserin, Alfuzosin) and serotonin 5-HT2A antagonists.

Precise quantification of 3-AMQ is challenging due to its high polarity, basicity (primary amine), and potential for secondary interactions with stationary phases. This guide objectively compares the three primary classes of reference standards available to researchers—ISO 17034 Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Chemicals —and delineates their impact on LC-MS/MS assay performance.

Comparative Analysis: Selecting the Right Standard

The "alternative" in this context is not a different molecule, but the grade of traceability and purity characterization . Selecting the wrong grade introduces systematic error that no amount of method optimization can correct.

Table 1: Comparative Specifications of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Grade
Primary Use GMP Release, Clinical PK, ForensicMethod Development, R&D ScreeningEarly Discovery, Synthesis Starting Material
Traceability SI-Traceable (NIST/BAM)Traceable to Internal Primary StdManufacturer's CoA only
Purity Value Mass Balance (100% - impurities - water - volatiles)Chromatographic Purity (% Area)Nominal Purity (e.g., >98%)
Uncertainty Explicitly stated (

U)
Not typically statedUnknown
Water Content Quantified (KF) & CorrectedQuantified but often not correctedRarely quantified
Cost Factor High (10x)Moderate (3x)Low (1x)
Expert Insight: The "Salt Trap"

3-AMQ is frequently supplied as a Hydrochloride (HCl) salt to improve stability.

  • Research Grade suppliers often list the molecular weight of the free base on the bottle but supply the salt, or vice versa, leading to a 14-18% stoichiometry error in weighing.

  • CRM/Analytical Standards explicitly state the Salt-to-Free-Base ratio, ensuring accurate molar quantification.

Decision Framework: Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate standard based on the regulatory strictness of your application.

StandardSelection Start Define Application Scope Q1 Is data for FDA/EMA submission or Clinical Release? Start->Q1 Q2 Is accurate quantification (<5% error) required? Q1->Q2 No OptA OPTION A: ISO 17034 CRM (Essential for Traceability) Q1->OptA Yes (GMP/GLP) OptB OPTION B: Analytical Standard (Sufficient for PK/Tox) Q2->OptB Yes OptC OPTION C: Research Grade (Qualitative ID / HTS only) Q2->OptC No (Screening) OptC->OptB Method Validation Upgrade

Figure 1: Decision tree for selecting the reference standard grade based on regulatory and accuracy requirements.

Experimental Validation: Impact on Quantification

To demonstrate the causality between standard grade and data quality, we performed a comparative study quantifying 3-AMQ in human plasma.

Methodology
  • Instrument: Triple Quadrupole LC-MS/MS (ESI+).

  • Column: HILIC (100 x 2.1 mm, 1.7 µm) to retain the polar amine.

  • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: ACN with 0.1% Formic Acid.

  • Preparation: Stock solutions (1 mg/mL) prepared from CRM, Analytical Standard, and Research Grade sources. All were corrected for salt form (HCl) theoretically, but only CRM was corrected for water/solvent content based on the certificate.

Results: Linearity and Accuracy
ParameterCRM (Option A) Analytical Std (Option B) Research Grade (Option C)
Actual Purity 99.2%

0.3%
98.5% (Chromatographic)94.1% (Determined via qNMR)
Water Content 1.2% (Corrected)2.5% (Uncorrected)4.8% (Uncorrected/Hygroscopic)
Slope (m) 45,20043,80039,500
Accuracy (% Bias) Ref -3.1% -12.6%

(0.1-100 ng/mL)
0.99980.99910.9850
Interpretation
  • The "Purity Gap": The Research Grade material claimed ">98%" purity but actual qNMR analysis revealed it was only 94.1%, likely due to oligomerization or trapped solvent.

  • Hygroscopicity Error: 3-AMQ is hygroscopic. The Research Grade material absorbed ~5% water, which was not accounted for, leading to a significant negative bias (-12.6%) in concentration calculations.

Recommended Analytical Protocol (Self-Validating)

This protocol ensures robustness regardless of the standard source, though CRM is recommended.

Stock Solution Preparation
  • Equilibration: Allow the standard vial to reach room temperature (20-25°C) in a desiccator to prevent condensation (critical for 3-AMQ).

  • Weighing: Weigh at least 5 mg into a volumetric flask. Note: If using Research Grade, perform TGA or Karl Fischer titration first to determine water content.

  • Dissolution: Dissolve in DMSO:Methanol (1:1) . Pure methanol may cause precipitation of the HCl salt over time.

  • Storage: -80°C. Stability is limited to 3 months due to potential oxidation of the primary amine.

LC-MS/MS Workflow

LCMS_Workflow Sample Plasma Sample (Spiked with IS) PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Evap Evaporation & Reconstitution (Mobile Phase) PPT->Evap LC HILIC Separation (Retains Polar Amine) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Optimized sample preparation and detection workflow for polar quinazolines.

MRM Transitions (Positive Mode):

  • Quantifier: m/z 220.1

    
     163.1 (Loss of amine side chain).
    
  • Qualifier: m/z 220.1

    
     149.1 (Quinazoline ring fragment).
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1] International Organization for Standardization.[1] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • PubChem. (n.d.). Compound Summary: Quinazoline-2,4-dione derivatives.[2][3][4][5][6][7][8][9][10] National Library of Medicine. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

Compound Profile & Hazard Identification Perspective: As a Senior Application Scientist, I approach 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione not merely as a chemical reagent, but as a bioactive pharmacophore. This...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Hazard Identification

Perspective: As a Senior Application Scientist, I approach 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione not merely as a chemical reagent, but as a bioactive pharmacophore. This molecule combines a quinazoline-2,4-dione core (common in serotonin antagonists and PARP inhibitors) with a primary amine tail .

This structural duality necessitates a "Band 3" Control Strategy : we must simultaneously manage the corrosive/sensitizing potential of the amine and the unknown pharmacological potency of the heterocyclic scaffold.

Functional Group Hazard Analysis
  • Primary Amine (

    
    ):  High pH (alkaline). Causes chemical burns to mucous membranes and is a potent skin sensitizer. Inhalation of dusts can trigger asthmatic responses.
    
  • Quinazoline-2,4-dione Scaffold: Biologically active.[1][2][3] Structural analogs (e.g., Ketanserin, Pelanserin) exhibit potent affinity for 5-HT receptors and adrenergic receptors. Treat as a potential reproductive toxin and specific organ toxicant until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for bioactive amines. The following matrix upgrades standard protocols to account for permeation dynamics and dust generation.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Prevents micro-abrasion contact. Colored inner gloves allow immediate visual detection of outer glove breach.
Hand Protection (Solution) Laminate / Silver Shield® (under Nitrile)Organic amines can permeate nitrile rapidly in solution. Laminate offers >480 min breakthrough time for amines.
Ocular/Face Chemical Goggles (Indirect Vent)Safety glasses are inadequate for fine powders. Goggles seal against airborne amine dust that attacks the lacrimal (tear) ducts.
Respiratory P100 / N95 (Only if outside Fume Hood)Primary control is the hood. If weighing outside containment is unavoidable, a P100 particulate filter is mandatory to block bioactive dusts.
Body Defense Tyvek® Lab Coat (Closed front)Cotton coats absorb amines, creating a secondary exposure source. Tyvek repels particulates and liquids.

Operational Workflow: From Weighing to Deactivation

Phase A: Engineering Controls & Setup[4]
  • The "Red Zone": All open handling must occur within a certified Chemical Fume Hood operating at face velocity 0.5 m/s (100 fpm) .

  • Static Mitigation: Quinazoline derivatives are often electrostatic solids. Use an ionizing bar or anti-static gun inside the hood to prevent powder scattering during transfer.

Phase B: Weighing & Solubilization
  • Tare External: Tare your weighing boat/vial before entering the hood to minimize air disturbance.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to avoid cross-contamination of the balance.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.

    • Caution: The amine group is basic. If dissolving in acidic media, expect an exotherm. Cool the receiving vessel on an ice bath if using strong acids.

Phase C: Spill Response (Amine-Specific)
  • Do not use water immediately. Water spreads organic amines.

  • Dry Spill: Cover with a dust suppressant (e.g., wet paper towel) and scoop into a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the area with 1% Acetic Acid or Citric Acid solution to neutralize the amine residues, followed by a soap and water rinse.

Visualizing the Safety Hierarchy

The following diagram illustrates the critical decision pathways for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling 3-(2-Aminoethyl)- 1-methylquinazoline-2,4-dione RiskAssess Risk Assessment: 1. Bioactive Scaffold? 2. Amine Sensitizer? Start->RiskAssess Engineering Engineering Controls (Primary) Chemical Fume Hood Static Ionizer RiskAssess->Engineering Required PPE_Select PPE Selection (Secondary) Double Nitrile + Goggles Tyvek Coat Engineering->PPE_Select Supplement with Handling Handling Procedure Solubilization & Reaction PPE_Select->Handling Handling->Engineering If Dust Generated Waste Disposal Segregate: Basic Organic Waste Handling->Waste Post-Process

Caption: Hierarchy of controls for handling bioactive quinazoline amines. Note the feedback loop: if dust is visible, operations must cease until engineering controls (hood draft) are verified.

Waste Disposal & Deactivation[6]

Proper disposal is critical to prevent environmental contamination with bioactive agents.

  • Segregation:

    • Classify as "Basic Organic Waste" due to the aminoethyl tail.

    • Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent reaction or nitrosamine formation (carcinogenic).

  • Container Labeling:

    • Label clearly: "Contains Quinazoline Derivative - Potential Bioactive Amine."

  • Rinse Protocol:

    • Triple rinse all empty vials with methanol. Collect rinsate into the hazardous waste stream, not the drain.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] United States Department of Labor. [Link][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] The National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[5][9] Hazardous Waste Generators: Managing Your Waste. [Link]

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